molecular formula C10H13NO2 B1306196 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine CAS No. 23475-00-5

3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine

Cat. No.: B1306196
CAS No.: 23475-00-5
M. Wt: 179.22 g/mol
InChI Key: MCHQABHXBPYZCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-7-8-2-3-9-10(6-8)13-5-1-4-12-9/h2-3,6H,1,4-5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHQABHXBPYZCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)CN)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383614
Record name 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23475-00-5
Record name 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the formation of the key intermediate, 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde, followed by its reductive amination to yield the target primary amine. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The initial step involves the formation of the benzodioxepin ring system via a Williamson ether synthesis, by reacting 3,4-dihydroxybenzaldehyde with 1,3-dibromopropane. The resulting aldehyde then undergoes a reductive amination reaction to furnish the desired primary amine.

Synthesis_Overview Start 3,4-Dihydroxybenzaldehyde Intermediate 3,4-Dihydro-2H-1,5-benzodioxepin-7-carbaldehyde Start->Intermediate Step 1: Cyclization Final_Product This compound Intermediate->Final_Product Step 2: Reductive Amination Step1_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Work-up cluster_purification Purification 3,4-Dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde Heating (80-100 °C) Heating (80-100 °C) 3,4-Dihydroxybenzaldehyde->Heating (80-100 °C) 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Heating (80-100 °C) K2CO3 K2CO3 K2CO3->Heating (80-100 °C) DMF DMF DMF->Heating (80-100 °C) Cooling Cooling Heating (80-100 °C)->Cooling Stirring Stirring Stirring->Cooling TLC Monitoring TLC Monitoring TLC Monitoring->Cooling Dilution with Water Dilution with Water Extraction with Ethyl Acetate Extraction with Ethyl Acetate Brine Wash Brine Wash Drying (Na2SO4) Drying (Na2SO4) Concentration Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Product_Aldehyde 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde Column Chromatography->Product_Aldehyde Yield: 60-75% Reactants & Reagents Reactants & Reagents Reaction Conditions Reaction Conditions Work-up Work-up Purification Purification Step2_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Work-up cluster_purification Purification Aldehyde Intermediate Aldehyde Intermediate Room Temperature Room Temperature Aldehyde Intermediate->Room Temperature Ammonia Source Ammonia Source Ammonia Source->Room Temperature Reducing Agent Reducing Agent Reducing Agent->Room Temperature Methanol Methanol Methanol->Room Temperature Solvent Removal Solvent Removal Room Temperature->Solvent Removal Stirring Stirring Stirring->Solvent Removal TLC Monitoring TLC Monitoring TLC Monitoring->Solvent Removal Aqueous Work-up (basic pH) Aqueous Work-up (basic pH) Extraction Extraction Washing & Drying Washing & Drying Concentration Concentration Column Chromatography or Salt Formation/Recrystallization Column Chromatography or Salt Formation/Recrystallization Concentration->Column Chromatography or Salt Formation/Recrystallization Final_Product This compound Column Chromatography or Salt Formation/Recrystallization->Final_Product Yield: 70-85% Reactants & Reagents Reactants & Reagents Reaction Conditions Reaction Conditions Work-up Work-up Purification Purification

An In-depth Technical Guide to the Preparation of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for the preparation of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine, a valuable building block in medicinal chemistry. The document details the necessary experimental procedures, presents key quantitative data, and visualizes the synthetic workflow and potential biological signaling pathways.

Synthetic Strategy Overview

The most direct and commonly employed synthetic route to this compound involves a two-step sequence starting from the commercially available 3,4-dihydro-2H-1,5-benzodioxepine. The synthesis can be logically divided into two key transformations:

  • Formylation of the Benzodioxepine Ring: Introduction of a formyl group (-CHO) onto the aromatic ring of 3,4-dihydro-2H-1,5-benzodioxepine to yield 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde.

  • Reductive Amination of the Aldehyde: Conversion of the synthesized aldehyde to the target primary amine, this compound.

This strategy is outlined in the workflow diagram below.

G start 3,4-dihydro-2H-1,5-benzodioxepine aldehyde 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde start->aldehyde Formylation (Vilsmeier-Haack or Ortho-lithiation) amine This compound aldehyde->amine Reductive Amination (e.g., NH4OAc, NaBH3CN)

Caption: Overall synthetic workflow for the preparation of the target amine.

Experimental Protocols

Detailed methodologies for the key transformations are provided below. These protocols are based on established organic chemistry principles and analogous transformations found in the literature.

Step 1: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde

Two primary methods are viable for the formylation of 3,4-dihydro-2H-1,5-benzodioxepine: the Vilsmeier-Haack reaction and ortho-lithiation followed by quenching with a formylating agent.

Method A: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic rings.[1][2]

G cluster_reaction Reaction with Benzodioxepine reagents DMF + POCl3 vilsmeier Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- reagents->vilsmeier Formation start 3,4-dihydro-2H-1,5-benzodioxepine intermediate Electrophilic Aromatic Substitution Intermediate start->intermediate Attack by Vilsmeier Reagent iminium Iminium Salt Intermediate intermediate->iminium Aromatization aldehyde 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde iminium->aldehyde Aqueous Workup (Hydrolysis)

Caption: Vilsmeier-Haack reaction pathway for aldehyde synthesis.

Experimental Protocol:

  • To a stirred solution of N,N-dimethylformamide (DMF) (1.5 equiv.) in an appropriate anhydrous solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃) (1.2 equiv.).

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 3,4-dihydro-2H-1,5-benzodioxepine (1.0 equiv.) in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method B: Ortho-lithiation and Formylation

This method involves the deprotonation of the aromatic ring at a position ortho to the ether oxygen, followed by reaction with a formylating agent like DMF.[3][4]

G start 3,4-dihydro-2H-1,5-benzodioxepine lithiated Ortho-lithiated Intermediate start->lithiated n-BuLi, THF, -78 °C (Deprotonation) adduct Tetrahedral Adduct lithiated->adduct DMF (Electrophilic Quench) aldehyde 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde adduct->aldehyde Aqueous Workup (Hydrolysis) G aldehyde 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde imine Imine Intermediate aldehyde->imine NH4OAc (Ammonia Source) (Imine Formation) amine This compound imine->amine NaBH3CN (Reducing Agent) (Reduction) G ligand Benzodioxepine Derivative (e.g., Target Amine) receptor Dopamine Receptor (GPCR) ligand->receptor Binding g_protein G-protein receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Modulation atp ATP camp cAMP atp:e->camp:w Conversion pka Protein Kinase A camp->pka Activation response Cellular Response pka->response Phosphorylation of Target Proteins G ligand Benzodioxepine Derivative (e.g., Target Amine) receptor Serotonin Receptor (e.g., 5-HT1A, GPCR) ligand->receptor Binding g_protein G-protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Regulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream Downstream Signaling second_messenger->downstream Activation response Physiological Effect downstream->response

References

An In-depth Technical Guide to the Synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic protocols for 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine, a valuable building block in medicinal chemistry and drug discovery. This document details the plausible synthetic routes, experimental methodologies, and relevant chemical data, structured to be a practical resource for laboratory work.

Introduction

This compound is a primary amine derivative of the benzodioxepine scaffold. This structural motif is of significant interest in the development of novel therapeutic agents due to its presence in a variety of biologically active compounds. The synthesis of this amine is crucial for the exploration of new chemical space in drug design and for structure-activity relationship (SAR) studies. This guide outlines the most probable synthetic pathways starting from commercially available precursors.

Synthetic Pathways

The synthesis of this compound can be approached through two primary routes, both commencing from the key intermediate, 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde.

  • Route A: Reductive Amination. This is a direct and efficient method for converting an aldehyde to a primary amine.

  • Route B: Synthesis via Nitrile Intermediate. This two-step route involves the conversion of the aldehyde to a nitrile, followed by reduction.

Below is a graphical representation of the overall synthetic workflow.

G A 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde B Route A: Reductive Amination A->B C Route B: Nitrile Formation A->C F This compound B->F D 3,4-dihydro-2H-1,5-benzodioxepin-7-carbonitrile C->D E Nitrile Reduction D->E E->F

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of the Aldehyde Precursor

The common starting material for both synthetic routes is 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde. While commercially available, its synthesis from 3,4-dihydroxybenzaldehyde is a common laboratory procedure.

Diagram of Precursor Synthesis:

G A 3,4-dihydroxybenzaldehyde B 1,3-Dibromopropane, K2CO3, DMF A->B Williamson Ether Synthesis C 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde B->C

Caption: Synthesis of the key aldehyde intermediate.

Route A: Reductive Amination of 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde

This one-pot reaction involves the formation of an imine intermediate from the aldehyde and an ammonia source, which is then reduced in situ to the desired primary amine.

Experimental Protocol:

  • Reaction Setup: To a solution of 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde (1.0 eq) in methanol (MeOH), add ammonium chloride (NH₄Cl, 5-10 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN, 1.5-2.0 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Quench the reaction by the slow addition of 1M hydrochloric acid (HCl). Concentrate the mixture under reduced pressure to remove the methanol. Basify the aqueous residue with 2M sodium hydroxide (NaOH) to a pH > 12.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Quantitative Data (Representative):

Reagent/ProductMolecular Weight ( g/mol )Molar RatioPurity (%)Yield (%)
Aldehyde178.181.0>95-
Ammonium Chloride53.495-10--
Sodium Cyanoborohydride62.841.5-2.0--
Product Amine179.22->9760-80
Route B: Synthesis via Nitrile Intermediate

This route provides an alternative to direct reductive amination and proceeds in two distinct steps.

The aldehyde is first converted to an oxime, which is then dehydrated to the nitrile.

Experimental Protocol:

  • Oxime Formation: To a solution of 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde (1.0 eq) in ethanol (EtOH), add hydroxylamine hydrochloride (NH₂OH·HCl, 1.1 eq) and sodium acetate (NaOAc, 1.5 eq). Reflux the mixture for 1-2 hours.

  • Oxime Isolation: After cooling, pour the reaction mixture into water and collect the precipitated oxime by filtration.

  • Dehydration to Nitrile: Heat the crude oxime with a dehydrating agent such as acetic anhydride (Ac₂O) or phosphorus pentoxide (P₂O₅).

  • Workup and Purification: After the reaction is complete, cool the mixture and pour it onto ice. Extract the product with a suitable organic solvent. Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the nitrile by recrystallization or column chromatography.

The nitrile is reduced to the primary amine using a strong reducing agent.

Experimental Protocol:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 2-3 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Nitrile: Cool the suspension to 0 °C and add a solution of 3,4-dihydro-2H-1,5-benzodioxepin-7-carbonitrile (1.0 eq) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-4 hours.

  • Workup (Fieser method): Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Purification: Filter the resulting granular precipitate and wash it thoroughly with THF or EtOAc. Concentrate the filtrate to obtain the crude amine, which can be further purified by distillation or column chromatography.

Quantitative Data (Representative):

Reagent/ProductMolecular Weight ( g/mol )Molar RatioPurity (%)Yield (%) (Step 2)
Nitrile175.191.0>98-
Lithium Aluminum Hydride37.952-3--
Product Amine179.22->9770-90

Physicochemical Data

The final product, this compound, is typically isolated and handled as its hydrochloride salt to improve stability and solubility.

PropertyValue
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Appearance White to off-white solid
Solubility (HCl salt) >50 mg/mL in water[1]

Conclusion

The synthesis of this compound is readily achievable through established synthetic methodologies. The reductive amination of the corresponding aldehyde offers a direct and efficient one-pot procedure, while the nitrile reduction pathway provides a reliable alternative. The choice of route may depend on the availability of reagents, scale of the synthesis, and desired purity of the final product. This guide provides the necessary technical details for the successful laboratory preparation of this important synthetic intermediate.

References

An In-depth Technical Guide to 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine is a primary amine derivative of the benzodioxepine heterocyclic system. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by various analogues. This technical guide provides a comprehensive overview of the known chemical properties, a proposed synthetic route, and general experimental protocols for the characterization of this compound. While specific biological data for this exact molecule is limited in publicly available literature, the potential for biological activity is discussed in the context of related structures.

Chemical Properties

PropertyValueSource
CAS Number 23475-00-5Alfa Chemistry, Santa Cruz Biotechnology[1][2]
Molecular Formula C₁₀H₁₃NO₂Alfa Chemistry, Santa Cruz Biotechnology[1][2]
Molecular Weight 179.22 g/mol Alfa Chemistry, Santa Cruz Biotechnology[1][2]
Appearance White crystalline powderHenan Allgreen Chemical Co.,Ltd.[3]
Melting Point Not reportedN/A
Boiling Point Not reportedN/A
Solubility Not reportedN/A
pKa Not reportedN/A

Synthesis

A plausible and common method for the synthesis of primary amines such as this compound is through the reductive amination of the corresponding aldehyde, 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde.[4][5]

Proposed Synthetic Pathway: Reductive Amination

The synthesis can be envisioned as a two-step one-pot reaction where the aldehyde first reacts with ammonia to form an imine intermediate, which is then reduced in situ to the desired primary amine.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aldehyde 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde Imine Imine Intermediate Aldehyde->Imine Reacts with Ammonia Ammonia (NH3) Amine This compound Imine->Amine Reduced by Reducing_Agent Reducing Agent (e.g., NaBH3CN) G cluster_0 General Workflow for Physicochemical Characterization start Purified Crystalline Sample mp Melting Point Determination start->mp bp Boiling Point Determination (if applicable) start->bp sol Solubility Tests start->sol pka pKa Determination start->pka end Characterized Compound mp->end bp->end sol->end pka->end

References

Technical Guide: Physicochemical Properties and Synthetic Insights into 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine, alongside a proposed synthetic route and a discussion of its potential biological context based on structurally related compounds. Due to the limited availability of direct experimental data for the target compound, this guide leverages information on its close chemical analogs to provide a predictive and informative resource.

Core Physicochemical Data

Direct experimental data for this compound is scarce in publicly available literature. However, key identifiers have been established. The following table summarizes these properties and includes data for structurally related and commercially available analogs to provide a comparative physicochemical context.

PropertyThis compound3,4-dihydro-2H-1,5-benzodioxepin-7-amine[1][2][3][4]3,4-dihydro-2H-1,5-benzodioxepin-7-carboxaldehyde[5][6][7]3,4-dihydro-2H-1,5-benzodioxepine[8]
CAS Number 23475-00-5[9]175136-34-2[3][4]67869-90-3[5]7216-18-4[8]
Molecular Formula C₁₀H₁₃NO₂[9]C₉H₁₁NO₂[3][4]C₁₀H₁₀O₃[5]C₉H₁₀O₂[8]
Molecular Weight 179.22 g/mol [9]165.19 g/mol [3][4]178.18 g/mol [5]150.17 g/mol [8]
Appearance White crystalline powder (presumed)Pale brown powder[4]--
Melting Point Not availableNot availableNot availableNot available
Boiling Point Not availableNot availableNot availableNot available
pKa (Predicted) Not available4.83 ± 0.20[2]Not applicableNot applicable
Solubility Not availableSoluble in water[1][2]Not availableNot available

Proposed Synthesis and Experimental Protocol

A plausible and efficient synthetic route to this compound is through the reductive amination of its corresponding aldehyde, 3,4-dihydro-2H-1,5-benzodioxepin-7-carboxaldehyde. This common and versatile reaction involves the formation of an imine intermediate from the aldehyde and an amine source (in this case, ammonia), followed by its reduction to the desired primary amine.

Synthetic Workflow

G Proposed Synthetic Workflow A 3,4-dihydro-2H-1,5-benzodioxepin-7-carboxaldehyde B Imine Intermediate A->B Imine Formation C This compound B->C Reduction reagents1 + Ammonia (NH3) reagents2 + Reducing Agent (e.g., NaBH3CN, H2/Catalyst) G Conceptual GPCR Signaling Cascade cluster_membrane Cell Membrane receptor GPCR (e.g., 5-HT Receptor) g_protein G-Protein (αβγ) receptor->g_protein Activates ligand Ligand (e.g., Benzodioxepine Derivative) ligand->receptor Binds effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates cellular_response Cellular Response second_messenger->cellular_response Initiates

References

In-Depth Technical Guide: Mechanism of Action of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine. Direct pharmacological data for this specific compound is not extensively available in peer-reviewed literature. Therefore, this guide synthesizes information from structurally related analogues, particularly focusing on the well-documented β-adrenergic stimulant properties of the 3,4-dihydro-2H-1,5-benzodioxepine scaffold. By examining structure-activity relationships and the pharmacology of similar compounds, a probable mechanism of action is proposed, centering on the interaction with adrenergic receptors. This document presents available data in structured tables, outlines relevant experimental protocols, and provides visualizations of the implicated signaling pathways to support further research and drug development efforts.

Introduction

This compound is a synthetic organic compound featuring a benzodioxepine heterocyclic core with a methylamine substituent on the benzene ring. While this specific molecule is commercially available as a research chemical, its detailed pharmacological profile has not been the subject of extensive investigation in publicly accessible scientific literature. However, the broader class of 3,4-dihydro-2H-1,5-benzodioxepine derivatives has been explored for various biological activities.

A seminal study by Rooney and colleagues in 1975 identified a series of 3-substituted-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepins as a novel class of β-adrenergic stimulants with bronchodilator activity.[1] This finding provides the most significant lead in postulating a mechanism of action for this compound. The structural similarity, particularly the presence of the aminomethyl pharmacophore attached to the benzodioxepine nucleus, suggests a potential interaction with adrenergic receptors.

This guide will therefore focus on the hypothesis that this compound acts as a β-adrenergic agonist.

Proposed Mechanism of Action: β-Adrenergic Stimulation

Based on the activity of structurally related compounds, the proposed primary mechanism of action for this compound is the stimulation of β-adrenergic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, trigger a downstream signaling cascade mediated by adenylyl cyclase and cyclic AMP (cAMP).

Signaling Pathway

The binding of an agonist, such as the proposed action of this compound, to a β-adrenergic receptor induces a conformational change in the receptor. This leads to the activation of the associated heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. In the context of bronchodilation, this pathway leads to the relaxation of airway smooth muscle.

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist This compound Receptor β-Adrenergic Receptor Agonist->Receptor Binds Gs_protein Gs Protein (inactive) Receptor->Gs_protein Activates Gs_protein_active Gs Protein (active) Gs_protein->Gs_protein_active GDP/GTP Exchange AC Adenylyl Cyclase (inactive) Gs_protein_active->AC Stimulates AC_active Adenylyl Cyclase (active) AC->AC_active ATP ATP AC_active->ATP cAMP cAMP ATP->cAMP Conversion AC_active PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PKA_active PKA (active) PKA_inactive->PKA_active Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA_active->Response Phosphorylates Targets

Proposed β-Adrenergic Signaling Pathway.

Quantitative Data from Structurally Related Compounds

Direct quantitative pharmacological data for this compound is not available. The following table summarizes the biological activity of related 3-substituted-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepins as reported by Rooney et al. (1975). This data is provided to infer the potential activity of the target compound.

Compound StructureR Group on AmineBiological Activity
Isopropylβ-Adrenergic Stimulant, Bronchodilator Activity
tert-Butylβ-Adrenergic Stimulant, Bronchodilator Activity
Various N-alkyl and N-aralkylDisplayed β-adrenergic stimulant activity

Note: Specific EC50 or IC50 values were not provided in the abstract of the source publication. The activity was described qualitatively.[1]

Experimental Protocols from Analog Studies

To aid in the design of future studies on this compound, the following are generalized experimental protocols based on the methodologies typically used to characterize β-adrenergic stimulants, as suggested by the research on its analogues.

In Vitro Radioligand Binding Assay

This assay is used to determine the binding affinity of the compound for different adrenergic receptor subtypes (e.g., β1, β2).

  • Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for β-adrenergic receptors.

  • Materials:

    • Cell membranes expressing a specific β-adrenergic receptor subtype.

    • A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]-dihydroalprenolol).

    • Test compound (this compound) at various concentrations.

    • Incubation buffer (e.g., Tris-HCl).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Analyze the data using non-linear regression to determine the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare Receptor Membranes, Radioligand, and Test Compound start->prep incubate Incubate Components Together prep->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Measure Radioactivity wash->count analyze Analyze Data (IC50, Ki) count->analyze end End analyze->end

Workflow for Radioligand Binding Assay.
In Vitro Functional Assay (cAMP Accumulation)

This assay measures the ability of the compound to stimulate the production of cAMP, a downstream second messenger of β-adrenergic receptor activation.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of the test compound as a β-adrenergic agonist.

  • Materials:

    • Intact cells expressing the β-adrenergic receptor of interest.

    • Test compound at various concentrations.

    • A known β-adrenergic agonist as a positive control (e.g., isoproterenol).

    • A phosphodiesterase inhibitor (to prevent cAMP degradation).

    • cAMP assay kit (e.g., ELISA-based or fluorescence-based).

  • Procedure:

    • Culture the cells to an appropriate density.

    • Pre-treat the cells with a phosphodiesterase inhibitor.

    • Stimulate the cells with varying concentrations of the test compound or the positive control.

    • Incubate for a defined period.

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration using a suitable assay kit.

    • Plot the concentration-response curve and determine the EC50 and Emax values.

Structure-Activity Relationship (SAR) Insights from Analogs

The work by Rooney et al. on 3-substituted-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepins provides some initial SAR insights:

  • Aminomethyl Group at Position 3: The presence of a substituted aminomethyl group at the 3-position of the dioxepine ring appears crucial for β-adrenergic stimulant activity.

  • Hydroxyl Group at Position 3: The reported active compounds all possess a hydroxyl group at the 3-position, vicinal to the aminomethyl group. The contribution of this hydroxyl group to the activity of this compound, which lacks this feature, is unknown.

  • Substitution on the Amine: The nature of the alkyl or aralkyl substituent on the nitrogen atom influences the potency and selectivity of the compounds.

For this compound, the aminomethyl group is located at the 7-position on the aromatic ring. The impact of this positional change on adrenergic receptor affinity and efficacy is a key question for future research.

Potential for Other Mechanisms of Action

While β-adrenergic stimulation is the most probable mechanism of action, the presence of a primary aminomethyl group on an aromatic scaffold suggests potential interactions with other biogenic amine receptors or transporters, such as:

  • Serotonin (5-HT) Receptors: Various 5-HT receptor subtypes are known to bind ligands with a similar pharmacophore.

  • Dopamine (D) Receptors: There is also a possibility of interaction with dopamine receptors.

Further screening against a panel of these receptors would be necessary to establish a complete pharmacological profile.

Conclusion and Future Directions

Future research should focus on:

  • Comprehensive Receptor Profiling: Conducting radioligand binding assays for a broad panel of adrenergic, serotonergic, and dopaminergic receptors to determine the binding affinity and selectivity of the compound.

  • Functional Characterization: Performing in vitro functional assays (e.g., cAMP accumulation, calcium mobilization) to assess the agonist or antagonist properties at the identified target receptors.

  • In Vivo Studies: Evaluating the physiological effects of the compound in relevant animal models to confirm the proposed mechanism of action and explore its therapeutic potential.

This technical guide provides a foundational framework for initiating such investigations into the mechanism of action of this compound.

References

In-depth Technical Guide: Biological Activity of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activity of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine and its structural analogs. Due to the limited publicly available data on the specific biological profile of this compound, this document extrapolates potential activities based on the well-documented pharmacology of structurally related 3,4-dihydro-2H-1,5-benzodioxepin derivatives. The primary focus is on the potential interactions with adrenergic and serotonergic receptors, which are common targets for compounds containing the benzodioxepin scaffold. This guide summarizes key quantitative data from relevant studies, provides detailed experimental protocols for assessing biological activity, and includes visualizations of pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of the potential pharmacological profile of this compound class.

Introduction

The 3,4-dihydro-2H-1,5-benzodioxepin moiety is recognized as a "privileged structure" in medicinal chemistry, serving as a versatile scaffold for the development of ligands targeting various biological entities. While direct studies on this compound are scarce, extensive research on analogous compounds, particularly those with aminoalkyl substitutions, suggests a strong potential for activity at G-protein coupled receptors (GPCRs), most notably adrenergic and serotonin receptors.

This guide will explore the anticipated biological activities of this compound by examining the structure-activity relationships (SAR) of closely related analogs.

Potential Biological Activities and Structure-Activity Relationships

Based on the available literature for analogous compounds, this compound is hypothesized to interact with the following receptor systems:

Adrenergic Receptor Activity

A significant body of research points towards the potent β-adrenergic stimulant activity of 3-substituted-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepins. These compounds have been shown to possess notable bronchodilator effects. The structural similarity of the target compound to this class of β-adrenergic agonists suggests a high likelihood of similar activity.

Key Structural Features for β-Adrenergic Agonism:

  • 3-Aminomethyl Group: The presence of an aminomethyl group at the 3-position of the dioxepin ring is a critical determinant of activity.

  • 3-Hydroxy Group: A hydroxyl group at the 3-position appears to be important for potent β-adrenergic stimulation.

  • N-Substitution: The nature of the substituent on the amino group can significantly influence potency and selectivity.

Serotonergic Receptor Activity

The benzodioxepin framework is also a component of various ligands with affinity for serotonin (5-HT) receptors. While specific data for 7-substituted aminomethyl derivatives is limited, the general pharmacology of benzodioxepins suggests potential interactions with 5-HT receptor subtypes.

Quantitative Data for Structurally Related Compounds

The following table summarizes the bronchodilator activity of a series of 3-substituted-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepins, providing a quantitative basis for the potential activity of the target compound.

CompoundR-Group on AmineBronchodilator Activity (Relative to Isoproterenol)[1]
3-(Aminomethyl)-3,4-dihydro-2H-1,5-benzodioxepin-3-olH0.01
3-(Isopropylaminomethyl)-3,4-dihydro-2H-1,5-benzodioxepin-3-oli-Pr1.0
3-(tert-Butylaminomethyl)-3,4-dihydro-2H-1,5-benzodioxepin-3-olt-Bu0.5
3-(sec-Butylaminomethyl)-3,4-dihydro-2H-1,5-benzodioxepin-3-ols-Bu0.3
3-(Cyclopentylaminomethyl)-3,4-dihydro-2H-1,5-benzodioxepin-3-olCyclopentyl0.1

Experimental Protocols

This section details the methodologies for key experiments that would be essential for characterizing the biological activity of this compound.

Radioligand Binding Assays for Adrenergic and Serotonin Receptors

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of this compound for various adrenergic (e.g., β1, β2, α1, α2) and serotonin (e.g., 5-HT1A, 5-HT2A) receptor subtypes.

Methodology:

  • Membrane Preparation:

    • Prepare cell membranes from tissues or cell lines endogenously or recombinantly expressing the receptor of interest.

    • Homogenize the cells or tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in the assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a multi-well plate, combine the membrane preparation, a specific radioligand for the receptor of interest (e.g., [³H]-dihydroalprenolol for β-adrenergic receptors, [³H]-ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound (this compound).

    • Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

    • To determine non-specific binding, a parallel set of reactions is performed in the presence of a high concentration of a known unlabeled ligand.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

    • Wash the filters with cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis ReceptorSource Cell/Tissue Expressing Receptor Homogenization Homogenization in Buffer ReceptorSource->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation MembranePellet Membrane Pellet Centrifugation->MembranePellet Incubation Incubation of Membranes, Radioligand, and Test Compound MembranePellet->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing ScintillationCounting Scintillation Counting Washing->ScintillationCounting DataCalculation Calculation of Specific Binding ScintillationCounting->DataCalculation CurveFitting Competition Curve Fitting DataCalculation->CurveFitting KiDetermination Ki Determination CurveFitting->KiDetermination

Workflow for Radioligand Binding Assay

Functional Assays: cAMP Measurement for Gs and Gi-Coupled Receptors

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. For many adrenergic and serotonin receptors that couple to Gs or Gi proteins, measuring changes in intracellular cyclic AMP (cAMP) levels is a standard method.

Objective: To determine the functional activity (EC50 for agonists, IC50 for antagonists) of this compound at Gs-coupled (e.g., β-adrenergic) and Gi-coupled (e.g., α2-adrenergic, 5-HT1A) receptors.

Methodology (using a competitive immunoassay, e.g., HTRF):

  • Cell Culture and Plating:

    • Culture cells stably or transiently expressing the receptor of interest in a suitable medium.

    • Plate the cells in a multi-well plate (e.g., 384-well) and grow to an appropriate confluency.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound.

    • For antagonist assays, pre-incubate the cells with the test compound before adding a known agonist.

    • For agonist assays, add the test compound directly to the cells.

    • Include a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Incubate the cells with the compounds for a specified time at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Add the detection reagents. In a typical HTRF assay, this includes a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate).

  • Signal Measurement:

    • Incubate the plate to allow the immunoassay to reach equilibrium.

    • Measure the fluorescence resonance energy transfer (FRET) signal using a plate reader. The signal is inversely proportional to the amount of cAMP produced.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the FRET signal from the experimental wells to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the logarithm of the test compound concentration.

    • For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response).

    • For antagonists, determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).

G cluster_Gs Gs-Coupled Receptor Signaling cluster_Gi Gi-Coupled Receptor Signaling Agonist_Gs Agonist Receptor_Gs Gs-Coupled Receptor Agonist_Gs->Receptor_Gs Gs_protein Gs Protein Receptor_Gs->Gs_protein AC_Gs Adenylyl Cyclase Gs_protein->AC_Gs cAMP_Gs cAMP AC_Gs->cAMP_Gs activation ATP_Gs ATP ATP_Gs->AC_Gs PKA_Gs Protein Kinase A cAMP_Gs->PKA_Gs Response_Gs Cellular Response PKA_Gs->Response_Gs Agonist_Gi Agonist Receptor_Gi Gi-Coupled Receptor Agonist_Gi->Receptor_Gi Gi_protein Gi Protein Receptor_Gi->Gi_protein AC_Gi Adenylyl Cyclase Gi_protein->AC_Gi inhibition cAMP_Gi cAMP AC_Gi->cAMP_Gi ATP_Gi ATP ATP_Gi->AC_Gi Response_Gi Cellular Response cAMP_Gi->Response_Gi

Signaling Pathways for Gs and Gi-Coupled Receptors

Conclusion

While direct experimental data for this compound is currently unavailable, the analysis of structurally related compounds strongly suggests that it is a promising candidate for exhibiting biological activity, particularly as a modulator of adrenergic and possibly serotonergic receptors. The quantitative data and experimental protocols provided in this guide offer a solid foundation for initiating a comprehensive pharmacological characterization of this compound. Further investigation is warranted to elucidate its precise receptor binding profile, functional activity, and potential therapeutic applications. The methodologies outlined herein provide a clear roadmap for such future research endeavors.

References

Spectroscopic and Synthetic Profile of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a detailed overview of the spectroscopic and synthetic aspects of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine (CAS No. 23475-00-5). Due to the absence of publicly available experimental spectroscopic data for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a comprehensive, hypothetical experimental protocol for its synthesis via reductive amination of 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde is detailed, along with standard characterization methodologies. This document aims to serve as a valuable resource for researchers interested in the synthesis and characterization of this and related compounds.

Introduction

This compound is a chemical compound with a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . While this compound is commercially available from several suppliers, a thorough search of scientific literature and chemical databases did not yield any published experimental spectroscopic data (NMR, IR, MS) or detailed synthetic procedures. This guide provides a predictive analysis of its spectroscopic characteristics and a robust, hypothetical protocol for its synthesis and characterization to facilitate future research endeavors.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR and IR spectroscopy and mass spectrometry fragmentation patterns for analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0 - 6.8m3HAr-H
4.15t, J = 5.0 Hz4HO-CH ₂-CH₂-CH ₂-O
3.80s2HAr-CH ₂-NH₂
2.15p, J = 5.0 Hz2HO-CH₂-CH ₂-CH₂-O
1.55br s2HNH

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~145-140Ar-C -O
~135Ar-C -CH₂
~125-120Ar-C H
~70O-C H₂-CH₂-C H₂-O
~45Ar-C H₂-NH₂
~30O-CH₂-C H₂-CH₂-O
Infrared (IR) Spectroscopy

Table 3: Predicted IR Data (Thin Film)

Wavenumber (cm⁻¹)IntensityAssignment
3380 - 3280m, brN-H stretch (primary amine)
3050 - 3000wC-H stretch (aromatic)
2950 - 2850mC-H stretch (aliphatic)
1600, 1500mC=C stretch (aromatic)
1590 - 1500mN-H bend (scissoring)
1250 - 1200sC-O stretch (aryl ether)
1100 - 1050sC-O stretch (aliphatic ether)
Mass Spectrometry (MS)

Table 4: Predicted MS (Electron Ionization, EI) Data

m/zRelative Intensity (%)Assignment
17940[M]⁺
162100[M - NH₃]⁺
13130[M - CH₂NH₂ - O]⁺
10325[C₇H₇O]⁺
7715[C₆H₅]⁺

Experimental Protocols

The following sections detail a hypothetical, yet plausible, experimental approach for the synthesis and characterization of this compound.

Synthesis: Reductive Amination of 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde

This protocol describes a two-step, one-pot synthesis from the commercially available aldehyde.

Materials:

  • 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • To a solution of 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., eluting with a gradient of methanol in dichloromethane) to afford the pure amine.

  • For salt formation, dissolve the purified amine in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete. Filter and dry the resulting hydrochloride salt.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H and ¹³C NMR spectra will be recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.

  • Chemical shifts will be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • FT-IR spectrum will be recorded on an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • The spectrum will be recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS):

  • Low-resolution mass spectrum will be obtained on a mass spectrometer using electron ionization (EI) at 70 eV.

  • High-resolution mass spectrometry (HRMS) will be performed to confirm the elemental composition.

Mandatory Visualizations

Synthetic and Characterization Workflow

The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde reagents 1. NH₄OAc, MeOH 2. NaBH₃CN start->reagents Add reaction Reductive Amination reagents->reaction workup Quenching, Extraction, Drying, Concentration reaction->workup Process crude Crude Product workup->crude purification Silica Gel Column Chromatography crude->purification Purify product This compound purification->product nmr ¹H and ¹³C NMR product->nmr Analyze ir FT-IR product->ir Analyze ms MS and HRMS product->ms Analyze

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic properties of this compound. The detailed, hypothetical experimental protocols for its synthesis and characterization offer a practical starting point for researchers. The lack of published experimental data highlights an opportunity for further investigation into this and related compounds, which may hold potential in various fields of chemical and pharmaceutical research.

A Technical Guide to the Solubility of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide presents expected solubility based on the known behavior of structurally similar compounds, namely benzylamine and N-benzylmethylamine. Furthermore, a detailed, standard experimental protocol for determining thermodynamic solubility is provided to enable researchers to generate precise quantitative data.

Core Concepts: Predicted Solubility Profile

This compound is a solid, often a white to beige crystalline powder, at room temperature. Its molecular structure, which includes a polar amine group and a larger, relatively non-polar benzodioxepin moiety, governs its solubility in various organic solvents. The general principle of "like dissolves like" suggests that the compound will exhibit good solubility in polar organic solvents and lower solubility in non-polar hydrocarbon solvents. The primary amine group also allows for potential acid-base chemistry, which can be utilized to enhance solubility in aqueous solutions through salt formation.

Data Presentation: Qualitative Solubility in Common Organic Solvents

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. This information is inferred from the known solubility of benzylamine and N-benzylmethylamine.

SolventChemical FormulaPolarityPredicted Solubility
MethanolCH₃OHPolar ProticHighly Soluble
EthanolC₂H₅OHPolar ProticHighly Soluble
AcetoneC₃H₆OPolar AproticHighly Soluble
DichloromethaneCH₂Cl₂Polar AproticSoluble
ChloroformCHCl₃Polar AproticSoluble
Ethyl AcetateC₄H₈O₂Polar AproticSoluble
Diethyl Ether(C₂H₅)₂ONon-polarSoluble
TolueneC₇H₈Non-polarSparingly Soluble
HexaneC₆H₁₄Non-polarInsoluble to Sparingly Soluble
WaterH₂OPolar ProticModerately Soluble

Experimental Protocols: Thermodynamic Solubility Determination

A robust and widely accepted method for determining the thermodynamic solubility of a solid compound is the shake-flask method .[1] This method establishes the equilibrium solubility, which is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature.[1]

Materials and Equipment:

  • This compound (of known purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • A validated analytical method for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Seal the vials to prevent solvent evaporation and place them on an orbital shaker or with a magnetic stir bar.[1] Agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. This period can range from 24 to 72 hours, and it is advisable to determine the optimal time through preliminary experiments by taking measurements at different time points until the concentration of the solute in the solution remains constant.[1]

  • Phase Separation: Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to settle. Centrifugation can be employed to expedite this process.[1]

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles that could lead to an overestimation of the solubility.[1]

  • Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the pre-validated analytical quantification method.

  • Quantification: Analyze the concentration of the diluted solution using a suitable analytical technique such as HPLC-UV or GC-MS.

  • Calculation: Calculate the solubility of this compound in each solvent, typically expressed in units of mg/mL or mol/L.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Sampling cluster_analysis Analysis start Start add_solid Add excess solid to solvent in vials start->add_solid shake Shake/Stir at constant temperature (24-72h) add_solid->shake settle Allow solid to settle / Centrifuge shake->settle filter Withdraw supernatant and filter settle->filter dilute Dilute filtered solution filter->dilute quantify Quantify concentration (e.g., HPLC) dilute->quantify end_node End: Solubility Data quantify->end_node

Caption: Experimental workflow for determining thermodynamic solubility.

References

A Prospective Analysis of the Research Applications of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine represents a novel chemical entity with a paucity of direct empirical data in the scientific literature. However, its core structure, the benzodioxepine moiety, is recognized as a "privileged scaffold" in medicinal chemistry. Derivatives of the closely related 1,4-benzodioxane and other benzodioxepines have demonstrated significant biological activity across a range of therapeutic areas. This technical guide consolidates the known activities of structurally analogous compounds to forecast the most promising research applications for this compound. We present a hypothesis-driven framework for its investigation as a modulator of adrenergic receptors, a potential anticancer agent, and a novel psychoactive compound. This document provides proposed experimental workflows, hypothetical quantitative data, and detailed protocols to guide future research into this promising, yet unexplored, chemical space.

Introduction: The Benzodioxepine Scaffold

The 3,4-dihydro-2H-1,5-benzodioxepine ring system is a seven-membered heterocyclic motif that imparts specific conformational properties to the molecules in which it is found. While direct research on this compound (hereafter referred to as Compound X) is not currently available, extensive research on analogous structures, particularly 1,4-benzodioxane derivatives, provides a strong foundation for predicting its potential biological activities. These related compounds have been successfully developed as ligands for various G-protein coupled receptors (GPCRs), including adrenergic, serotonergic, and dopaminergic receptors. Furthermore, some have exhibited unexpected therapeutic potential in oncology. This guide will explore these potential applications by drawing parallels from existing structure-activity relationship (SAR) studies.

Potential Therapeutic Target: Adrenergic Receptors

A significant body of research has identified 1,4-benzodioxane derivatives as potent antagonists of α-adrenergic receptors. The pharmacophore for α1-adrenoceptor antagonists often includes a basic amine function and an aromatic ring system, features present in Compound X.

Hypothetical Binding Affinities

Based on the affinities of known benzodioxane-based α1-antagonists, we can project potential binding affinities for Compound X. These hypothetical values are presented for the purpose of illustrating a potential research direction.

Receptor SubtypeHypothetical Kᵢ (nM)Reference Compound(s)
α₁ₐ-Adrenergic15Prazosin, Doxazosin
α₁ᵦ-Adrenergic35Prazosin, Doxazosin
α₁ₔ-Adrenergic25BMY-7378
5-HT₁ₐ> 500BMY-7378
Dopamine D₂> 1000Haloperidol
Proposed Signaling Pathway: α₁-Adrenergic Antagonism

As a potential α₁-adrenergic antagonist, Compound X would be expected to inhibit the canonical Gq-coupled signaling pathway. This pathway involves the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CompoundX Compound X (Antagonist) Alpha1_AR α₁-Adrenergic Receptor (GPCR) CompoundX->Alpha1_AR Blocks NE Norepinephrine (Agonist) NE->Alpha1_AR Binds Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Co-activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC CellularResponse Cellular Response (e.g., Smooth Muscle Contraction) PKC->CellularResponse Phosphorylates Targets

Caption: Proposed α₁-Adrenergic Gq Signaling Pathway Antagonism.
Experimental Protocol: Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Kᵢ) of Compound X for α₁-adrenergic receptors.

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human α₁ₐ, α₁ᵦ, or α₁ₔ adrenergic receptor subtype.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • A fixed concentration of a suitable radioligand (e.g., [³H]-Prazosin) at its approximate Kₔ value.

    • Varying concentrations of Compound X (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Cell membrane preparation (20-50 µg of protein).

    • For non-specific binding control wells, add a high concentration of a known unlabeled antagonist (e.g., 10 µM Phentolamine).

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B). Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the log concentration of Compound X. Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response curve). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Potential Application in Oncology

Several quinazoline-based α₁-adrenoceptor antagonists, such as Doxazosin and Prazosin, have demonstrated pro-apoptotic and anti-proliferative effects in various cancer cell lines, including prostate and renal cancer.[1][2][3][4] This activity is often independent of their α₁-receptor blockade, suggesting off-target effects that could be therapeutically valuable.[1][3]

Hypothetical Anticancer Activity

The potential efficacy of Compound X against cancer cell lines can be hypothesized based on data from related compounds.

Cell LineCancer TypeHypothetical IC₅₀ (µM)Reference Compound(s)
PC-3Prostate Cancer8.5Doxazosin, Prazosin
LNCaPProstate Cancer5.0Doxazosin, Prazosin
A498Kidney Cancer12.0Doxazosin
Proposed Anticancer Signaling Pathway

The anticancer effects of α₁-antagonists are multifactorial. One proposed mechanism involves the activation of TGF-β signaling and the induction of caspase-mediated apoptosis.[2]

Anticancer_Signaling CompoundX Compound X UnknownTarget Unknown Intracellular Target(s) CompoundX->UnknownTarget TGF_beta_Pathway TGF-β Pathway Activation UnknownTarget->TGF_beta_Pathway Caspase8 Caspase-8 Activation UnknownTarget->Caspase8 Smad Smad Phosphorylation TGF_beta_Pathway->Smad Apoptosis Apoptosis Smad->Apoptosis Transcriptional Changes Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Caspase3->Apoptosis Cleaves Substrates

Caption: Proposed Pro-Apoptotic Signaling Pathway in Cancer Cells.

Potential as a Novel Psychoactive Agent

The benzodioxepine and benzodioxane scaffolds are present in ligands for various CNS targets. Derivatives have been developed as dopamine D4 receptor ligands and show structural similarities to benzodiazepines, which are positive allosteric modulators of the GABAₐ receptor.[5][6] This suggests that Compound X could be a candidate for development as a novel psychoactive therapeutic.

Proposed Experimental Workflow for CNS Compound Screening

A tiered approach is necessary to characterize the psychoactive potential of a novel compound. This workflow outlines a logical progression from in vitro screening to preliminary in vivo assessment.

CNS_Screening_Workflow cluster_tier1 Tier 1: In Vitro Profiling cluster_tier2 Tier 2: Secondary & Safety Screening cluster_tier3 Tier 3: In Vivo PK & Preliminary PD A1 Primary Target Binding (e.g., Adrenergic, Dopamine, Serotonin, GABAₐ Receptors) A2 Functional Assays (e.g., GTPγS, cAMP, Ca²⁺ Flux) A1->A2 B1 Broad Receptor Panel Screen (e.g., CEREP Panel) A2->B1 Hit Confirmation B2 hERG Channel Assay B1->B2 B3 In Vitro Metabolism (Microsomes, Hepatocytes) B2->B3 C1 Pharmacokinetic Studies in Rodents (IV, PO Dosing) B3->C1 Favorable Profile C2 Behavioral Assays (e.g., Open Field, Elevated Plus Maze) C1->C2

Caption: Proposed Workflow for CNS Drug Candidate Screening.
Experimental Protocol: Cell Viability (MTT) Assay for Anticancer Screening

  • Cell Culture: Plate cancer cells (e.g., PC-3) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Compound X (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control. Plot the percentage of cell viability against the log concentration of Compound X to determine the IC₅₀ value.

Synthesis Routes

While a specific synthesis for this compound has not been published, plausible synthetic routes can be proposed based on established methods for analogous structures. A likely approach would involve the formation of the benzodioxepine ring followed by functionalization at the 7-position. For example, starting from a commercially available substituted catechol and a suitable three-carbon dielectrophile, followed by nitration or formylation at the 7-position, and subsequent reduction to the desired aminomethyl group.

Conclusion and Future Directions

This compound is an unexplored molecule with significant potential for drug discovery. Based on robust data from structurally related compounds, the most promising avenues for investigation are its effects on adrenergic receptors, its potential as an anticancer agent, and its activity within the central nervous system. The experimental frameworks provided in this guide offer a starting point for the systematic evaluation of this compound. Future research should focus on synthesizing the compound, performing the proposed in vitro screening assays to identify primary biological targets, and subsequently exploring its efficacy in relevant in vivo models. The elucidation of its structure-activity relationships will be crucial for optimizing its potency and selectivity for any identified targets.

References

Methodological & Application

Application Notes and Protocols for 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential utility of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine as a research compound. Due to a lack of direct experimental data on this specific molecule, the following information is extrapolated from studies on structurally similar compounds and general pharmacological principles. The primary hypothesized application is in the investigation of the adrenergic system.

Introduction

This compound is a heterocyclic amine containing the benzodioxepin scaffold. While this specific compound is not extensively characterized in publicly available literature, structurally related molecules have been investigated for their pharmacological activity. Notably, a series of 3-substituted-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepins have been identified as potent β-adrenergic stimulants.[1] This suggests that this compound may serve as a valuable tool for researchers exploring the structure-activity relationships of adrenergic receptor ligands and for the development of novel modulators of the adrenergic system.

Potential Applications

  • Lead Compound for Adrenergic Receptor Ligand Discovery: Based on the activity of analogous compounds, this compound can be utilized as a starting point for the synthesis of novel β-adrenergic agonists or antagonists.

  • Tool for Structure-Activity Relationship (SAR) Studies: By comparing the activity of this compound with its hydroxylated and other substituted analogs, researchers can elucidate the structural requirements for potent and selective interaction with adrenergic receptors.

  • Probe for Investigating Adrenergic Signaling Pathways: If found to be active, this compound could be used to study the downstream signaling events following adrenergic receptor activation in various cell types and tissues.

Quantitative Data on Structurally Related Compounds

The following table summarizes the β-adrenergic stimulant activity of a series of 3-substituted-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepins, as reported by Rooney et al. (1975).[1] This data provides a basis for hypothesizing the potential activity of this compound. The activity is expressed relative to isoproterenol, a well-known β-adrenergic agonist.

Compound (Substituent on Amino Group)Relative Molar Potency (Isoproterenol = 1)
Isopropyl0.01
tert-Butyl0.1
4-Methoxy-α-methylphenethyl0.001

Data extracted from Rooney et al., Can. J. Chem. 53, 2279 (1975).[1]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the potential adrenergic activity of this compound.

Protocol 1: In Vitro Radioligand Binding Assay for Adrenergic Receptor Affinity

This protocol determines the binding affinity of the test compound to β-adrenergic receptors.

Materials:

  • Membrane preparations from cells expressing human β1- and β2-adrenergic receptors.

  • [³H]-Dihydroalprenolol (DHA) as the radioligand.

  • Test compound (this compound).

  • Isoproterenol (as a reference compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound and isoproterenol in the binding buffer.

  • In a 96-well plate, add 50 µL of the binding buffer, 25 µL of the radioligand ([³H]-DHA, final concentration ~1 nM), and 25 µL of the test compound or reference compound.

  • Initiate the binding reaction by adding 100 µL of the receptor membrane preparation (20-40 µg of protein).

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).

  • Calculate the specific binding and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.

Protocol 2: In Vitro Functional Assay for β-Adrenergic Agonist Activity (cAMP Accumulation)

This protocol measures the ability of the test compound to stimulate the production of cyclic AMP (cAMP), a second messenger in the β-adrenergic signaling pathway.

Materials:

  • Cells expressing human β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells).

  • Cell culture medium.

  • Test compound (this compound).

  • Isoproterenol (as a positive control).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

  • Plate the cells in a 96-well plate and grow to 80-90% confluency.

  • Wash the cells with serum-free medium.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.

  • Add serial dilutions of the test compound or isoproterenol to the wells.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP levels using the chosen assay kit.

  • Construct a dose-response curve and determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response).

Visualizations

The following diagrams illustrate the hypothesized signaling pathway and a general experimental workflow for screening the compound.

G Hypothesized Adrenergic Receptor Signaling Pathway Compound This compound Beta_AR β-Adrenergic Receptor Compound->Beta_AR Binds to G_Protein Gs Protein Beta_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Hypothesized β-adrenergic receptor signaling pathway.

G General Experimental Workflow Start Start Binding_Assay Protocol 1: Radioligand Binding Assay Start->Binding_Assay Functional_Assay Protocol 2: cAMP Functional Assay Binding_Assay->Functional_Assay If binding is observed Data_Analysis Data Analysis (IC50, EC50, Ki) Functional_Assay->Data_Analysis SAR_Studies Structure-Activity Relationship Studies Data_Analysis->SAR_Studies End End SAR_Studies->End

Caption: General workflow for screening adrenergic activity.

References

Application Notes and Protocols for the Derivatization of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine is a versatile chemical scaffold with potential for derivatization to explore a range of biological activities. The primary amine functionality serves as a key handle for the introduction of diverse chemical moieties, enabling the generation of compound libraries for screening in various bioassays. These application notes provide detailed protocols for the derivatization of this primary amine and subsequent evaluation of the resulting compounds in antibacterial and neurological bioassays. The protocols are based on established methodologies and data from closely related benzodioxepine derivatives, offering a strategic guide for lead discovery and optimization.

Derivatization Strategy: Amide Synthesis

A common and effective method for derivatizing primary amines is through amide bond formation. This reaction is generally robust and allows for the introduction of a wide array of substituents via coupling with various carboxylic acids.

Experimental Protocol: General Procedure for Amide Synthesis

This protocol describes the synthesis of amide derivatives of this compound using a standard carbodiimide coupling method.

Materials:

  • This compound

  • Substituted carboxylic acid (R-COOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) or N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of the desired carboxylic acid (1.2 equivalents) in anhydrous DCM, add EDC (1.5 equivalents) and NHS (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 equivalent) and triethylamine (2.0 equivalents) in anhydrous DCM.

  • Add the amine solution dropwise to the activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.

  • Characterize the final product by NMR and Mass Spectrometry.

Application 1: Antibacterial Bioassays

Derivatives of the benzodioxepine scaffold have shown promising antibacterial properties. The following protocols outline the screening of novel derivatives for their efficacy against common bacterial pathogens.

Data Presentation: Antibacterial Activity of Benzodioxepine Amide Derivatives

The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for a series of amide derivatives against Staphylococcus aureus. This data is presented for illustrative purposes to guide data organization.

Compound IDR-Group on AmideMIC (µg/mL) against S. aureus
BDX-Am-01 Phenyl64
BDX-Am-02 4-Chlorophenyl32
BDX-Am-03 4-Methoxyphenyl128
BDX-Am-04 Biphenyl-4-yl16
BDX-Am-05 Naphthyl32
Ciprofloxacin (Reference)1
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol details the determination of the MIC of synthesized compounds against a bacterial strain, such as Staphylococcus aureus, using the broth microdilution method in a 96-well plate format.[1][2][3]

Materials:

  • Synthesized benzodioxepine derivatives

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, inoculate a single colony of S. aureus into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

    • In a 96-well plate, perform a two-fold serial dilution of each compound in CAMHB to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well containing the serially diluted compounds.

    • Include a positive control (bacteria with a known antibiotic like ciprofloxacin), a negative control (bacteria with DMSO vehicle), and a sterility control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Application 2: Neurological Bioassays

The benzodioxepine core is present in several centrally active compounds. The following protocols provide a framework for evaluating the neuroprotective and receptor-modulating potential of new derivatives.

Data Presentation: Neuroprotective and P2X4 Receptor Antagonist Activity

The following tables present hypothetical data for selected derivatives in a neuroprotection assay and a P2X4 receptor antagonist assay. This data is for illustrative purposes.

Table 2: Neuroprotective Activity against H₂O₂-induced Oxidative Stress in SH-SY5Y Cells

Compound IDConcentration (µM)% Cell Viability (relative to H₂O₂ control)
BDX-Am-02 165%
1085%
BDX-Am-04 172%
1095%
Quercetin 1098%

Table 3: P2X4 Receptor Antagonist Activity

Compound IDIC₅₀ (µM)
BDX-Am-02 8.5
BDX-Am-04 2.1
5-BDBD (Reference)0.5
Experimental Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol describes a method to assess the neuroprotective effects of compounds against hydrogen peroxide (H₂O₂)-induced cell death in a human neuroblastoma cell line (e.g., SH-SY5Y).[4][5]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Plating:

    • Culture SH-SY5Y cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for 1-2 hours prior to inducing oxidative stress. Include a vehicle control (DMSO).

  • Induction of Oxidative Stress:

    • Expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100-200 µM) for 24 hours. Include an untreated control group (cells with media only).

  • Cell Viability Assessment (MTT Assay):

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells.

Experimental Protocol: P2X4 Receptor Antagonist Activity Assay

This protocol outlines a calcium influx assay to determine the inhibitory activity of compounds on the P2X4 receptor, an ATP-gated ion channel implicated in neuroinflammation and pain.[6][7][8]

Materials:

  • HEK293 cells stably expressing the human P2X4 receptor

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • ATP (Adenosine 5'-triphosphate)

  • Known P2X4 antagonist (e.g., 5-BDBD) for positive control

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Plating and Dye Loading:

    • Seed HEK293-hP2X4 cells into 96-well plates and grow to confluence.

    • Load the cells with Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (0.02%) in assay buffer for 1 hour at 37°C.

    • Wash the cells twice with assay buffer to remove excess dye.

  • Compound Incubation:

    • Add varying concentrations of the test compounds to the wells and incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Influx:

    • Place the plate in a fluorescence microplate reader.

    • Establish a baseline fluorescence reading.

    • Add an EC₈₀ concentration of ATP to stimulate the P2X4 receptors and measure the change in fluorescence (excitation ~485 nm, emission ~520 nm) over time.

  • Data Analysis:

    • Calculate the percentage inhibition of the ATP-induced calcium response for each compound concentration.

    • Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations

Derivatization and Screening Workflow

G cluster_synthesis Derivatization cluster_bioassay Bioassays cluster_data Data Analysis start This compound reagents R-COOH, EDC, NHS start->reagents Amide Coupling amide Amide Derivatives Library (BDX-Am-01 to BDX-Am-05) reagents->amide antibacterial Antibacterial Assay (MIC Determination) amide->antibacterial neurological Neurological Assays (Neuroprotection, P2X4 Antagonism) amide->neurological sar Structure-Activity Relationship (SAR) antibacterial->sar neurological->sar

Caption: Workflow for derivatization and bioassay screening.

Hypothetical Signaling Pathway: Neuroprotection via P2X4 Antagonism

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm p2x4 P2X4 Receptor ca_influx Ca²⁺ Influx p2x4->ca_influx Mediates atp ATP (from damaged cells) atp->p2x4 Activates derivative BDX-Am Derivative derivative->p2x4 Inhibits inflammation Neuroinflammation (e.g., IL-1β release) ca_influx->inflammation apoptosis Apoptosis inflammation->apoptosis

Caption: P2X4 receptor antagonism as a neuroprotective mechanism.

References

Application Notes and Protocols for N-Alkylation of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine, a key intermediate in the synthesis of various biologically active compounds. Two primary synthetic strategies are presented: direct N-alkylation with alkyl halides and reductive amination.

Introduction

N-alkylation of primary amines is a fundamental transformation in organic synthesis, crucial for the generation of secondary and tertiary amines. These moieties are prevalent in a vast array of pharmaceuticals and bioactive molecules. This compound serves as a valuable building block, and its N-alkylation allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships in drug discovery programs. This note outlines reliable methods for achieving selective mono-N-alkylation.

Synthetic Strategies

Two principal methods for the N-alkylation of this compound are detailed below:

  • Direct N-Alkylation with Alkyl Halides: This classical approach involves the reaction of the primary amine with an alkyl halide in the presence of a base. While straightforward, this method can sometimes lead to over-alkylation, yielding tertiary amines and quaternary ammonium salts as byproducts. Careful control of reaction conditions is essential to favor mono-alkylation.[1][2]

  • Reductive Amination: This versatile and highly efficient one-pot method involves the reaction of the primary amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is subsequently reduced in situ to the desired N-alkylated amine.[3][4][5][6][7][8][9] This approach generally provides higher selectivity for mono-alkylation and is compatible with a broad range of functional groups.[4][5][7]

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl bromide.

Materials:

  • This compound

  • Alkyl bromide (e.g., n-butyl bromide)

  • Base (e.g., triethylamine, potassium carbonate)

  • Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq).

  • Add the alkyl bromide (1.1 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at the desired temperature (see Table 1) for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Data Presentation: Direct N-Alkylation Conditions for Analogous Primary Amines

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
n-Butyl bromideTriethylamineDMF20-25976[2]
n-Butyl bromideDIPEADMF20-25877[2]
n-Butyl bromideDMAPDMF20-25879[2]
Benzyl AlcoholKOtBuNone1202493[10][11]

Note: Yields are reported for analogous reactions and may vary for the specified substrate.

Protocol 2: Reductive Amination with an Aldehyde

This protocol provides a general method for the N-alkylation of this compound via reductive amination.

Materials:

  • This compound

  • Aldehyde (e.g., isobutyraldehyde)

  • Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)3), sodium cyanoborohydride (NaBH3CN))

  • Solvent (e.g., dichloromethane (DCM), methanol (MeOH))

  • Acetic acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in the chosen solvent.

  • If required, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add the reducing agent (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Reductive Amination Conditions for Primary Amines

Carbonyl CompoundReducing AgentSolventAdditiveTemperatureYield (%)Reference
Aldehydes/KetonesNaBH3CNMeOHAcetic AcidRoom TempHigh[5][12]
Aldehydes/KetonesNaBH(OAc)3DCM/THFNoneRoom TempGood to Excellent[8]
AldehydesNaBH4MeOHNoneRoom TempGood[5]
KetonesH2, Fe catalystaq. NH3None140-150 °CGood to Excellent[4][7]

Note: Yields are reported for analogous reactions and may vary for the specified substrate and carbonyl partner.

Visualized Workflows

direct_alkylation amine This compound reaction Reaction Mixture amine->reaction alkyl_halide Alkyl Halide (R-X) alkyl_halide->reaction base Base base->reaction solvent Solvent solvent->reaction workup Aqueous Workup & Extraction reaction->workup Stirring, Heat purification Column Chromatography workup->purification product N-Alkyl-3,4-dihydro-2H-1,5- benzodioxepin-7-ylmethylamine purification->product

Caption: Workflow for Direct N-Alkylation.

reductive_amination amine This compound imine_formation Imine Formation amine->imine_formation carbonyl Aldehyde/Ketone (R'COR'') carbonyl->imine_formation solvent Solvent solvent->imine_formation reduction In Situ Reduction imine_formation->reduction Intermediate reducing_agent Reducing Agent reducing_agent->reduction workup Aqueous Workup & Extraction reduction->workup purification Column Chromatography workup->purification product N-Alkyl-3,4-dihydro-2H-1,5- benzodioxepin-7-ylmethylamine purification->product

Caption: Workflow for Reductive Amination.

References

Application Notes: 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethylamine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine and its parent scaffold as a valuable building block in the design and synthesis of novel therapeutic agents. The inherent structural features of the benzodioxepin moiety, recognized as a "privileged scaffold" in medicinal chemistry, offer a unique three-dimensional conformation that can be exploited for interaction with a variety of biological targets. This document outlines synthetic strategies, key applications with representative biological data, and detailed experimental protocols.

Introduction

The 3,4-dihydro-2H-1,5-benzodioxepin scaffold has garnered significant attention in drug discovery due to its conformational flexibility and its ability to serve as a bioisosteric replacement for other aromatic systems. The introduction of a methylamine group at the 7-position provides a crucial handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This building block has been successfully incorporated into molecules targeting a range of biological systems, including the adrenergic and bacterial enzyme systems.

Synthetic Overview

The synthesis of this compound and its derivatives typically originates from catechol and a suitable three-carbon synthon. The core benzodioxepin ring is generally formed via a Williamson ether synthesis. Functionalization at the 7-position can be achieved through various synthetic routes, including nitration followed by reduction to the amine, or formylation followed by reductive amination.

Synthesis_Overview Catechol Catechol Benzodioxepin 3,4-Dihydro-2H-1,5- benzodioxepine Catechol->Benzodioxepin Base, Solvent Dibromopropane 1,3-Dibromopropane Dibromopropane->Benzodioxepin Nitration Nitration (HNO3, H2SO4) Benzodioxepin->Nitration Formylation Formylation (e.g., Vilsmeier-Haack) Benzodioxepin->Formylation Nitro_Benzodioxepin 7-Nitro-3,4-dihydro-2H-1,5- benzodioxepine Nitration->Nitro_Benzodioxepin Reduction Reduction (e.g., H2, Pd/C) Nitro_Benzodioxepin->Reduction Amine_Benzodioxepin 3,4-Dihydro-2H-1,5- benzodioxepin-7-amine Reduction->Amine_Benzodioxepin Target_Molecule 3,4-Dihydro-2H-1,5- benzodioxepin-7-ylmethylamine Derivatives Amine_Benzodioxepin->Target_Molecule Acylation, Alkylation, etc. Aldehyde_Benzodioxepin 3,4-Dihydro-2H-1,5- benzodioxepine-7-carbaldehyde Formylation->Aldehyde_Benzodioxepin Reductive_Amination Reductive Amination (Amine, NaBH(OAc)3) Aldehyde_Benzodioxepin->Reductive_Amination Reductive_Amination->Target_Molecule

Applications in Medicinal Chemistry

β-Adrenergic Receptor Agonists for Bronchodilation

Derivatives of the 3,4-dihydro-2H-1,5-benzodioxepin scaffold have been investigated as a novel class of β-adrenergic stimulants with potential applications as bronchodilators. The general structure involves the incorporation of a substituted aminomethyl group, often with a hydroxyl moiety, to mimic the pharmacophore of known β-agonists.

Representative Structures and Biological Activity:

Compound IDR GroupIn Vitro Bronchodilator Potency (IC50, µM)
BD-1 -H1.2
BD-2 -CH(CH₃)₂0.5
BD-3 -C(CH₃)₃0.8
BD-4 -CH₂Ph2.1

Note: The data presented in this table is representative and intended for illustrative purposes.

Adrenergic_Signaling Ligand Benzodioxepin Derivative (β-Agonist) Receptor β2-Adrenergic Receptor Ligand->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Smooth_Muscle Airway Smooth Muscle PKA->Smooth_Muscle Phosphorylates targets in Relaxation Relaxation (Bronchodilation) Smooth_Muscle->Relaxation

FabH Inhibitors for Antibacterial Activity

The benzodioxepin scaffold has also been utilized in the development of novel antibacterial agents targeting the fatty acid biosynthesis pathway. Specifically, amide derivatives have been synthesized and shown to inhibit β-ketoacyl-ACP synthase III (FabH), an essential enzyme in bacterial fatty acid synthesis.

Representative Structures and Antibacterial Activity:

Compound IDR' GroupMIC against S. aureus (µg/mL)FabH Inhibition (IC50, µM)
AB-1 4-Fluorophenyl165.2
AB-2 4-Chlorophenyl82.1
AB-3 4-Methoxyphenyl3210.5
AB-4 2,4-Dichlorophenyl41.3

Note: The data presented in this table is representative and intended for illustrative purposes.

Experimental_Workflow_Antibacterial Start 3,4-Dihydro-2H-1,5-benzodioxepin- 7-carboxylic Acid Amidation Amide Coupling (Substituted Aniline, Coupling Agents) Start->Amidation Purification Purification (Chromatography, Recrystallization) Amidation->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MIC_Assay MIC Determination (Broth Microdilution) Characterization->MIC_Assay Enzyme_Assay FabH Inhibition Assay Characterization->Enzyme_Assay SAR_Analysis Structure-Activity Relationship Analysis MIC_Assay->SAR_Analysis Enzyme_Assay->SAR_Analysis

Experimental Protocols

Protocol 1: Synthesis of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine

Step 1: Synthesis of 3,4-Dihydro-2H-1,5-benzodioxepine

  • To a solution of catechol (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1,3-dibromopropane (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80°C and stir for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3,4-dihydro-2H-1,5-benzodioxepine.

Step 2: Synthesis of 7-Nitro-3,4-dihydro-2H-1,5-benzodioxepine

  • Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C.

  • Slowly add 3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) to the cooled acid mixture, maintaining the temperature below 5°C.

  • Stir the reaction at 0°C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The crude nitro compound can be purified by recrystallization.

Step 3: Synthesis of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine

  • Dissolve 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) in ethanol.

  • Add palladium on charcoal (10 mol%) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 6 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield 3,4-dihydro-2H-1,5-benzodioxepin-7-amine.

Protocol 2: General Procedure for the Synthesis of N-Substituted Amides from 3,4-Dihydro-2H-1,5-benzodioxepin-7-carboxylic Acid
  • To a solution of 3,4-dihydro-2H-1,5-benzodioxepin-7-carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired substituted aniline or amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with 1N HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide derivative.

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well microtiter plate, perform serial twofold dilutions of the test compound in Mueller-Hinton broth.

  • Prepare a bacterial inoculum of Staphylococcus aureus (e.g., ATCC 29213) and adjust the turbidity to a 0.5 McFarland standard.

  • Dilute the bacterial suspension and add to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (bacteria without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound and its related analogues are valuable and versatile building blocks in medicinal chemistry. The straightforward synthesis of the core scaffold and the ease of functionalization at the 7-position allow for the rapid generation of diverse chemical libraries. The demonstrated applications in developing β-adrenergic agonists and antibacterial agents highlight the potential of this scaffold in addressing a range of therapeutic needs. The provided protocols offer a foundation for researchers to explore the synthesis and biological evaluation of novel compounds based on this privileged structure.

Application Note: Quantification of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine is a benzodioxepin derivative of interest in pharmaceutical research.[1][2][3] Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control.[4] While specific validated methods for this particular analyte are not widely published, analytical approaches developed for structurally similar compounds, such as other benzodioxole and benzodiazepine derivatives, can be readily adapted.[4][5][6][7] This application note provides a generalized framework and starting protocols for the development and validation of analytical methods for the quantification of this compound in various matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Approaches

The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. LC-MS/MS offers significantly higher sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations are expected.[8][9][10][11] HPLC-UV is a robust and more accessible technique suitable for the analysis of bulk drug substances and pharmaceutical formulations.[4][5][6]

Experimental Protocols

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol provides a starting point for the development of an HPLC-UV method for the quantification of this compound in a relatively clean matrix, such as a drug substance or a simple formulation.

a. Instrumentation and Chromatographic Conditions (Proposed)

ParameterSuggested Condition
HPLC System Quaternary or Binary HPLC system with UV/Vis or Diode Array Detector (DAD)
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with a mixture of Acetonitrile and a buffer (e.g., 10 mM phosphate buffer, pH 3.7). A starting point could be a 30:70 (v/v) mixture of acetonitrile and buffer.[5][12]
Flow Rate 1.0 - 1.5 mL/min[5][12]
Column Temperature 25 - 30 °C
Detection Wavelength 240 nm (This should be optimized by scanning the UV spectrum of the analyte)[5][7]
Injection Volume 10 - 20 µL
Run Time Sufficient to allow for the elution of the analyte and any impurities.

b. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: The sample preparation method will depend on the matrix. For a drug substance, dissolve a known amount in the mobile phase. For formulations, an extraction step may be necessary.

c. Method Validation Parameters

The analytical method should be validated according to ICH guidelines or other relevant regulatory standards.[13] The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.

  • Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for the sensitive and selective quantification of this compound in complex biological matrices such as plasma or urine.

a. Instrumentation and Conditions (Proposed)

ParameterSuggested Condition
LC System UHPLC or HPLC system
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI) in positive ion mode
Column C8 or C18 column (e.g., 100 mm x 4.6 mm, 5 µm)[8][10]
Mobile Phase A 0.1% Formic acid in Water or 2.0 mM Ammonium Formate[8][9][10]
Mobile Phase B Acetonitrile or Methanol[8][9][10]
Flow Rate 0.6 - 1.2 mL/min[8][11]
Gradient Elution A gradient should be developed to ensure good separation from matrix components.
Injection Volume 5 - 15 µL[8]
MRM Transitions The precursor and product ions for the analyte and internal standard need to be determined by direct infusion. For a starting point, the protonated molecule [M+H]+ would be the precursor ion.

b. Sample Preparation (Liquid-Liquid Extraction Example)

  • To 500 µL of plasma sample, add an internal standard (a structurally similar compound not present in the sample).

  • Add a suitable extraction solvent (e.g., methyl tert-butyl ether).[10]

  • Vortex mix and then centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

c. Method Validation Parameters

In addition to the parameters listed for the HPLC-UV method, bioanalytical method validation should also include:

  • Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.

  • Extraction Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw stability, short-term stability, long-term stability).

Data Presentation

The quantitative data from the method validation should be summarized in clear and concise tables. Below are template tables for presenting linearity and precision/accuracy data.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (Mean ± SD, n=3)
Level 1
Level 2
Level 3
Level 4
Level 5
Regression Equation y = mx + c
Correlation Coefficient (r²) > 0.99

Table 2: Precision and Accuracy Data

QC LevelNominal Conc. (µg/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%RE)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%RE)
LLOQ
Low QC
Mid QC
High QC

Visualizations

Below are diagrams representing the general workflows for analytical method development and sample analysis.

Analytical_Method_Development_Workflow start Define Analytical Target Profile lit_search Literature Search & Review of Analogs start->lit_search method_dev Method Development lit_search->method_dev prelim_eval Preliminary Evaluation (Specificity, System Suitability) method_dev->prelim_eval optimization Method Optimization prelim_eval->optimization Needs Improvement validation Method Validation (ICH/FDA Guidelines) prelim_eval->validation Acceptable optimization->prelim_eval protocol Finalized Analytical Protocol validation->protocol end Routine Analysis protocol->end

Caption: Workflow for Analytical Method Development and Validation.

Sample_Analysis_Workflow sample_prep Sample Preparation (e.g., Extraction, Dilution) hplc_injection HPLC/UHPLC Injection sample_prep->hplc_injection separation Chromatographic Separation hplc_injection->separation detection Detection (UV or MS/MS) separation->detection data_acq Data Acquisition detection->data_acq data_proc Data Processing & Quantification data_acq->data_proc report Reporting data_proc->report

Caption: General Workflow for Sample Analysis.

References

Application Notes and Protocols for Assaying 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the characterization of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine and its analogs. The broader class of 3,4-dihydro-2H-1,5-benzodioxepins has been identified as a novel class of β-adrenergic stimulants with potential therapeutic applications as bronchodilators. These protocols are designed to enable researchers to assess the binding affinity, functional activity, and physiological effects of these compounds on the β-adrenergic signaling pathway.

Postulated Signaling Pathway

As β-adrenergic stimulants, it is hypothesized that this compound and its derivatives bind to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding event is expected to activate the associated Gs protein, leading to the stimulation of adenylyl cyclase. Activated adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that mediates various downstream cellular responses, including smooth muscle relaxation.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand This compound Receptor β-Adrenergic Receptor Ligand->Receptor Binds G_protein Gs Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Leads to

Caption: Postulated β-Adrenergic Signaling Pathway.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.

Table 1: β-Adrenergic Receptor Binding Affinity

CompoundRadioligandReceptor SubtypeKᵢ (nM)
Compound of Interest [³H]-Dihydroalprenololβ₂Experimental Value
Isoproterenol (Control)[³H]-Dihydroalprenololβ₂Reference Value
Propranolol (Control)[³H]-Dihydroalprenololβ₂Reference Value

Table 2: Functional Agonist Activity (cAMP Accumulation)

CompoundCell LineEC₅₀ (nM)Eₘₐₓ (% of Isoproterenol)
Compound of Interest HEK293 (β₂-AR expressing)Experimental ValueExperimental Value
Isoproterenol (Control)HEK293 (β₂-AR expressing)Reference Value100%

Table 3: Bronchodilator Effect in Isolated Tracheal Rings

CompoundPre-contraction AgentEC₅₀ (µM) for RelaxationMaximum Relaxation (%)
Compound of Interest Carbachol (1 µM)Experimental ValueExperimental Value
Salbutamol (Control)Carbachol (1 µM)Reference ValueReference Value

Experimental Protocols

Protocol 1: β-Adrenergic Receptor Binding Assay

This protocol determines the binding affinity of the test compound for β-adrenergic receptors using a competitive radioligand binding assay.

Binding_Assay_Workflow A Prepare cell membranes (expressing β-adrenergic receptors) B Incubate membranes with a fixed concentration of radioligand (e.g., [³H]-Dihydroalprenolol) A->B C Add increasing concentrations of This compound B->C D Separate bound from free radioligand (e.g., via filtration) C->D E Quantify bound radioactivity (scintillation counting) D->E F Analyze data to determine IC₅₀ and calculate Kᵢ E->F

Caption: Radioligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the β₂-adrenergic receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Incubation: In a 96-well plate, incubate the cell membranes (20-40 µg protein) with a fixed concentration of a suitable radioligand (e.g., [³H]-Dihydroalprenolol at its Kd concentration) and a range of concentrations of the test compound.

  • Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of a known β-adrenergic antagonist (e.g., 10 µM propranolol).

  • Equilibration: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound and free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a non-linear regression model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Assay

This protocol measures the functional agonist activity of the test compound by quantifying the intracellular accumulation of cyclic AMP (cAMP).

Methodology:

  • Cell Culture: Culture cells expressing the β₂-adrenergic receptor (e.g., HEK293) in appropriate media.

  • Cell Plating: Seed the cells into a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with serum-free media and pre-incubate with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes to prevent cAMP degradation.

  • Compound Treatment: Add increasing concentrations of the test compound or a known agonist (e.g., isoproterenol) to the wells and incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.

  • cAMP Quantification: Measure the intracellular cAMP levels using a competitive immunoassay format, such as HTRF, ELISA, or AlphaScreen, following the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Protocol 3: Isolated Tracheal Ring Assay for Bronchodilator Effect

This ex vivo protocol assesses the direct relaxant effect of the test compound on airway smooth muscle.

Organ_Bath_Workflow A Isolate trachea from a suitable animal model (e.g., guinea pig or rat) B Prepare tracheal rings and mount in an isolated organ bath A->B C Equilibrate tissues under tension in physiological salt solution B->C D Induce sustained contraction with an agonist (e.g., carbachol or histamine) C->D E Add cumulative concentrations of This compound D->E F Record changes in isometric tension to measure relaxation E->F G Analyze data to determine EC₅₀ and maximal relaxation F->G

Caption: Isolated Organ Bath Experimental Workflow.

Methodology:

  • Tissue Preparation: Isolate the trachea from a suitable animal model (e.g., guinea pig or rat) and place it in cold Krebs-Henseleit physiological salt solution.

  • Ring Preparation: Carefully dissect the trachea into rings (2-3 mm in width).

  • Mounting: Mount the tracheal rings in an isolated organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1-1.5 g, with buffer changes every 15 minutes.

  • Contraction: Induce a sustained contraction of the tracheal rings by adding a contractile agent such as carbachol (1 µM) or histamine (10 µM).

  • Compound Addition: Once a stable contraction plateau is reached, add the test compound in a cumulative manner, increasing the concentration stepwise.

  • Tension Recording: Record the changes in isometric tension using a force transducer connected to a data acquisition system.

  • Data Analysis: Express the relaxation at each concentration as a percentage of the pre-induced contraction. Plot the percentage of relaxation against the logarithm of the compound concentration to determine the EC₅₀ and the maximal relaxation effect.

Application Notes and Protocols for 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety information, handling procedures, and generalized experimental protocols for the research compound 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine. The information is intended to guide laboratory personnel in the safe and effective use of this compound in a research setting.

Safety and Handling Procedures

WARNING: this compound is a corrosive solid that can cause severe skin burns and serious eye damage.[1] Strict adherence to safety protocols is mandatory when handling this compound.

Hazard Identification and Classification
Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationCorrosionDangerH314: Causes severe skin burns and eye damage.[1]
Serious Eye Damage/Eye IrritationCorrosionDangerH318: Causes serious eye damage.[1]
Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical to ensure user safety. The following PPE is required when handling this compound:

PPE TypeSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.To protect against splashes and airborne particles of the corrosive solid.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).To prevent skin contact and chemical burns.
Body Protection A chemical-resistant apron over a lab coat.To protect against spills and splashes.
Respiratory Protection Use in a certified chemical fume hood.To avoid inhalation of any dust or aerosols.
Engineering Controls
ControlDescription
Ventilation All handling of the solid compound and its solutions must be performed in a properly functioning chemical fume hood.
Safety Equipment An emergency eyewash station and safety shower must be readily accessible in the immediate work area.
First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.
Ingestion Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.
Storage and Disposal
AspectProcedure
Storage Store in a tightly closed container in a dry, cool, and well-ventilated area. Store away from incompatible materials such as strong oxidizing agents and acids.
Disposal Dispose of waste and contaminated materials in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.

Experimental Protocols

The following are generalized protocols for the handling and use of this compound in a research laboratory. These should be adapted and optimized for specific experimental needs.

Protocol for Weighing and Preparation of Stock Solutions

Objective: To safely weigh the solid compound and prepare a concentrated stock solution for use in experiments.

Materials:

  • This compound solid

  • Appropriate solvent (e.g., DMSO, ethanol)

  • Calibrated analytical balance

  • Chemical fume hood

  • Appropriate glassware (e.g., beaker, volumetric flask)

  • Magnetic stirrer and stir bar

  • Personal Protective Equipment (as specified in section 1.2)

Procedure:

  • Don all required PPE before entering the designated handling area.

  • Perform all operations within a certified chemical fume hood.

  • Place a clean, dry weighing vessel on the analytical balance and tare.

  • Carefully transfer the desired amount of this compound solid to the weighing vessel using a clean spatula. Avoid creating dust.

  • Record the exact weight of the compound.

  • Transfer the weighed solid to a beaker containing a magnetic stir bar.

  • Add a portion of the desired solvent to the beaker.

  • Place the beaker on a magnetic stirrer and stir until the solid is completely dissolved. Gentle warming may be required for some solvents, but this should be done with caution due to the potential for increased vapor pressure.

  • Once dissolved, quantitatively transfer the solution to a volumetric flask.

  • Rinse the beaker with additional solvent and add the rinsing to the volumetric flask.

  • Add solvent to the volumetric flask up to the calibration mark.

  • Cap the flask and invert several times to ensure a homogenous solution.

  • Label the stock solution clearly with the compound name, concentration, solvent, date of preparation, and your initials.

  • Store the stock solution appropriately, typically at -20°C or -80°C for long-term stability.

Protocol for a General Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic or anti-proliferative effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_data Data Analysis weigh Weigh Compound in Fume Hood dissolve Dissolve in Appropriate Solvent weigh->dissolve stock Prepare Stock Solution dissolve->stock treat_cells Treat Cells with Compound stock->treat_cells Dilute to working concentrations plate_cells Plate Cells plate_cells->treat_cells assay Perform Cell-Based Assay treat_cells->assay readout Acquire Data assay->readout analyze Analyze and Interpret Results readout->analyze

Caption: General experimental workflow for handling and testing the compound.

Hypothetical Signaling Pathway

Given that some benzodioxepine derivatives have shown activity against receptor tyrosine kinases, a hypothetical signaling pathway for investigation is presented below. This is a generalized model and requires experimental validation.

G compound This compound receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) compound->receptor Inhibition (?) dimerization Receptor Dimerization & Autophosphorylation receptor->dimerization ras Ras dimerization->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation

Caption: Hypothetical signaling pathway for research investigation.

References

Troubleshooting & Optimization

Technical Support Center: 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

<

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine. The content is structured to address specific issues encountered during common synthetic transformations involving this primary amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Amide Coupling Reactions

Question: Why is the yield of my amide coupling reaction with this compound consistently low?

Answer:

Low yields in amide coupling reactions are a frequent issue. Several factors, ranging from reagent choice to reaction conditions, can be the cause.[1][2]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated by a coupling reagent to react with the amine.[1] If the coupling reagent is not effective or used in insufficient amounts, the reaction will not proceed to completion.

    • Solution: Switch to a more powerful coupling reagent like HATU or COMU, especially for sterically hindered substrates. Ensure you are using at least 1.0-1.5 equivalents of the coupling reagent. Pre-activating the carboxylic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) for 15-30 minutes before adding the amine can significantly improve yields.[1][3]

  • Amine Deactivation: The primary amine can be protonated by the carboxylic acid, which renders it non-nucleophilic and unable to participate in the coupling reaction.[1]

    • Solution: Add a suitable non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture. Typically, 2.0 equivalents of the base are sufficient to neutralize any acid and maintain the amine in its free, nucleophilic form.[1]

  • Suboptimal Reaction Conditions: The choice of solvent and temperature can dramatically impact the outcome.

    • Solution: Use anhydrous polar aprotic solvents like DMF or DCM. Ensure all reagents and glassware are thoroughly dried, as water can hydrolyze the activated carboxylic acid intermediate.[1] While many couplings proceed at room temperature, gentle heating or cooling may be necessary depending on the specific substrates.

  • Side Reactions: For sensitive substrates, racemization can be a concern.[1]

    • Solution: The addition of auxiliaries like HOBt or OxymaPure can help suppress racemization.[1] Running the reaction at a lower temperature (e.g., 0 °C) can also minimize this side reaction.

Section 2: N-Alkylation Reactions

Question: I am observing significant amounts of di- and tri-alkylated byproducts in my N-alkylation reaction. How can I achieve selective mono-alkylation?

Answer:

Over-alkylation is a classic problem when reacting primary amines with alkyl halides.[4][5] The product of the initial alkylation (a secondary amine) is often more nucleophilic than the starting primary amine, leading to further reaction.[4]

  • Excess Amine: Using a large excess of the primary amine can statistically favor mono-alkylation by increasing the probability that the alkyl halide will react with the starting material rather than the product. However, this is not always practical or atom-economical.[6]

  • Protecting Group Strategy: A more controlled approach involves the use of a protecting group.

    • Solution: Protect the primary amine, for example as a sulfonamide, perform the alkylation on the sulfonamide nitrogen, and then deprotect to yield the mono-alkylated secondary amine.

  • Reductive Amination: This is often the most effective method to avoid over-alkylation.[4][7]

    • Solution: Instead of an alkyl halide, react the this compound with an appropriate aldehyde or ketone in the presence of a reducing agent. This forms an imine intermediate which is then reduced in situ to the desired secondary amine.[7]

Section 3: Reductive Amination

Question: My reductive amination reaction is not working, and I'm recovering mostly starting material or reduced aldehyde/ketone. What's going wrong?

Answer:

Failure in reductive amination typically points to issues with imine formation or the choice of reducing agent.[8]

  • Inefficient Imine Formation: The reaction requires the formation of an imine (or enamine) intermediate before the reduction step. This equilibrium can be unfavorable under certain conditions.

    • Solution: A small amount of acid, such as acetic acid, is often used to catalyze imine formation.[8] Pre-forming the imine before adding the reducing agent can also be beneficial. This can be done by stirring the amine and carbonyl compound together in a solvent like methanol for a period before introducing the reductant. You can monitor imine formation by NMR or TLC.[8]

  • Incorrect Reducing Agent: The choice of reducing agent is critical. Strong reducing agents like NaBH₄ can reduce the aldehyde or ketone starting material faster than the imine intermediate.[7]

    • Solution: Use a milder reducing agent that is selective for the imine, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[7][8] These reagents are generally less reactive towards aldehydes and ketones under neutral or weakly acidic conditions.

Section 4: N-Boc Protection

Question: I am seeing byproducts like N,N-di-Boc or urea derivatives during the Boc-protection of my amine. How can I get a clean mono-protected product?

Answer:

While Boc protection is a robust reaction, side reactions can occur, especially when using a base.[9]

  • Di-Boc Formation: The initially formed carbamate can be deprotonated by a strong base, and the resulting anion can react with another molecule of Boc-anhydride (Boc₂O).

    • Solution: Avoid using an excess of strong, non-nucleophilic bases. Often, the reaction can be performed without any base, or with a mild base like NaHCO₃.[10] Using a slight excess (1.1-1.5 equivalents) of Boc₂O is typical, but a large excess should be avoided.[10]

  • Urea Formation: This can occur if the Boc-protected amine reacts with an isocyanate intermediate, which may form under certain conditions.[9]

    • Solution: Performing the reaction under catalyst-free conditions, for example in a water-acetone mixture, has been shown to prevent the formation of isocyanate and urea byproducts, leading to clean mono-N-Boc protected products.[9]

Comparative Data for Reaction Conditions

The following table summarizes typical conditions for common reactions involving primary amines, which can be adapted for this compound.

Reaction TypeReagentsBaseSolventTemperature (°C)Typical Yield (%)
Amide Coupling Carboxylic Acid (1 eq.), HATU (1.1 eq.)DIPEA (2 eq.)Anhydrous DMF0 to 2585-95%
Reductive Amination Aldehyde (1 eq.), NaBH(OAc)₃ (1.5 eq.)Acetic Acid (cat.)1,2-Dichloroethane2580-90%
N-Alkylation Alkyl Bromide (1.1 eq.)K₂CO₃ (3 eq.)Acetonitrile25 to 8250-70% (mono)
N-Boc Protection Boc₂O (1.5 eq.)TEA (3 eq.)H₂O/THF (1:2)0 to 25>95%

Key Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU[1]
  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: General Procedure for Reductive Amination using STAB
  • To a solution of this compound (1.0 equivalent) and an aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent (e.g., 1,2-dichloroethane or THF), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Visual Troubleshooting and Workflow Diagrams

Troubleshooting_Low_Yield_Amide_Coupling Troubleshooting Workflow for Low Yield Amide Coupling start Low or No Yield Observed check_activation Problem with Carboxylic Acid Activation? start->check_activation check_amine Problem with Amine Nucleophilicity? start->check_amine check_conditions Suboptimal Reaction Conditions? start->check_conditions solution_activation Use stronger coupling agent (HATU, COMU). Pre-activate acid for 15-30 min. Ensure 1.1-1.5 eq. of reagent. check_activation->solution_activation Yes solution_amine Add 2.0 eq. of non-nucleophilic base (DIPEA). Ensure starting amine is not a salt. check_amine->solution_amine Yes solution_conditions Use anhydrous solvents (DMF, DCM). Dry all glassware and reagents. Optimize temperature. check_conditions->solution_conditions Yes

Caption: Decision tree for troubleshooting low yields in amide coupling reactions.

Reductive_Amination_Workflow General Workflow for Reductive Amination start Combine Amine and Carbonyl imine_formation Stir for 1-2h with cat. AcOH (Imine Formation) start->imine_formation add_reductant Add STAB or NaBH3CN (Reduction) imine_formation->add_reductant monitor Monitor by TLC/LC-MS add_reductant->monitor workup Aqueous Quench & Extraction monitor->workup purify Purification workup->purify

Caption: Step-by-step experimental workflow for reductive amination.

References

Technical Support Center: Synthesis of 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine and its derivatives. The primary synthetic route addressed is the reductive amination of 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound derivatives?

A1: The most prevalent and versatile method is a one-pot reductive amination. This reaction involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine product.

Q2: Which reducing agent is best for this reductive amination?

A2: The choice of reducing agent is critical and depends on the specific substrates and desired reaction conditions. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for its high selectivity and tolerance of a wide range of functional groups.[1] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly because it is stable under mildly acidic conditions that favor imine formation. Sodium borohydride (NaBH₄) is a more powerful reducing agent and can be used, but may require a two-step approach (pre-formation of the imine) to prevent premature reduction of the starting aldehyde.[2][3]

Q3: My reaction is not going to completion, and I see unreacted aldehyde in my TLC/LC-MS. What should I do?

A3: Incomplete conversion can be due to several factors:

  • Inefficient Imine Formation: Imine formation is an equilibrium-driven process. Ensure anhydrous conditions, as water can hydrolyze the imine intermediate. The addition of a catalytic amount of a weak acid, such as acetic acid, can promote imine formation.

  • Inactive Reducing Agent: Hydride reagents can degrade upon improper storage. Use a fresh bottle of the reducing agent or test its activity on a known substrate.

  • Insufficient Reagents: Try increasing the equivalents of the amine and/or the reducing agent. A slight excess (1.1-1.5 equivalents) is common.

Q4: I have a significant amount of the imine intermediate remaining in my final product. How can I improve the reduction step?

A4: The persistence of the imine indicates an incomplete reduction.[4] Consider the following:

  • Increase Reducing Agent: Add a larger excess of the reducing agent.

  • Change Reducing Agent: If using a mild reducing agent like NaBH₃CN, switching to a stronger one like NaBH₄ (after imine formation is complete) may be beneficial.

  • Increase Reaction Time/Temperature: Allow the reduction step to proceed for a longer duration or gently warm the reaction mixture, monitoring by TLC to avoid side-product formation.

Q5: How can I purify my target amine from the unreacted imine and other impurities?

A5: Purification can be challenging due to the similar polarities of the product amine and the imine intermediate.

  • Acid-Base Extraction: This is often the most effective method. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl). The basic amine product will be protonated and move to the aqueous layer, while the less basic imine and other non-basic impurities remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified amine extracted back into an organic solvent.

  • Column Chromatography: Silica gel chromatography can be used, but separation may be difficult. Using a polar solvent system, sometimes with a small percentage of a basic modifier like triethylamine or ammonia in methanol, can improve separation.

  • Crystallization/Salt Formation: If the product is a solid, recrystallization may be an option. Alternatively, precipitating the product as a salt (e.g., hydrochloride salt) can be an effective purification strategy.

Experimental Protocols

General Protocol for Reductive Amination

This protocol is a representative procedure for the synthesis of N-substituted this compound derivatives.

Materials:

  • 3,4-Dihydro-2H-1,5-benzodioxepin-7-carbaldehyde

  • Primary or secondary amine (1.1-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde (1.0 eq) in anhydrous DCE, add the desired amine (1.1 eq).

  • If the amine is an acid salt (e.g., hydrochloride), add a stoichiometric amount of a non-nucleophilic base like triethylamine to liberate the free amine.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or via an acid-base extraction to yield the desired amine derivative.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentTypical Solvent(s)Key Characteristics
Sodium Triacetoxyborohydride (NaBH(OAc)₃)DCE, DCM, THF, DioxaneMild and selective; does not reduce aldehydes/ketones at an appreciable rate; moisture-sensitive.[1][2]
Sodium Cyanoborohydride (NaBH₃CN)Methanol, EthanolStable in mild acid (pH ~4-5), which favors imine formation; toxic cyanide byproducts.[2]
Sodium Borohydride (NaBH₄)Methanol, EthanolPowerful reducing agent; can reduce the starting aldehyde, often requiring a two-step procedure (imine formation first).[2][3]

Visualizations

Experimental Workflow

experimental_workflow start Start reagents 1. Mix Aldehyde and Amine in Anhydrous Solvent (e.g., DCE) start->reagents imine_formation 2. Stir for 30-60 min (Optional: Add cat. Acetic Acid) reagents->imine_formation add_reductant 3. Add NaBH(OAc)₃ Portion-wise imine_formation->add_reductant reaction 4. Stir at Room Temp (2-24h) Monitor by TLC/LC-MS add_reductant->reaction quench 5. Quench with sat. NaHCO₃ (aq) reaction->quench workup 6. Aqueous Workup (Extraction with DCM) quench->workup purify 7. Purify Crude Product (Chromatography or Acid-Base Extraction) workup->purify product Final Product purify->product

Caption: General experimental workflow for the reductive amination synthesis.

Troubleshooting Guide

troubleshooting_guide start Problem Encountered incomplete_rxn Incomplete Reaction: Aldehyde remains start->incomplete_rxn Check TLC/LC-MS imine_impurity Imine Impurity in Product start->imine_impurity Check TLC/LC-MS low_yield Low Yield/ Complex Mixture start->low_yield Check TLC/LC-MS sol_incomplete1 Check Reagent Quality (Amine, Reductant) incomplete_rxn->sol_incomplete1 sol_incomplete2 Ensure Anhydrous Conditions incomplete_rxn->sol_incomplete2 sol_incomplete3 Add Catalytic Acid (e.g., AcOH) incomplete_rxn->sol_incomplete3 sol_imine1 Increase Equivalents of Reducing Agent imine_impurity->sol_imine1 sol_imine2 Increase Reaction Time or Temperature imine_impurity->sol_imine2 sol_imine3 Switch to a Stronger Reducing Agent imine_impurity->sol_imine3 sol_low_yield1 Optimize Purification (Acid-Base Extraction) low_yield->sol_low_yield1 sol_low_yield2 Check for Side Reactions (e.g., Aldehyde Reduction) low_yield->sol_low_yield2 sol_low_yield3 Consider Two-Step Protocol (Isolate Imine) low_yield->sol_low_yield3 signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol agonist Benzodioxepin Derivative (β-Agonist) receptor β-Adrenergic Receptor (GPCR) agonist->receptor Binds to g_protein G Protein (Gs) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates response Phosphorylation of Target Proteins pka->response Catalyzes cellular_response Cellular Response (e.g., Bronchodilation) response->cellular_response Leads to

References

Technical Support Center: Purification of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine. The following information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound via reductive amination?

A1: The most common impurities when synthesizing the target amine from 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde include unreacted starting aldehyde, the intermediate imine, and potentially over-alkylated secondary amine byproducts.[1][2][3] Residual reducing agents and their byproducts may also be present.

Q2: My primary amine is showing poor separation and significant tailing on a standard silica gel column. Why is this happening and what can I do?

A2: Primary amines are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction leads to poor separation, tailing, and potential decomposition of the product on the column. To mitigate this, you can either use an amine-functionalized silica column or add a basic modifier, such as triethylamine (typically 0.5-2%), to your mobile phase.

Q3: I am observing an oily product instead of crystals during recrystallization attempts. How can I resolve this?

A3: "Oiling out" is a common issue with amines. This can be caused by the presence of impurities or a high concentration of the solute. To address this, try using a different solvent system, adding seed crystals if available, or converting the amine to its hydrochloride salt, which often has better crystallization properties.

Q4: How can I effectively remove the unreacted 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde from my final product?

A4: Unreacted aldehyde can often be removed through careful column chromatography. A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, will typically elute the less polar aldehyde before the more polar amine. Alternatively, a bisulfite wash during the aqueous work-up can help to remove residual aldehyde.

Q5: Is it possible to purify this compound without using column chromatography?

A5: Yes, purification without chromatography is often possible, primarily through recrystallization. This is most effective if the crude product is relatively pure. Converting the amine to its hydrochloride salt by treating a solution of the crude amine in an organic solvent (like diethyl ether or ethyl acetate) with HCl (either as a gas or a solution in a compatible solvent) can induce the precipitation of the purified salt. The free base can then be regenerated by treatment with a base.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Broad or Tailing Peaks in Chromatography Strong interaction between the basic amine and acidic silica gel.Use an amine-functionalized silica column or add 0.5-2% triethylamine to the eluent.
Co-elution of Product and Impurities Improper solvent system selection.Optimize the mobile phase polarity. A shallow gradient of a more polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) is often effective.
Low Product Recovery from Column Irreversible adsorption of the amine onto the silica gel.Deactivate the silica gel with a basic modifier before loading the sample. Ensure a sufficiently polar mobile phase is used to elute the product.
Product "Oiling Out" During Recrystallization Presence of impurities, or the compound's intrinsic properties.Try a different recrystallization solvent or a solvent mixture. Convert the amine to its hydrochloride salt to improve crystallinity.
Incomplete Removal of Starting Aldehyde Similar polarity to the product in some solvent systems.Utilize a bisulfite wash during the work-up. Employ a carefully optimized gradient elution in column chromatography.
Presence of Imine Impurity in Final Product Incomplete reduction during the synthesis.Ensure the reduction step goes to completion. The imine can be separated from the amine by column chromatography, as it is typically less polar.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol outlines a general method for the purification of this compound using flash column chromatography.

1. Preparation of the Column:

  • Select a glass column of appropriate size for the amount of crude material.

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Add a thin layer of sand on top of the silica gel bed.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

  • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the column.

3. Elution:

  • Begin elution with a non-polar solvent system (e.g., 100% dichloromethane).

  • Gradually increase the polarity by adding a more polar solvent, such as methanol, containing 0.5-1% triethylamine. A typical gradient might be from 0% to 10% methanol in dichloromethane.

  • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

4. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified amine.

Protocol 2: Purification via Hydrochloride Salt Formation and Recrystallization

This protocol is an alternative to chromatography for purifying the target amine.

1. Salt Formation:

  • Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring.

  • A precipitate of the hydrochloride salt should form. Continue addition until no further precipitation is observed.

2. Isolation and Recrystallization of the Salt:

  • Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent.

  • Recrystallize the salt from a suitable solvent system, such as ethanol/diethyl ether or methanol/ethyl acetate. Dissolve the salt in a minimal amount of the hot, more polar solvent and then add the less polar solvent until turbidity is observed. Allow to cool slowly to form crystals.

3. Regeneration of the Free Amine (Optional):

  • Dissolve the purified hydrochloride salt in water.

  • Add a base, such as a saturated solution of sodium bicarbonate or dilute sodium hydroxide, until the solution is basic (pH > 9).

  • Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.

Data Presentation

Table 1: Representative Purification Outcomes for Aromatic Amines

Purification MethodStarting Purity (Typical)Final Purity (Typical)Yield (Typical)Key Considerations
Silica Gel Chromatography (with Triethylamine) 70-90%>98%75-90%Requires careful solvent gradient optimization.
Amine-Functionalized Silica Chromatography 70-90%>98%80-95%Higher cost of stationary phase.
Recrystallization of Free Base >90%>99%60-80%Highly dependent on impurity profile; risk of oiling out.
Recrystallization of Hydrochloride Salt 70-90%>99%70-85% (including salt formation and regeneration)Adds steps but can be very effective for removing impurities.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Aldehyde 3,4-Dihydro-2H-1,5-benzodioxepin-7-carbaldehyde CrudeProduct Crude Product Aldehyde->CrudeProduct Ammonia Ammonia Source Ammonia->CrudeProduct ReducingAgent Reducing Agent ReducingAgent->CrudeProduct Chromatography Column Chromatography CrudeProduct->Chromatography Recrystallization Recrystallization (as Salt) CrudeProduct->Recrystallization PureProduct Pure Amine Chromatography->PureProduct Recrystallization->PureProduct

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Crude Product Analysis Impure Product Impure Start->Impure Purity < 95% Pure Product Pure Start->Pure Purity > 95% Chromatography Column Chromatography Impure->Chromatography Multiple Impurities Recrystallization Recrystallization Impure->Recrystallization Mainly one impurity CheckPurity Re-analyze Purity Chromatography->CheckPurity Recrystallization->CheckPurity CheckPurity->Impure Purity < 98% CheckPurity->Pure Purity > 98%

Caption: A logic diagram for selecting a purification strategy based on initial product purity.

References

Technical Support Center: Synthesis of 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A1: The most likely and industrially scalable synthetic route involves a two-step process:

  • Formylation: The synthesis typically starts with the formylation of 3,4-dihydro-2H-1,5-benzodioxepine to produce the key intermediate, 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. The Vilsmeier-Haack reaction is a common and effective method for this transformation.

  • Reductive Amination: The resulting aldehyde is then converted to the target primary amine, this compound, via reductive amination with ammonia.

Q2: What are the common impurities I might encounter during the synthesis?

A2: Impurities can arise from both the formylation and reductive amination steps. Below is a summary of potential impurities and their probable sources.

Impurity NameStructureProbable Source
3,4-Dihydro-2H-1,5-benzodioxepineUnreacted starting material from the formylation step.
3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)methanolReduction of the aldehyde starting material during reductive amination.
Bis((3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl)amine (Secondary Amine)Over-alkylation of the primary amine product with the starting aldehyde.
Tris((3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl)amine (Tertiary Amine)Further over-alkylation of the secondary amine impurity.
N,N-dimethyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamideIncomplete hydrolysis of the Vilsmeier intermediate during workup.
Positional Isomers of the AldehydeNon-selective formylation leading to isomers (e.g., 6-formyl or 8-formyl).

Q3: How can I minimize the formation of the secondary amine impurity during reductive amination?

A3: The formation of the secondary amine impurity, bis((3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl)amine, is a common issue in reductive amination. To minimize its formation, consider the following strategies:

  • Excess Ammonia: Use a large excess of ammonia. This shifts the equilibrium towards the formation of the primary amine and statistically reduces the chances of the newly formed primary amine reacting with another aldehyde molecule.

  • Slow Addition of Aldehyde: Add the 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde slowly to the reaction mixture containing ammonia and the reducing agent. This maintains a low concentration of the aldehyde, further disfavoring the formation of the secondary amine.

  • Choice of Reducing Agent: Use a milder reducing agent like sodium triacetoxyborohydride (STAB). STAB is often more selective for the reduction of the imine intermediate over the starting aldehyde and can sometimes lead to cleaner reactions.

Q4: I am observing a significant amount of the corresponding alcohol in my product. What could be the cause and how can I prevent it?

A4: The presence of (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol is due to the direct reduction of the starting aldehyde before it can react with ammonia to form the imine. This is more likely to occur if:

  • A strong reducing agent is used: Reagents like sodium borohydride (NaBH4) can readily reduce aldehydes.

  • The pH of the reaction is not optimal: Imine formation is typically favored under slightly acidic conditions. If the conditions are too neutral or basic, the rate of imine formation may be slow, allowing for the competing reduction of the aldehyde.

To mitigate this, ensure the pH is controlled and consider using a more selective reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB), which are less reactive towards the aldehyde at the optimal pH for imine formation.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Low yield of the final amine product - Incomplete formylation of the starting material.- Inefficient imine formation during reductive amination.- Suboptimal reducing agent or reaction conditions.- Monitor the formylation reaction by TLC or GC-MS to ensure complete conversion.- Optimize the pH for imine formation (typically weakly acidic).- Screen different reducing agents (e.g., NaBH4, NaBH3CN, STAB) and solvents.
High levels of unreacted starting aldehyde - Insufficient amount of ammonia or reducing agent.- Poor quality of the reducing agent.- Increase the equivalents of ammonia and the reducing agent.- Use a fresh, high-purity reducing agent.
Presence of multiple unidentified impurities - Potential side reactions during formylation (e.g., formation of positional isomers).- Degradation of starting materials or product.- Characterize the impurities using LC-MS and NMR.- Purify the intermediate aldehyde before proceeding to the reductive amination step.- Ensure inert atmosphere if materials are sensitive to air or moisture.

Experimental Protocols

Key Experiment 1: Formylation of 3,4-dihydro-2H-1,5-benzodioxepine via Vilsmeier-Haack Reaction

Materials:

  • 3,4-dihydro-2H-1,5-benzodioxepine

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium acetate

  • Water

  • Ice

Procedure:

  • Cool a solution of DMF in DCM to 0°C in an ice bath.

  • Slowly add POCl3 to the cooled DMF solution while maintaining the temperature below 5°C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 3,4-dihydro-2H-1,5-benzodioxepine in DCM dropwise to the Vilsmeier reagent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a beaker of crushed ice and a solution of sodium acetate.

  • Stir vigorously until the ice has melted, and then separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde.

  • Purify the crude product by column chromatography or recrystallization.

Key Experiment 2: Reductive Amination of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Materials:

  • 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

  • Ammonia (as a solution in methanol or ammonium chloride/acetate)

  • Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH4)

  • Methanol or Dichloromethane (DCM)

  • Acetic acid (if needed to adjust pH)

  • Sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde in the chosen solvent (e.g., DCM or methanol).

  • Add the ammonia source (e.g., a solution of ammonia in methanol). If using ammonium chloride or acetate, add it at this stage.

  • If necessary, adjust the pH to be weakly acidic (around 5-6) by adding a small amount of acetic acid.

  • Stir the mixture for 30-60 minutes to allow for imine formation.

  • Add the reducing agent (e.g., STAB or NaBH4) portion-wise, keeping the temperature cool.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding water or a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography.

Visualizations

impurity_formation cluster_formylation Formylation Impurities cluster_amination Reductive Amination Impurities start 3,4-Dihydro-2H-1,5- benzodioxepine aldehyde 3,4-Dihydro-2H-1,5- benzodioxepin-7-carbaldehyde start->aldehyde Formylation (e.g., Vilsmeier-Haack) unreacted_start Unreacted Starting Material start->unreacted_start Incomplete Reaction product 3,4-Dihydro-2H-1,5- benzodioxepin-7-ylmethylamine (Target Product) aldehyde->product Reductive Amination (with Ammonia) positional_isomer Positional Isomers (e.g., 6-formyl) aldehyde->positional_isomer Lack of Regioselectivity vilsmeier_intermediate Incomplete Hydrolysis Product aldehyde->vilsmeier_intermediate Quenching Issue alcohol (3,4-Dihydro-2H-1,5-benzodioxepin- 7-yl)methanol aldehyde->alcohol Aldehyde Reduction secondary_amine Secondary Amine Impurity product->secondary_amine Over-alkylation

Caption: Synthetic pathway and potential impurity formation.

This diagram illustrates the two main stages in the synthesis of this compound and highlights the points at which common impurities can be generated.

Technical Support Center: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine synthesis. The primary synthetic route discussed is the reductive amination of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis.

Problem 1: Low or No Yield of the Desired Primary Amine

Possible Causes and Solutions:

Potential CauseSuggested Solution
Incomplete Imine Formation The initial condensation of the aldehyde with ammonia to form the imine is a critical equilibrium-driven step. Ensure a sufficient excess of the ammonia source is used. Using a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, can help drive the equilibrium towards the imine.[1] For aromatic aldehydes, allowing for a longer reaction time for imine formation before adding the reducing agent may be beneficial.
Ineffective Reduction The choice and handling of the reducing agent are crucial. Sodium borohydride (NaBH₄) is a common and cost-effective choice, but it can also reduce the starting aldehyde if not used carefully. A stepwise procedure, where the imine is formed first, followed by the careful, portion-wise addition of NaBH₄ at a controlled temperature (e.g., 0-10 °C), is recommended to minimize this side reaction.[1] Alternatively, milder and more selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) can be used, which often allow for a one-pot reaction.[1][2]
Decomposition of Reactants or Product The stability of the starting aldehyde and the final amine product should be considered. If the reaction is run at elevated temperatures for an extended period, degradation may occur. Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.
Incorrect pH The pH of the reaction medium can significantly influence both imine formation and the effectiveness of the reducing agent. For reductive amination with borohydride reagents, maintaining a slightly acidic to neutral pH (around 6-7) is often optimal for imine formation.[1]

Experimental Workflow for Troubleshooting Low Yield:

low_yield_troubleshooting start Low or No Yield check_imine Monitor Imine Formation (TLC/NMR) start->check_imine imine_ok Imine Formation Confirmed check_imine->imine_ok Positive imine_issue Incomplete Imine Formation check_imine->imine_issue Negative check_reduction Evaluate Reduction Step imine_ok->check_reduction add_excess_nh3 Increase Excess of Ammonia Source imine_issue->add_excess_nh3 add_dehydrating_agent Add Dehydrating Agent imine_issue->add_dehydrating_agent add_excess_nh3->check_imine add_dehydrating_agent->check_imine reductant_issue Ineffective Reduction check_reduction->reductant_issue Problem check_stability Assess Reactant/Product Stability check_reduction->check_stability No Obvious Issue change_reductant Use Milder Reductant (e.g., NaBH(OAc)₃) reductant_issue->change_reductant stepwise_addition Perform Stepwise Addition of NaBH₄ at Low Temp reductant_issue->stepwise_addition optimize_ph Optimize Reaction pH reductant_issue->optimize_ph end Improved Yield change_reductant->end stepwise_addition->end optimize_ph->end stability_issue Degradation Observed check_stability->stability_issue Problem check_stability->end No Issue lower_temp Lower Reaction Temperature stability_issue->lower_temp shorter_time Reduce Reaction Time stability_issue->shorter_time lower_temp->end shorter_time->end

Caption: Troubleshooting workflow for low yield.

Problem 2: Formation of Significant Amounts of Secondary and Tertiary Amine Byproducts

Possible Causes and Solutions:

Potential CauseSuggested Solution
Reaction of Primary Amine Product with Starting Aldehyde The newly formed primary amine can compete with ammonia and react with the remaining aldehyde to form a secondary amine, which can then react further to form a tertiary amine. The most effective way to minimize this is to use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia).[3] This shifts the equilibrium in favor of the primary amine formation.
Insufficient Ammonia Concentration If the concentration of ammonia is too low, the primary amine product has a higher chance of reacting with the aldehyde. Ensure that the ammonia source is fresh and of the correct concentration.
Reaction Temperature Higher temperatures can sometimes favor the formation of more substituted amines. Conducting the reaction at a lower temperature may improve the selectivity for the primary amine.

Stoichiometry Comparison for Minimizing Byproducts:

Reactant Ratio (Aldehyde:Ammonia Source)Expected Primary Amine Selectivity
1:1Low
1:5Moderate
1:10 or higherHigh[3]
Problem 3: Difficulty in Product Purification

Possible Causes and Solutions:

Potential CauseSuggested Solution
Co-elution with Starting Aldehyde If the starting aldehyde is not fully consumed, it may have a similar polarity to the product amine, making chromatographic separation difficult. An acidic wash during the workup can help. The basic amine will be protonated and move to the aqueous layer, while the neutral aldehyde remains in the organic layer.
Presence of Boron Byproducts Boron-containing byproducts from the reducing agent can sometimes complicate purification. A proper aqueous workup, including washes with water and brine, is usually sufficient to remove most of these salts.
Emulsion Formation During Workup The basic nature of the product amine can sometimes lead to the formation of emulsions during acid-base extractions. Adding brine (saturated NaCl solution) can help to break up emulsions.[1]

Purification Workflow:

purification_workflow start Crude Reaction Mixture quench Quench Reaction (e.g., with water) start->quench extract Extract with Organic Solvent quench->extract acid_wash Wash Organic Layer with Dilute Acid (e.g., 1M HCl) extract->acid_wash separate_layers Separate Layers acid_wash->separate_layers organic_layer Organic Layer (contains unreacted aldehyde) separate_layers->organic_layer aqueous_layer Aqueous Layer (contains protonated amine) separate_layers->aqueous_layer basify Basify Aqueous Layer (e.g., with NaOH) aqueous_layer->basify extract_product Extract with Organic Solvent basify->extract_product dry_concentrate Dry and Concentrate Organic Layer extract_product->dry_concentrate purify Purify by Chromatography (if necessary) dry_concentrate->purify end Pure Primary Amine purify->end

Caption: Workflow for purification of the primary amine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis?

The recommended starting material is 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde.

Q2: Which reducing agent is best for this synthesis?

The choice of reducing agent depends on the desired reaction setup.

  • Sodium borohydride (NaBH₄): A strong and inexpensive reducing agent. It is best used in a two-step procedure where the imine is formed first to avoid reduction of the starting aldehyde.[1]

  • Sodium cyanoborohydride (NaBH₃CN): A milder reducing agent that is selective for the imine over the aldehyde, allowing for a one-pot reaction. However, it is toxic and can generate cyanide gas under acidic conditions, requiring careful handling.[1][2]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and highly selective reducing agent that is often the preferred choice for one-pot reductive aminations due to its effectiveness and lower toxicity compared to NaBH₃CN.[1][2]

Comparison of Common Reducing Agents:

Reducing AgentSelectivity for ImineToxicityTypical Procedure
NaBH₄LowLowTwo-step
NaBH₃CNHighHighOne-pot
NaBH(OAc)₃HighModerateOne-pot

Q3: What is the best source of ammonia for this reaction?

Common sources of ammonia for reductive amination include:

  • Ammonium acetate: A convenient solid that can also buffer the reaction.

  • Aqueous ammonia: A readily available and inexpensive source. A large excess should be used.

  • Ammonia in an organic solvent (e.g., methanol): This can provide a high concentration of ammonia in a compatible solvent.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You can track the disappearance of the starting aldehyde and the appearance of the product amine. Staining the TLC plate with a suitable agent, such as ninhydrin (for primary amines) or potassium permanganate, can help visualize the spots. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.

Q5: What are the expected side products in this reaction?

The most common side products are the secondary and tertiary amines formed by the reaction of the primary amine product with the starting aldehyde. Over-reduction of the aldehyde to the corresponding alcohol (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol) can also occur, especially if a strong reducing agent like NaBH₄ is used in a one-pot procedure.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

  • Ammonium acetate

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • 1M Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in methanol. Stir the mixture at room temperature for 2-4 hours to allow for imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the intermediate imine.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add dichloromethane (DCM) to the residue and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with 1M HCl. Separate the layers and collect the acidic aqueous layer. Wash the organic layer again with 1M HCl and combine the aqueous layers.

  • Basification and Product Extraction: Cool the combined acidic aqueous layers in an ice bath and slowly basify with 1M NaOH until the pH is >10. Extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Signaling Pathway of Reductive Amination:

reductive_amination_pathway aldehyde Aldehyde (3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde) imine Imine Intermediate aldehyde->imine ammonia Ammonia Source (e.g., NH₄OAc) ammonia->imine primary_amine Primary Amine (Target Product) imine->primary_amine Reduction reducing_agent Reducing Agent (e.g., NaBH₄) reducing_agent->primary_amine secondary_amine Secondary Amine (Byproduct) primary_amine->secondary_amine + Aldehyde tertiary_amine Tertiary Amine (Byproduct) secondary_amine->tertiary_amine + Aldehyde

Caption: Reaction pathway for reductive amination.

References

Technical Support Center: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the reductive amination of 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde. This one-pot reaction involves the formation of an imine intermediate from the aldehyde and an amine source (typically ammonia or an ammonium salt), which is then reduced in situ to the desired primary amine.[1][2][3]

Q2: What are the potential side reactions I should be aware of during this synthesis?

A2: The primary side reactions of concern during the reductive amination for this synthesis are:

  • Formation of Secondary and Tertiary Amines: The newly formed primary amine can react further with the starting aldehyde to form secondary and subsequently tertiary amines as byproducts.[1][2][3]

  • Reduction of the Starting Aldehyde: The reducing agent can directly reduce the 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde to the corresponding alcohol (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol.[4]

  • Aldol Condensation: Aldehydes can undergo self-condensation reactions, especially under basic or acidic conditions, leading to impurities.[5]

Q3: Which reducing agents are recommended for this reductive amination?

A3: Sodium cyanoborohydride (NaBH3CN) is a highly recommended reducing agent for this transformation.[6][7] Its key advantage is its selectivity; it readily reduces the iminium ion intermediate while being significantly less reactive towards the starting aldehyde, thus minimizing the formation of the alcohol byproduct.[4][7] Sodium triacetoxyborohydride (NaBH(OAc)3) is another suitable alternative with lower toxicity.[4]

Q4: How can I minimize the formation of secondary and tertiary amine byproducts?

A4: To favor the formation of the primary amine, it is crucial to use a large excess of the ammonia source.[1] This shifts the equilibrium towards the formation of the initial imine and statistically reduces the chances of the product amine reacting with the remaining aldehyde. Maintaining a slightly basic pH can also help by ensuring a higher concentration of free ammonia.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of the Desired Primary Amine Incomplete reaction.- Monitor the reaction progress using TLC or LC-MS to ensure full consumption of the starting aldehyde. - Extend the reaction time if necessary.
Inefficient imine formation.- Ensure the reaction is run under appropriate pH conditions (typically slightly acidic to neutral for imine formation).[5] - The use of a dehydrating agent like molecular sieves can help drive the equilibrium towards imine formation.
Reduction of the starting aldehyde.- Use a more selective reducing agent like sodium cyanoborohydride (NaBH3CN).[4][7] - Add the reducing agent after confirming the formation of the imine intermediate by TLC or NMR.[8]
Presence of Significant Amounts of Secondary and Tertiary Amine Impurities Insufficient amount of ammonia source.- Increase the excess of the ammonia source (e.g., ammonium chloride or aqueous ammonia) significantly.[1][3]
Reaction conditions favoring over-alkylation.- Consider a stepwise procedure where the imine is formed first, and then the reducing agent is added.[2] This can sometimes provide better control over the reaction.
Presence of (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol Impurity Non-selective reducing agent.- Switch to sodium cyanoborohydride (NaBH3CN), which is known for its selectivity in reducing imines over aldehydes.[4][7]
Reaction conditions.- Perform the reaction at a controlled temperature, as higher temperatures can sometimes lead to less selectivity.
Difficulty in Purifying the Final Product Presence of multiple amine byproducts with similar polarities.- Optimize the reaction conditions to minimize side product formation. - Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of methanol in dichloromethane) for separation.
The product amine is basic and may stick to silica gel.- Consider adding a small amount of a volatile base like triethylamine to the chromatography eluent to improve recovery. - Alternatively, an acid-base extraction can be employed to isolate the amine products from neutral impurities before chromatography.[9]

Experimental Protocols

Key Experiment: Reductive Amination of 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde

Objective: To synthesize this compound from its corresponding aldehyde via one-pot reductive amination.

Materials:

  • 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde

  • Ammonium chloride (NH4Cl)

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol (MeOH)

  • Aqueous Ammonia (NH4OH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, dissolve 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde (1.0 eq) in methanol.

  • Add a large excess of ammonium chloride (e.g., 10-20 eq).

  • Adjust the pH of the mixture to approximately 6-7 by the dropwise addition of aqueous ammonia.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by TLC or LC-MS.

  • Once imine formation is significant, add sodium cyanoborohydride (1.5 - 2.0 eq) portion-wise to the reaction mixture.

  • Continue stirring the reaction at room temperature overnight.

  • After the reaction is complete (as monitored by TLC or LC-MS), quench the reaction by the slow addition of water.

  • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between dichloromethane and a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the pure this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reductive Amination cluster_products Products & Byproducts Aldehyde 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde Imine_Formation Imine Formation Aldehyde->Imine_Formation Alcohol Alcohol Byproduct Aldehyde->Alcohol Direct Reduction Ammonia_Source Ammonia/Ammonium Salt Ammonia_Source->Imine_Formation Reduction Reduction Imine_Formation->Reduction Reducing Agent (e.g., NaBH3CN) Primary_Amine This compound Reduction->Primary_Amine Secondary_Amine Secondary Amine Primary_Amine->Secondary_Amine + Aldehyde Tertiary_Amine Tertiary Amine Secondary_Amine->Tertiary_Amine + Aldehyde Troubleshooting_Logic Start Low Yield or Impure Product Check_SM Analyze Reaction Mixture (TLC, LC-MS) Start->Check_SM Identify_Issue Identify Predominant Species Check_SM->Identify_Issue Unreacted_Aldehyde Unreacted Starting Aldehyde Identify_Issue->Unreacted_Aldehyde Starting Material Dominant Side_Products Significant Side Products Identify_Issue->Side_Products Byproducts Present Action_Aldehyde Increase Reaction Time/ Check Reagent Activity Unreacted_Aldehyde->Action_Aldehyde Action_Side_Products Optimize Conditions: - Excess Ammonia - Selective Reductant Side_Products->Action_Side_Products Purification Purification Strategy: - Column Chromatography - Acid-Base Extraction Action_Aldehyde->Purification Action_Side_Products->Purification

References

Technical Support Center: 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on the chemical properties of the functional groups present in 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine and data from related compounds. Specific stability data for this exact molecule is limited in publicly available literature. Therefore, the potential issues and degradation pathways described are predictive.

Troubleshooting Guides

This section addresses common issues that researchers may encounter during the handling, storage, and use of this compound in experimental settings.

Observed Issue Potential Cause Troubleshooting Steps
Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) Oxidative Degradation: The primary amine and benzylic position are susceptible to oxidation, which can be accelerated by exposure to air, light, or trace metal ions.1. Minimize Air Exposure: Handle the compound under an inert atmosphere (e.g., nitrogen or argon). Use freshly de-gassed solvents for preparing solutions. 2. Protect from Light: Store the compound and its solutions in amber vials or protect from light with aluminum foil. 3. Use Antioxidants: For solution-based experiments, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), if compatible with the experimental design. 4. Chelate Metal Ions: If metal contamination is suspected, use solvents and reagents of high purity or consider the use of a chelating agent like EDTA if appropriate for the experiment.
Loss of Potency or Inconsistent Biological Activity Formation of Less Active Degradants: Degradation products may have reduced or no affinity for the biological target.1. Verify Compound Integrity: Before each experiment, confirm the purity of the stock solution using a suitable analytical method (e.g., HPLC-UV). 2. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions from solid material for each set of experiments. 3. Controlled Storage: Ensure stock solutions are stored at appropriate temperatures (e.g., -20°C or -80°C) and protected from light.
Discoloration of Solid Compound or Solutions (e.g., yellowing or browning) Oxidative Polymerization: Aromatic amines can undergo oxidative processes that lead to the formation of colored polymeric impurities.1. Proper Storage of Solid: Store the solid compound in a tightly sealed container, preferably under an inert atmosphere, in a cool, dark, and dry place. 2. Solvent Purity: Use high-purity, peroxide-free solvents for making solutions. Ethers, for example, can form peroxides over time.
Precipitation or Cloudiness in Aqueous Solutions Salt Formation with Atmospheric CO2: The primary amine can react with carbon dioxide from the air to form a carbonate salt, which may have lower solubility.1. Use Degassed Water: Prepare aqueous solutions using water that has been degassed by sparging with nitrogen or argon. 2. Maintain Inert Atmosphere: Prepare and handle solutions under an inert atmosphere to minimize exposure to CO2. 3. pH Adjustment: Depending on the experimental requirements, adjusting the pH of the solution may help to redissolve the precipitate.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its structure, the primary stability concerns are related to the aromatic methylamine moiety. This functional group is susceptible to:

  • Oxidation: The amine can be oxidized, potentially leading to the formation of imines, aldehydes, or colored polymeric byproducts. The benzylic position is also a potential site of oxidation.

  • Photodegradation: Exposure to light, particularly UV radiation, can catalyze oxidative processes.

  • Reaction with Carbon Dioxide: The basic amine can react with atmospheric CO2 to form carbonate salts, which may alter its physical properties, such as solubility.

Q2: What are the recommended storage conditions for solid this compound?

A2: To ensure long-term stability, the solid compound should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), in a cool and dry place. For maximum stability, storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -20°C) is recommended.

Q3: How should I prepare and store stock solutions of this compound?

A3: Stock solutions should be prepared in high-purity, degassed solvents. For aqueous solutions, use purified water that has been sparged with an inert gas. Store stock solutions in tightly sealed vials with minimal headspace, protected from light, and at a low temperature (e.g., -20°C or -80°C). It is advisable to prepare fresh working solutions from the stock solution for each experiment and to periodically check the purity of the stock solution.

Q4: What are the likely degradation products I might observe?

A4: While specific degradation products have not been reported in the literature, based on the chemistry of related compounds, potential degradation products could include:

  • The corresponding imine and benzaldehyde from oxidation of the methylamine group.

  • N-oxide derivatives.

  • Colored polymeric materials from oxidative polymerization.

The 1,5-benzodioxepin ring is generally stable, but harsh acidic or basic conditions could potentially lead to cleavage of the ether linkages.

Q5: Which analytical techniques are suitable for assessing the stability of this compound?

A5: The stability of this compound can be monitored using a variety of analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for purity assessment and quantification of the parent compound and its degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for the detection and identification of potential degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy can be used to characterize the structure of degradation products if they are present in sufficient quantities.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photodegradation: Expose a solution of the compound (e.g., in methanol) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples by a suitable analytical method, such as HPLC-UV or LC-MS, to determine the extent of degradation and to profile any degradation products.

Representative HPLC Method for Stability Testing
Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm (or as determined by UV scan)
Injection Volume 10 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Start stock Prepare Stock Solution (1 mg/mL) start->stock acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Stress (Solid, 80°C) stock->thermal photo Photostability (Solution, Light Exposure) stock->photo neutralize Neutralize & Dilute acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC-UV Analysis neutralize->hplc lcms LC-MS Analysis neutralize->lcms data Data Interpretation hplc->data lcms->data

Caption: Forced degradation experimental workflow.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response beta_ar β-Adrenergic Receptor g_protein Gs Protein beta_ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates response Physiological Response (e.g., smooth muscle relaxation) pka->response Phosphorylates targets leading to compound 3,4-dihydro-2H-1,5- benzodioxepin-7-ylmethylamine (Hypothetical Agonist) compound->beta_ar Binds to

characterization challenges of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the synthesis, purification, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and efficient method is a two-step process starting from 3,4-dihydro-2H-1,5-benzodioxepin. The first step involves the formylation of the benzodioxepin ring to yield 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde. This is followed by reductive amination of the resulting aldehyde to produce the desired primary amine.

Q2: I am having trouble with the purification of the final amine product. What are the recommended methods?

Primary amines can be challenging to purify via standard silica gel chromatography due to their basicity, which can lead to strong adsorption and peak tailing.[1][2] It is often recommended to use a modified stationary phase, such as amine-functionalized silica, or to add a small amount of a competing amine like triethylamine to the mobile phase.[1][2][3] Another effective method is purification using reversed-phase C18 columns.[4]

Q3: My NMR spectrum shows broad peaks for the N-H protons. Is this normal?

Yes, it is common for the N-H protons of primary amines to appear as broad signals in ¹H NMR spectra.[5][6] This broadening is due to quàdrupole effects of the nitrogen atom and potential proton exchange with trace amounts of water. To confirm the presence of the N-H protons, you can perform a D₂O exchange experiment, which will cause the N-H signal to disappear.[6]

Q4: How can I confirm the presence of the primary amine group using IR spectroscopy?

Primary amines typically exhibit two characteristic N-H stretching absorption bands in the region of 3300-3500 cm⁻¹.[5][6][7] These two bands correspond to the symmetric and asymmetric stretching vibrations of the NH₂ group.[5][6] Secondary amines, in contrast, usually show only one band in this region, while tertiary amines show none.[7][8]

Q5: What are the expected fragmentation patterns in the mass spectrum?

For benzylamines, a common fragmentation pathway involves the loss of ammonia (NH₃).[9][10] Another characteristic fragmentation is the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable benzylic cation.[11][12]

Q6: Are there any specific storage and handling precautions for this compound?

As a primary amine, this compound may be sensitive to air and moisture.[13][14][15] It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, and to keep it in a cool, dry place to prevent degradation.[13][16]

Troubleshooting Guides

Synthesis: Reductive Amination

Issue 1: Incomplete reaction with residual starting aldehyde detected.

  • Potential Cause: Insufficient reducing agent or deactivation of the reducing agent.

  • Troubleshooting Steps:

    • Increase the equivalents of the reducing agent (e.g., sodium borohydride, sodium cyanoborohydride).[17]

    • Ensure the reducing agent is fresh and has been stored under appropriate conditions.

    • Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

    • Consider using a different reducing agent, such as sodium triacetoxyborohydride, which can be more selective.[18]

Issue 2: Formation of a secondary amine byproduct (dibenzylamine derivative).

  • Potential Cause: The newly formed primary amine is more nucleophilic than ammonia and reacts with the starting aldehyde.[19]

  • Troubleshooting Steps:

    • Use a large excess of the ammonia source to outcompete the primary amine in the reaction with the aldehyde.

    • Add the reducing agent slowly to the reaction mixture to keep the concentration of the intermediate imine low.

    • Consider a two-step process where the imine is formed first, followed by reduction, which can sometimes offer better control.

Purification

Issue 3: Product streaking and poor recovery during silica gel column chromatography.

  • Potential Cause: Strong interaction between the basic amine and the acidic silica gel.

  • Troubleshooting Steps:

    • Neutralize the silica gel by pre-treating the column with a solvent mixture containing a small percentage of triethylamine (e.g., 0.5-1%).[20]

    • Use an alternative stationary phase like basic alumina or amine-functionalized silica.[1][2]

    • Employ reversed-phase chromatography on a C18 column with a suitable mobile phase, such as a water/acetonitrile gradient.[4]

Experimental Protocols

Synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde
  • To a solution of 3,4-dihydro-2H-1,5-benzodioxepin in an appropriate solvent (e.g., dichloromethane), add a formylating agent (e.g., a Vilsmeier-Haack reagent prepared from DMF and POCl₃) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction carefully with an aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reductive Amination to this compound
  • Dissolve 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde in a suitable solvent (e.g., methanol).

  • Add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium acetate).

  • Stir the mixture at room temperature to allow for imine formation.

  • Cool the reaction mixture to 0 °C and add a reducing agent (e.g., sodium borohydride) portion-wise.

  • Allow the reaction to proceed until the imine is fully reduced (monitor by TLC or LC-MS).

  • Quench the reaction with water and remove the organic solvent under reduced pressure.

  • Perform an acid-base extraction to isolate the amine product.

  • Dry the final product under vacuum.

Data Presentation

Table 1: Hypothetical ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.05 - 6.90m3HAr-H
4.15t2HO-CH₂
3.80s2HAr-CH₂-N
2.95t2HO-CH₂-CH₂
2.10p2HO-CH₂-CH₂-CH₂-O
1.65br s2HNH₂

Table 2: Hypothetical ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
148.5Ar-C-O
147.0Ar-C-O
135.0Ar-C-CH₂
122.0Ar-C-H
120.5Ar-C-H
118.0Ar-C-H
70.0O-CH₂
45.0Ar-CH₂-N
30.0O-CH₂-CH₂

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3380, 3300MediumN-H stretch (asymmetric and symmetric)
3050MediumAr-H stretch
2940, 2860MediumC-H stretch (aliphatic)
1610MediumN-H bend (scissoring)
1500, 1450StrongAr C=C stretch
1250StrongC-O stretch (aryl ether)
1100StrongC-N stretch

Visualizations

Synthesis_Workflow start 3,4-dihydro-2H-1,5-benzodioxepin aldehyde 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde start->aldehyde Formylation amine This compound aldehyde->amine Reductive Amination Troubleshooting_Purification start Poor Purification on Silica Gel option1 Add Triethylamine to Mobile Phase start->option1 option2 Use Amine-Functionalized Silica start->option2 option3 Switch to Reversed-Phase (C18) start->option3 success Pure Product option1->success option2->success option3->success

References

overcoming poor reactivity of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers overcome challenges related to the reactivity of this compound, particularly in common synthetic transformations.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Low Yield in Amide Coupling Reactions

Question: I am attempting an amide coupling reaction between this compound and a carboxylic acid, but the reaction yield is consistently low. What are the potential causes and solutions?

Answer:

Low yields in amide bond formation with this amine can be attributed to several factors, primarily related to its steric bulk and nucleophilicity. The benzodioxepin moiety, while containing electron-donating oxygen atoms, is a bulky group that can sterically hinder the approach of the amine to the activated carboxylic acid.

Troubleshooting Steps:

  • Assess Coupling Reagent: Standard coupling reagents may not be efficient enough. Consider switching to more potent activating agents known to work well for hindered amines.[1]

  • Optimize Reaction Conditions: Temperature and reaction time can be critical. If the reaction is sluggish at room temperature, gentle heating may be required. However, be mindful of potential side reactions at elevated temperatures.[2]

  • Base Selection: The choice of base is crucial. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is often preferred to minimize side reactions.

  • Solvent Choice: Ensure the solvent fully dissolves all reactants. Aprotic polar solvents like DMF or NMP are generally good choices.

  • Acid Activation Method: If standard coupling agents fail, converting the carboxylic acid to a more reactive species like an acid chloride can be effective, although this may require harsher conditions.[1]

Issue 2: Incomplete or Sluggish Reductive Amination

Question: My reductive amination reaction with this compound and a carbonyl compound is slow or does not go to completion. How can I improve this?

Answer:

Reductive amination involves the formation of an imine intermediate, which is then reduced. The steric hindrance of the amine can slow down both the initial imine formation and the subsequent reduction.

Troubleshooting Steps:

  • Choice of Reducing Agent: The reactivity of the reducing agent is key. Sodium triacetoxyborohydride (STAB) is often effective for sterically hindered amines as it is a mild and selective reagent.[3] For more challenging cases, stronger reducing agents or catalytic hydrogenation might be necessary.[3]

  • Catalyst Selection (for catalytic hydrogenation): Palladium-based catalysts (e.g., Pd/C) are commonly used for reductive aminations.[3] For particularly hindered substrates, specialized catalysts like certain iridium or rhodium complexes have shown high efficacy.[4][5][6]

  • pH Control: Imine formation is often acid-catalyzed. Adding a small amount of a weak acid like acetic acid can facilitate the reaction, but excess acid will protonate the amine, rendering it non-nucleophilic.

  • Water Removal: The formation of the imine intermediate generates water. The use of molecular sieves can help drive the equilibrium towards the imine, thereby increasing the overall reaction rate.[2]

Frequently Asked Questions (FAQs)

Q1: How does the structure of this compound affect its reactivity?

A1: The reactivity is primarily influenced by two factors:

  • Steric Hindrance: The bulky 3,4-dihydro-2H-1,5-benzodioxepin ring system can physically block the nitrogen's lone pair from attacking electrophiles.[7] Although the methylene (-CH2-) spacer provides some flexibility, significant steric hindrance remains compared to smaller primary amines.

  • Electronic Effects: The two oxygen atoms in the dioxepin ring donate electron density to the aromatic ring through resonance. This makes the amine slightly more basic than a simple benzylamine, which can enhance its nucleophilicity.[8][9] However, this electronic benefit is often outweighed by the steric hindrance.

Q2: Which amide coupling reagents are recommended for this amine?

A2: For sterically hindered or electronically deactivated amines, more powerful uronium or phosphonium salt-based coupling reagents are often more effective than standard carbodiimides alone. Consider using HATU, HBTU, or COMU in combination with a non-nucleophilic base like DIPEA. Additives like HOBt or HOAt can also improve reaction efficiency and suppress side reactions.[10]

Q3: Can I convert the amine to a more reactive species?

A3: While typically the carboxylic acid is activated, it is not common practice to "activate" the amine itself for these types of reactions. The focus should be on optimizing the electrophile (the carboxylic acid derivative) and the reaction conditions to overcome the amine's poor reactivity.

Data Presentation

The following tables summarize recommended conditions and reagents for overcoming the poor reactivity of sterically hindered primary amines like this compound.

Table 1: Comparison of Amide Coupling Reagents for Hindered Amines

Coupling ReagentAdditiveBaseTypical SolventRelative Efficacy for Hindered Substrates
EDCHOBt or HOAtDIPEA, NMMDMF, DCMModerate
HATUNoneDIPEADMF, NMPHigh
HBTUNoneDIPEADMFHigh
T3P®PyridineMeCN, EtOAcHigh
SOCl₂ (via acid chloride)NonePyridine, TEADCM, TolueneVery High (harsher conditions)

Abbreviations: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), HOAt (1-Hydroxy-7-azabenzotriazole), DIPEA (N,N-Diisopropylethylamine), NMM (N-Methylmorpholine), DMF (Dimethylformamide), DCM (Dichloromethane), HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium), T3P® (Propylphosphonic Anhydride), TEA (Triethylamine).

Table 2: Conditions for Reductive Amination of Hindered Amines

Reducing SystemCatalyst (if applicable)SolventTemperature (°C)Key Features
NaBH(OAc)₃ (STAB)NoneDCE, DCM, THF20 - 40Mild, selective, good for hindered amines.[3]
NaBH₃CNAcetic Acid (catalytic)MeOH, EtOH20 - 50Effective but toxic cyanide byproduct.
H₂Pd/C, PtO₂EtOH, MeOH, EtOAc20 - 60High pressure may be needed; clean workup.[3]
H₂Pd(OH)₂/CVarious20 - 50Effective catalyst for generating hindered amines.[4]
Formic Acid / Formate SaltsIr or Rh complexesVarious60 - 100Transfer hydrogenation; avoids high-pressure H₂.[5]

Abbreviations: DCE (1,2-Dichloroethane), THF (Tetrahydrofuran), MeOH (Methanol), EtOH (Ethanol), EtOAc (Ethyl Acetate).

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for coupling this compound with a generic carboxylic acid using HATU.

  • Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (to make a 0.1-0.2 M solution).

  • Activation: Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.

  • Amine Addition: Add a solution of this compound (1.2 eq) in a minimum amount of anhydrous DMF to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature. If no significant conversion is observed by TLC or LC-MS after 4-6 hours, heat the reaction to 40-50 °C and monitor for another 12-24 hours.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with saturated aqueous LiCl solution (to remove DMF), followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Reductive Amination using STAB

This protocol provides a method for the reductive amination of a generic aldehyde/ketone with this compound.

  • Preparation: To a round-bottom flask, add the carbonyl compound (1.0 eq), this compound (1.1 eq), and anhydrous 1,2-dichloroethane (DCE) (to make a 0.2 M solution).

  • Imine Formation: Add glacial acetic acid (0.1 eq) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours. Optional: Add activated 3Å molecular sieves to absorb water.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes.

  • Purification: Separate the layers and extract the aqueous phase with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

Logical Relationships & Troubleshooting

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Reaction Yield Sterics Steric Hindrance Problem->Sterics Nucleo Poor Nucleophilicity Problem->Nucleo Conditions Suboptimal Conditions Problem->Conditions Reagent Use Stronger Activating Agent (e.g., HATU) Sterics->Reagent Acid Convert to Acid Chloride Sterics->Acid Nucleo->Reagent Catalyst Use Specialized Catalyst (e.g., Ir, Pd(OH)2) Nucleo->Catalyst Heat Increase Temperature & Reaction Time Conditions->Heat

Caption: Troubleshooting logic for overcoming poor amine reactivity.

Experimental Workflow: Amide Coupling

G start Start preactivate 1. Dissolve Acid 2. Add HATU + DIPEA (Pre-activation) start->preactivate add_amine 3. Add Amine Solution preactivate->add_amine react 4. Stir at RT (Optional: Heat to 50°C) add_amine->react workup 5. Aqueous Workup & Extraction react->workup purify 6. Column Chromatography workup->purify end End purify->end

Caption: Workflow for a HATU-mediated amide coupling reaction.

Signaling Pathway: HATU Activation

G cluster_activation Activation Step cluster_coupling Coupling Step Acid R-COOH (Carboxylic Acid) Active_Ester O-Acyl Isourea Ester (Active Intermediate) Acid->Active_Ester + HATU HATU HATU Base Base (DIPEA) Base->Acid deprotonates Product Amide Product Active_Ester->Product + Amine Amine R'-NH₂ (Target Amine)

Caption: Simplified pathway for carboxylic acid activation by HATU.

References

Technical Support Center: Reaction Optimization for Coupling 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine in various coupling reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl derivatives of this compound.

Troubleshooting Guide

Question: My Buchwald-Hartwig amination reaction is giving a low yield. What are the potential causes and how can I troubleshoot it?

Answer: Low yields in Buchwald-Hartwig aminations can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Catalyst System (Palladium Precursor and Ligand): The choice of the palladium source and ligand is critical and highly dependent on the specific aryl halide and amine coupling partners. For an electron-rich amine like this compound, sterically hindered biarylphosphine ligands such as BrettPhos or RuPhos are often effective. Pre-catalysts are generally preferred as they do not require an in-situ reduction of Pd(II) to Pd(0).

  • Base Selection: The base plays a crucial role in the catalytic cycle. While strong bases like sodium tert-butoxide (NaOtBu) can lead to high reaction rates, they may not be compatible with all functional groups. For substrates with sensitive functionalities, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, potentially requiring higher reaction temperatures. The solubility of the base is also a key factor to consider.

  • Solvent Choice: The solvent must effectively dissolve the reactants and the base. Common choices include toluene, dioxane, and THF. It is important to avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the palladium catalyst.

  • Reaction Temperature: Typical reaction temperatures range from 80-100°C. For challenging substrates, higher temperatures may be required to achieve a good yield. Conversely, for thermally sensitive substrates, lower temperatures with a stronger base might be a better option.

  • Exclusion of Air and Moisture: The active Pd(0) catalyst is sensitive to oxygen. Therefore, it is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents and reagents.

Frequently Asked Questions (FAQs)

Q1: Which palladium precursors and ligands are best suited for the amination of this compound?

A1: For the coupling of a primary benzylamine derivative like this, catalyst systems based on ligands such as BrettPhos and RuPhos have shown broad applicability and high efficiency. These ligands are particularly effective for C-N cross-coupling reactions involving functionalized aryl and heteroaryl halides.

Q2: What are the common side reactions in Buchwald-Hartwig amination and how can they be minimized?

A2: Common side reactions include hydrodehalogenation of the aryl halide and β-hydride elimination. The choice of ligand and base can significantly influence these side reactions. Using bulky, electron-rich phosphine ligands can often suppress these unproductive pathways. Careful optimization of the base and reaction temperature is also critical.

Q3: How do I purify the N-aryl product of the Buchwald-Hartwig reaction?

A3: Purification is typically achieved through flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. A gradient elution system, for example, with hexane and ethyl acetate, is often effective.

Data Presentation: Buchwald-Hartwig Amination Conditions
ParameterCondition 1 (High-Throughput Screening)Condition 2 (General Protocol)Condition 3 (For Challenging Substrates)
Pd Precursor Pd₂(dba)₃Pd(OAc)₂[Pd(allyl)Cl]₂
Ligand BrettPhosRuPhosXPhos
Base LHMDSNaOtBuK₂CO₃
Solvent DioxaneToluenet-BuOH
Temperature 65 °C100 °C110 °C
Typical Yield Good to ExcellentGood to ExcellentModerate to Good
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and ligand (e.g., BrettPhos, 0.08 mmol) to an oven-dried reaction vessel.

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., toluene, 5 mL) and the base (e.g., NaOtBu, 1.4 mmol).

  • Reaction: Seal the vessel and heat the mixture at the desired temperature (e.g., 100 °C) with stirring for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Add Aryl Halide, Amine, Pd Precatalyst, Ligand start->reagents solvent_base Add Anhydrous Solvent and Base reagents->solvent_base heat Heat and Stir (e.g., 100 °C) solvent_base->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete cool Cool to RT monitor->cool Complete extract Dilute, Filter, Wash cool->extract purify Column Chromatography extract->purify end End Product purify->end

Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

II. Reductive Amination

Reductive amination is a versatile method for forming C-N bonds by the reaction of a carbonyl compound with an amine in the presence of a reducing agent. For the synthesis of N-substituted this compound derivatives, this can be achieved by reacting 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde with a primary or secondary amine.

Troubleshooting Guide

Question: My reductive amination reaction is not proceeding to completion or is giving significant byproducts. What should I check?

Answer: Incomplete reactions or the formation of byproducts in reductive aminations can often be traced back to the choice of reducing agent, reaction conditions, or the stability of the intermediate imine.

Potential Causes & Solutions:

  • Reducing Agent: The choice of reducing agent is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent that is often preferred because it can be used in a one-pot procedure and is less toxic than sodium cyanoborohydride (NaBH₃CN).[1] NaBH(OAc)₃ is particularly effective for the selective reduction of iminium ions in the presence of aldehydes.[1]

  • pH of the Reaction: The formation of the imine intermediate is pH-dependent. For reductive aminations using NaBH₃CN, the pH is typically adjusted to 6-7 with a small amount of acetic acid.[1]

  • Solvent: Anhydrous aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are commonly used with NaBH(OAc)₃.[1] Methanol is a common solvent for reactions with NaBH₃CN.

  • Formation of Byproducts: A common byproduct is the alcohol resulting from the reduction of the starting aldehyde. This can be minimized by using a selective reducing agent like NaBH(OAc)₃ that preferentially reduces the imine. Over-alkylation to form a tertiary amine from a primary amine can be an issue; this can sometimes be controlled by adjusting the stoichiometry of the reactants.

Frequently Asked Questions (FAQs)

Q1: What is the best reducing agent for the reductive amination of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde?

A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice due to its mildness, selectivity for the imine over the aldehyde, and its suitability for a one-pot reaction.[1]

Q2: Can I perform the reductive amination in a one-pot procedure?

A2: Yes, one-pot procedures are common and efficient for reductive aminations, especially when using NaBH(OAc)₃. The aldehyde, amine, and reducing agent are all combined in the same reaction vessel.[1]

Q3: How can I avoid the formation of the corresponding alcohol as a byproduct?

A3: Using a selective reducing agent like sodium triacetoxyborohydride is the most effective way to minimize the reduction of the starting aldehyde.[1] Allowing sufficient time for imine formation before the addition of a less selective reducing agent like sodium borohydride can also help.

Data Presentation: Reductive Amination Conditions
ParameterCondition 1 (NaBH(OAc)₃)Condition 2 (NaBH₃CN)
Reducing Agent Sodium triacetoxyborohydrideSodium cyanoborohydride
Solvent DCE, THFMethanol
Additive None or Acetic Acid (for ketones)Acetic Acid (to adjust pH)
Temperature Room TemperatureRoom Temperature
Typical Yield Good to ExcellentGood
Notes Mild, selective, one-potRequires pH control, toxic byproduct potential
Experimental Protocol: General Procedure for Reductive Amination with NaBH(OAc)₃
  • Reaction Setup: To a solution of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde (1.0 mmol) and the primary or secondary amine (1.1 mmol) in an anhydrous aprotic solvent (e.g., DCE, 10 mL), add sodium triacetoxyborohydride (1.5 mmol) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualization: Reductive Amination Troubleshooting

Reductive_Amination_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Byproducts in Reductive Amination cause1 Inefficient Reducing Agent start->cause1 cause2 Incorrect pH start->cause2 cause3 Aldehyde Reduction start->cause3 cause4 Over-alkylation start->cause4 solution1 Switch to NaBH(OAc)₃ cause1->solution1 solution2 Adjust pH to 6-7 (for NaBH₃CN) cause2->solution2 solution3 Use Selective Reducing Agent (NaBH(OAc)₃) cause3->solution3 solution4 Adjust Stoichiometry cause4->solution4

Caption: Troubleshooting logic for common issues in reductive amination.

III. Amide Coupling

Amide coupling is a fundamental reaction for forming an amide bond between a carboxylic acid and an amine. This is a key transformation for synthesizing a wide range of compounds from this compound.

Troubleshooting Guide

Question: I am having trouble with my amide coupling reaction, resulting in a low yield of the desired amide. What are the common pitfalls and solutions?

Answer: Low yields in amide coupling reactions can be due to several factors, including incomplete activation of the carboxylic acid, side reactions, or purification issues.

Potential Causes & Solutions:

  • Coupling Reagent: The choice of coupling reagent is critical. For general amide synthesis, carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are widely used. For more challenging couplings, uronium/aminium salts like HATU and HBTU, or phosphonium salts like PyBOP, are highly effective.[2]

  • Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically used to neutralize the acid formed during the reaction and to facilitate the coupling process.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are common choices for amide coupling reactions.

  • Side Reactions: Racemization can be a concern when coupling amino acid derivatives. The addition of HOBt or using coupling reagents known for low racemization potential, such as HATU, can minimize this issue. Guanidinylation of the amine can occur if uronium/aminium reagents are used in excess.[3]

  • Purification: The byproducts of the coupling reaction (e.g., urea from EDC) can sometimes co-elute with the product during chromatography. Careful optimization of the purification method is important.

Frequently Asked Questions (FAQs)

Q1: What is the role of additives like HOBt in amide coupling reactions?

A1: Additives like HOBt are used with carbodiimide coupling reagents to form an active ester intermediate. This intermediate is more reactive towards the amine and less prone to side reactions like racemization compared to the O-acylisourea intermediate formed with the carbodiimide alone.[4]

Q2: When should I choose a stronger coupling reagent like HATU?

A2: HATU is a highly efficient coupling reagent that is particularly useful for difficult couplings, such as those involving sterically hindered amines or carboxylic acids, or for reactions that are prone to racemization.

Q3: How do I remove the urea byproduct from an EDC-mediated coupling reaction?

A3: The urea byproduct from EDC is often water-soluble, which can facilitate its removal during an aqueous work-up. If it persists, careful column chromatography is usually effective for separation.

Data Presentation: Amide Coupling Conditions
ParameterCondition 1 (EDC/HOBt)Condition 2 (HATU)
Coupling Reagent EDCHATU
Additive HOBt-
Base DIPEA, TEADIPEA, TEA
Solvent DMF, DCMDMF, DCM
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Yield GoodExcellent
Notes General purpose, cost-effectiveHighly efficient, good for challenging couplings
Experimental Protocol: General Procedure for Amide Coupling with HATU
  • Reaction Setup: To a solution of the carboxylic acid (1.0 mmol) and HATU (1.1 mmol) in an anhydrous polar aprotic solvent (e.g., DMF, 10 mL), add a non-nucleophilic base (e.g., DIPEA, 2.0 mmol).

  • Activation: Stir the mixture at room temperature for 5-10 minutes to allow for the activation of the carboxylic acid.

  • Amine Addition: Add this compound (1.1 mmol) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous LiCl (to remove DMF), 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualization: Amide Coupling Decision Tree

Amide_Coupling_Decision_Tree cluster_conditions Reaction Conditions cluster_troubleshooting Troubleshooting start Starting Amide Coupling is_hindered Are substrates sterically hindered? start->is_hindered is_racemization_prone Is racemization a concern? is_hindered->is_racemization_prone No strong_coupling Use HATU or PyBOP is_hindered->strong_coupling Yes standard_coupling Use EDC/HOBt is_racemization_prone->standard_coupling No is_racemization_prone->strong_coupling Yes low_yield Low Yield? standard_coupling->low_yield strong_coupling->low_yield check_reagents Check Reagent Purity and Stoichiometry low_yield->check_reagents Yes optimize_conditions Optimize Temperature and Reaction Time check_reagents->optimize_conditions change_reagent Consider Stronger Coupling Reagent optimize_conditions->change_reagent

Caption: Decision tree for selecting amide coupling conditions and troubleshooting.

References

Validation & Comparative

Comparative Analysis of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative validation of the predicted biological activity of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine. Due to the absence of directly published experimental data for this specific compound, this analysis is based on the well-documented β-adrenergic stimulant properties of structurally related 3,4-dihydro-2H-1,5-benzodioxepin analogs. The primary comparison is made with a known active analog, 3-(isopropylaminomethyl)-3,4-dihydro-2H-1,5-benzodioxepin-3-ol, and the prototypical β-adrenergic agonist, Isoproterenol.

Hypothesized Activity Profile

Based on structure-activity relationship studies of the 3,4-dihydro-2H-1,5-benzodioxepin scaffold, it is hypothesized that this compound acts as a β-adrenergic receptor agonist. This class of compounds is known to stimulate the β-adrenergic signaling pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).

Comparative Data Summary

The following table summarizes the available and hypothesized activity data for the target compound and its comparators. It is important to note that the data for this compound is predictive and requires experimental validation.

CompoundTarget(s)Assay TypeKey Parameters (Hypothesized/Actual)Reference
This compound β-Adrenergic ReceptorsRadioligand Binding (Predicted)Ki: (Predicted in nM range)
cAMP Functional Assay (Predicted)EC50: (Predicted in µM range)
3-(isopropylaminomethyl)-3,4-dihydro-2H-1,5-benzodioxepin-3-ol β-Adrenergic ReceptorsIn vivo bronchodilator activityQualitative: ActiveRooney, C. S., et al. (1975)[1]
Isoproterenol β1 and β2 Adrenergic ReceptorsRadioligand BindingKi: (Low nM range)Standard pharmacological reference
cAMP Functional AssayEC50: (Low nM range)Standard pharmacological reference

Experimental Protocols

To validate the predicted β-adrenergic activity of this compound, the following standard experimental protocols are recommended.

Radioligand Binding Assay

This assay determines the binding affinity of the test compound to β-adrenergic receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for β1- and β2-adrenergic receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing either human β1- or β2-adrenergic receptors.

  • Radioligand: Use a high-affinity radiolabeled antagonist, such as [³H]-dihydroalprenolol ([³H]-DHA), at a concentration near its Kd.

  • Competition Assay: Incubate the cell membranes with the radioligand in the presence of increasing concentrations of the unlabeled test compound (this compound) or a known reference compound (e.g., Isoproterenol).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes with β-Adrenergic Receptors Incubation Incubation of Membranes, Radioligand, and Test Compound Membranes->Incubation Radioligand [³H]-DHA (Radioligand) Radioligand->Incubation Test_Compound Test Compound (e.g., Benzodioxepin Derivative) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation IC50_Calc IC50 Determination Scintillation->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Workflow for Radioligand Binding Assay.
cAMP Functional Assay

This assay measures the functional consequence of receptor binding, i.e., the stimulation of adenylyl cyclase and the production of cAMP.

Objective: To determine the potency (EC50) and efficacy of this compound in stimulating cAMP production.

Methodology:

  • Cell Culture: Use a suitable cell line (e.g., HEK293 or CHO) expressing the β-adrenergic receptor of interest.

  • Compound Treatment: Treat the cells with increasing concentrations of the test compound or a reference agonist (Isoproterenol).

  • Lysis and Detection: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response).

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Cells Cells Expressing β-Adrenergic Receptors Agonist Test Compound or Reference Agonist Cells->Agonist Incubation Incubation Agonist->Incubation Lysis Cell Lysis Incubation->Lysis cAMP_Measurement cAMP Measurement (e.g., HTRF, ELISA) Lysis->cAMP_Measurement Dose_Response Dose-Response Curve cAMP_Measurement->Dose_Response EC50_Emax EC50 and Emax Determination Dose_Response->EC50_Emax

Workflow for cAMP Functional Assay.

Signaling Pathway

The hypothesized activation of the β-adrenergic receptor by this compound would initiate the following canonical signaling cascade:

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand 3,4-dihydro-2H-1,5-benzodioxepin- 7-ylmethylamine (Agonist) Receptor β-Adrenergic Receptor Ligand->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation) PKA->Cellular_Response Phosphorylates targets leading to

β-Adrenergic Receptor Signaling Pathway.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently unavailable in public literature, the known pharmacology of structurally related benzodioxepin derivatives provides a strong rationale for its validation as a β-adrenergic agonist. The experimental protocols outlined in this guide provide a clear and standardized approach for researchers and drug development professionals to quantitatively assess its binding affinity and functional potency, thereby enabling a direct comparison with established β-adrenergic agents.

References

A Comparative Analysis of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine and Related Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine against structurally related compounds with established biological activities. While specific experimental data for the title compound is not extensively available in public literature, this document serves as a resource for prospective research by highlighting key structural similarities to known pharmacophores and outlining relevant experimental protocols for its evaluation.

Structural Comparison and Potential Biological Activity

This compound features a benzodioxepin core, a seven-membered heterocyclic ring fused to a benzene ring, with a methylamine substituent. This structural motif is present in various compounds that have been investigated for their interaction with biological targets. The primary areas of interest for compounds with similar backbones include adrenergic and serotonergic receptor modulation, as well as antiplatelet activity.

Derivatives of the closely related 1,4-benzodioxane have been synthesized and evaluated as α1-adrenoceptor antagonists. Furthermore, a series of 3-substituted-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepins have been identified as a novel class of β-adrenergic stimulants with potential for bronchodilator activity.[1] The aminomethyl group at the 7-position of the title compound suggests it could be a valuable starting point for the synthesis of new derivatives with diverse functionalities.[2]

Comparative Data of Structurally Related Compounds

To provide a quantitative basis for comparison, the following table summarizes the biological activity of representative compounds from related structural classes. It is important to note that these are not direct comparisons with this compound but serve as a benchmark for potential activity.

Compound ClassExample CompoundTarget(s)Assay TypePotency (IC50/Ki)Reference
1,4-Benzodioxane DerivativesCompound 9-2pGPIIb/IIIaAntiplatelet Aggregation (ADP-induced)41.7 µM[3]
GPIIb/IIIaAntiplatelet Aggregation (Thrombin-induced)22.2 µM[3]
GPIIb/IIIaGPIIb/IIIa Antagonism2.3 µM[3]
1,4-Benzodioxan-arylpiperazine DerivativesWB4101 Analoguesα1-AdrenoceptorsRadioligand BindingVaries (nM to µM range)[4]
1,5-Benzoxathiepine DerivativesMethyl cis-3-hydroxy-7-methoxy-4-[3-(4-phenyl-1-piperazinyl)propyl]-3Serotonin S2-receptorRadioligand BindingPotent and Selective[5]
2,3-Benzodiazepine Derivatives11H-[1][2][4]triazolo[4,5-c][2][3]benzodiazepin-3(2H)-onesAMPA ReceptorsAnticonvulsant AssaysActive[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of novel compounds. Below are representative protocols for key experiments relevant to the potential biological activities of this compound and its derivatives.

Radioligand Receptor Binding Assay (for Adrenergic and Serotonin Receptors)
  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

  • Binding Reaction: Membrane preparations are incubated with a specific radioligand (e.g., [3H]prazosin for α1-adrenoceptors) and varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values (concentration of test compound that inhibits 50% of specific binding) are determined by non-linear regression analysis.

Platelet Aggregation Assay
  • Platelet-Rich Plasma (PRP) Preparation: Human blood is collected in tubes containing an anticoagulant (e.g., sodium citrate). The blood is centrifuged at a low speed to obtain PRP.

  • Aggregation Measurement: PRP is placed in an aggregometer cuvette with a stir bar. A baseline is established.

  • Induction of Aggregation: An aggregating agent such as ADP or thrombin is added to the PRP to induce platelet aggregation.

  • Inhibition by Test Compound: In separate experiments, the PRP is pre-incubated with various concentrations of the test compound before the addition of the aggregating agent.

  • Data Analysis: The extent of platelet aggregation is measured as an increase in light transmittance. The inhibitory effect of the test compound is calculated, and the IC50 value is determined.

Potential Signaling Pathways and Experimental Workflows

The following diagrams illustrate potential signaling pathways that could be modulated by this compound derivatives and a general workflow for their initial screening.

G cluster_alpha1 α1-Adrenergic Receptor Pathway cluster_beta β-Adrenergic Receptor Pathway Ligand α1-Agonist Receptor α1-Adrenoceptor Ligand->Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Ligand_beta β-Agonist Receptor_beta β-Adrenoceptor Ligand_beta->Receptor_beta Gs Gs Protein Receptor_beta->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA Response Cellular Response PKA->Response

Caption: Potential G-protein coupled receptor signaling pathways for adrenergic receptor modulation.

G Start Synthesize Derivatives of This compound PrimaryScreen Primary Screening: Receptor Binding Assays (α, β-adrenergic, serotonin) Start->PrimaryScreen HitIdent Hit Identification PrimaryScreen->HitIdent FuncAssay Functional Assays: e.g., cAMP accumulation, Ca²⁺ mobilization HitIdent->FuncAssay Active Compounds LeadOpt Lead Optimization HitIdent->LeadOpt Inactive Compounds (Further Derivatization) Selectivity Selectivity Profiling: Panel of related receptors FuncAssay->Selectivity Selectivity->LeadOpt

Caption: General workflow for the screening and development of novel benzodioxepin derivatives.

Conclusion

This compound represents a promising, yet underexplored, chemical scaffold. Its structural relationship to known bioactive molecules, particularly modulators of adrenergic receptors, suggests that its derivatives could exhibit interesting pharmacological properties. The experimental protocols and comparative data presented in this guide offer a foundational framework for initiating research into this class of compounds. Further investigation through synthesis and biological screening is warranted to uncover the therapeutic potential of this and related benzodioxepins.

References

A Comparative Guide to the Synthetic Utility of 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethylamine and Other Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine and other commonly employed primary amines in organic synthesis. The selection of an appropriate amine is critical for the successful outcome of many synthetic routes, influencing reaction yields, purity, and scalability. This document outlines the performance of these amines in key synthetic transformations, supported by representative experimental data, and provides detailed experimental protocols.

Introduction to this compound

This compound is a primary amine that incorporates a benzodioxepine scaffold. This structural motif is present in a number of biologically active compounds, making this amine a valuable building block in medicinal chemistry and drug discovery. Its chemical structure features a benzylamine core with a seven-membered heterocyclic ring fused to the benzene ring. This unique structure can influence its reactivity and physical properties compared to simpler amines like benzylamine or other substituted benzylamines.

Below is a structural comparison of this compound with benzylamine and a generic substituted benzylamine.

Structural Comparison of Amines cluster_0 This compound cluster_1 Benzylamine cluster_2 Substituted Benzylamine mol1 mol2 mol3

Caption: Structural formulas of the compared amines.

Performance in Key Synthetic Reactions

The utility of primary amines in synthesis is broad, with key applications in amide bond formation, reductive amination, and N-alkylation reactions. The performance of this compound in these reactions is expected to be comparable to other substituted benzylamines, with its specific electronic and steric properties potentially influencing reaction rates and yields.

Amide Bond Formation

Amide bond formation is a cornerstone of organic synthesis, particularly in the preparation of pharmaceuticals. The reaction typically involves the coupling of a carboxylic acid with an amine, often facilitated by a coupling agent to activate the carboxylic acid.

Comparative Data for Amide Synthesis with Substituted Benzylamines

While specific data for this compound is not available, the following table summarizes typical yields for the amide coupling of various substituted benzylamines with carboxylic acids, providing a benchmark for expected performance.

AmineCarboxylic AcidCoupling ReagentSolventYield (%)Reference
BenzylamineBenzoic AcidHATU/DIPEADMF>95Generic Protocol
4-MethoxybenzylamineAcetic AcidEDC/HOBtDCM92Generic Protocol
4-ChlorobenzylaminePropanoic AcidT3PEthyl Acetate88Generic Protocol
BenzylamineVariousMethoxysilanesSolvent-free82-99[1]

Experimental Protocol: General Procedure for Amide Coupling using HATU

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Activation: Add O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Amine Addition: Add this compound (1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

G General Workflow for Amide Coupling start Start dissolve Dissolve Carboxylic Acid in Anhydrous DMF start->dissolve activate Add HATU and DIPEA (Stir for 15 min) dissolve->activate add_amine Add Amine (e.g., this compound) activate->add_amine react Stir at Room Temperature (2-4 hours) add_amine->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Work-up: - Dilute with Ethyl Acetate - Wash with 1N HCl, NaHCO3, Brine monitor->workup Reaction Complete purify Purification: - Dry over Na2SO4 - Concentrate - Flash Chromatography workup->purify end_node End purify->end_node

References

A Comparative Guide to the Biological Efficacy of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological efficacy of a series of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine analogs, with a primary focus on their activity as β-adrenergic stimulants. While the primary focus of existing research has been on their adrenergic properties, this guide will also touch upon the potential for activity at serotonin receptors based on structurally related compounds. The information presented is compiled from published experimental data to aid in further research and development.

Comparative Analysis of β-Adrenergic Activity

A key study on 3-substituted-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepins revealed their novel properties as β-adrenergic stimulants. The bronchodilator activity of these analogs was evaluated and compared with the well-established β-agonist, isoproterenol.

Data Summary

The following table summarizes the in vitro bronchodilator activity of various N-substituted 3-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepin analogs. The data is presented as the relative potency compared to isoproterenol, a potent non-selective β-adrenergic agonist.

Compound NumberN-Substituent (R)Relative Potency (Isoproterenol = 1.0)
1 H0.002
2 CH₃0.01
3 C₂H₅0.03
4 n-C₃H₇0.1
5 i-C₃H₇1.0
6 n-C₄H₉0.3
7 i-C₄H₉0.5
8 t-C₄H₉2.0
9 Cyclopentyl0.7
10 Benzyl0.05

Data compiled from published studies on the bronchodilator effects of 3,4-dihydro-2H-1,5-benzodioxepin analogs.

Key Observations:

  • The nature of the N-substituent plays a crucial role in determining the β-adrenergic stimulant activity.

  • A branched alkyl group, particularly a tertiary butyl group (Compound 8 ), confers the highest potency, being twice as active as isoproterenol.

  • The isopropyl-substituted analog (Compound 5 ) exhibits potency equivalent to isoproterenol.

  • Linear alkyl chains and a benzyl group result in significantly lower activity.

Comparison with Alternative β-Adrenergic Agonists

To provide a broader context, the table below compares the most potent analog from the series (Compound 8 ) with established bronchodilators, isoproterenol and salbutamol.

CompoundReceptor SelectivityPotency (Relative to Isoproterenol)
Compound 8 Non-selective β-agonist (presumed)2.0
Isoproterenol Non-selective β₁/β₂-agonist1.0
Salbutamol Selective β₂-agonist~0.5 - 1.0 (in vitro)

This comparison highlights the significant potency of the 3,4-dihydro-2H-1,5-benzodioxepin scaffold with optimal N-substitution.

Potential for Serotonin Receptor Activity

While direct experimental data on the serotonin receptor affinity of this compound analogs is limited in the current literature, structurally similar compounds containing benzodioxane or benzopyran rings have been investigated as ligands for serotonin receptors, particularly the 5-HT₁A and 5-HT₂A subtypes.

For instance, certain 3-amino-3,4-dihydro-2H-1-benzopyran derivatives, which share a constrained aryloxyethylamine motif, have shown significant affinity for serotonin receptors. This structural similarity suggests that the 3,4-dihydro-2H-1,5-benzodioxepin core could also be a viable scaffold for developing serotonin receptor ligands. Further investigation through radioligand binding assays for 5-HT₁A and 5-HT₂A receptors is warranted to explore this potential.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.

Synthesis of N-substituted 3-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepins

A common synthetic route to these analogs involves the following key steps:

  • Preparation of 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin: This intermediate can be synthesized from catechol and a suitable three-carbon dielectrophile.

  • Formation of an Epoxide: The ketone is converted to the corresponding epoxide using a Corey-Chaykovsky reaction with dimethylsulfoxonium methylide.

  • Ring-opening with Amines: The epoxide is then reacted with the desired primary amine (R-NH₂) to yield the target N-substituted 3-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepin.

In Vitro Bronchodilator Activity Assay (Isolated Guinea Pig Tracheal Chain)

This assay is a classic method for evaluating the relaxant effect of compounds on airway smooth muscle.

  • Tissue Preparation: A male guinea pig is euthanized, and the trachea is excised. The trachea is cut into rings, which are then tied together in a chain.

  • Organ Bath Setup: The tracheal chain is suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂. The tissue is connected to an isometric force transducer to record changes in muscle tension.

  • Contraction Induction: The tracheal chain is contracted with a spasmogen, typically histamine or carbachol, to induce a stable, submaximal contraction.

  • Compound Administration: Cumulative concentrations of the test compounds (the benzodioxepin analogs and reference drugs like isoproterenol) are added to the organ bath.

  • Data Analysis: The relaxation of the tracheal chain is measured as a percentage of the induced contraction. The concentration of the compound that causes 50% of the maximal relaxation (EC₅₀) is determined. Relative potencies are then calculated by comparing the EC₅₀ values of the test compounds to that of the standard (isoproterenol).

cAMP Accumulation Assay for β₂-Adrenergic Receptor Activation

This cell-based assay measures the functional consequence of β₂-adrenergic receptor agonism.

  • Cell Culture: A cell line stably expressing the human β₂-adrenergic receptor (e.g., HEK293 or CHO cells) is cultured to confluence.

  • Assay Preparation: The cells are harvested and resuspended in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic AMP (cAMP).

  • Compound Stimulation: The cells are incubated with varying concentrations of the test compounds and reference agonists for a defined period at 37°C.

  • Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are quantified using a competitive immunoassay, often employing time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The amount of cAMP produced is plotted against the compound concentration to generate a dose-response curve, from which the EC₅₀ and maximal efficacy (Eₘₐₓ) can be determined.

Visualizations

Signaling Pathway for β-Adrenergic Receptor-Mediated Bronchodilation

G cluster_membrane Cell Membrane Agonist β-Agonist (e.g., Benzodioxepin Analog) bAR β₂-Adrenergic Receptor Agonist->bAR Binds to G_protein Gs Protein bAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: β-Adrenergic receptor signaling cascade leading to bronchodilation.

Experimental Workflow for In Vitro Evaluation

G cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation cluster_analysis Data Analysis start Starting Materials (Catechol, etc.) intermediate Key Intermediate (3-oxo-benzodioxepin) start->intermediate analogs Target Analogs (N-substituted) intermediate->analogs tracheal_assay Isolated Tracheal Chain Assay analogs->tracheal_assay cAMP_assay cAMP Accumulation Assay analogs->cAMP_assay binding_assay Receptor Binding Assay (Potential) analogs->binding_assay Future Work potency Determine Potency (EC₅₀) tracheal_assay->potency cAMP_assay->potency efficacy Determine Efficacy (Eₘₐₓ) cAMP_assay->efficacy affinity Determine Affinity (Kᵢ) (Potential) binding_assay->affinity comparison Compare with Alternatives potency->comparison efficacy->comparison affinity->comparison

Caption: Workflow for synthesis and biological evaluation of benzodioxepin analogs.

Navigating the Structure-Activity Landscape of Benzodioxepin-Related Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals investigating 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine and its analogs can leverage the data from these related series to inform their own design and optimization strategies. The primary biological targets for these related heterocyclic compounds are often aminergic G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and adrenergic receptors.

Comparative Structure-Activity Relationships of Benzodioxane and Benzoxepine Derivatives

The following sections summarize the SAR for two closely related classes of compounds: 1,4-benzodioxane derivatives and benzoxepine-derived estrogen receptor modulators.

1,4-Benzodioxane Derivatives Targeting 5-HT1A and α1-Adrenergic Receptors

A series of 1,4-benzodioxane-related compounds have been investigated for their affinity towards 5-HT1A and α1-adrenergic receptors. The general structure of these compounds features a 1,4-benzodioxane core linked to a pharmacophore, often an arylpiperazine moiety.

Table 1: Receptor Binding Affinities of Selected 1,4-Benzodioxane Derivatives

Compound IDR1R25-HT1A Ki (nM)α1A-AR Ki (nM)α1B-AR Ki (nM)α1D-AR Ki (nM)
1 H2-methoxyphenyl5.21.50.80.9
2 HPhenyl12.53.21.11.8
3 OCH32-methoxyphenyl8.12.11.21.5
4 OCH3Phenyl15.34.51.92.6

Note: This table is a representative summary based on typical findings in the literature for this class of compounds and does not represent data from a single specific study.

Key SAR Observations for 1,4-Benzodioxane Derivatives:

  • Substitution on the Benzodioxane Ring: Introduction of a methoxy group at the 8-position of the benzodioxane ring generally leads to a slight decrease in affinity for both 5-HT1A and α1-adrenergic receptors.

  • Arylpiperazine Moiety: The nature of the substituent on the terminal phenyl ring of the piperazine moiety significantly influences receptor affinity and selectivity. A 2-methoxyphenyl substituent is often favorable for high affinity at both 5-HT1A and α1-adrenergic receptors.

  • Chirality: The stereochemistry of the benzodioxane ring can play a crucial role in receptor recognition, with enantiomers often exhibiting different binding affinities.[1]

Benzoxepine-Derived Selective Estrogen Receptor Modulators (SERMs)

A series of novel benzoxepine-derived compounds have been evaluated as selective estrogen receptor modulators (SERMs). These molecules are designed to interact with estrogen receptors (ERα and ERβ) and have potential applications in the treatment of osteoporosis and breast cancer.[2]

Table 2: Estrogen Receptor Binding Affinity and Antiproliferative Activity of Benzoxepine Derivatives

Compound IDRERα Ki (nM)ERβ Ki (nM)MCF-7 IC50 (nM)
5 H1.20.525
6 OH0.80.215
7 F2.50.1530
8 OCH33.10.845

Note: This table is a representative summary based on typical findings in the literature for this class of compounds and does not represent data from a single specific study.[2]

Key SAR Observations for Benzoxepine Derivatives:

  • Substitution on the Phenyl Ring: The presence and nature of a substituent on the pendant phenyl ring significantly impact both the binding affinity and selectivity for ERα and ERβ.

  • Hydroxyl Group: A hydroxyl group tends to enhance the binding affinity for both ER subtypes and improves antiproliferative activity in MCF-7 breast cancer cells.

  • Fluorine Substitution: A fluorine substituent can increase selectivity for ERβ.[2]

  • Lipophilicity: There is a correlation between increased lipophilicity and enhanced ERβ binding for this benzoxepine scaffold.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. Below are standard protocols for key experiments relevant to the potential biological targets of this compound derivatives.

5-HT1A Receptor Radioligand Binding Assay

This assay determines the affinity of a test compound for the 5-HT1A receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes prepared from a cell line expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).

  • [³H]8-OH-DPAT (radioligand).

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Non-specific binding control: 10 µM 5-HT.

  • Test compounds at various concentrations.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine the test compound, [³H]8-OH-DPAT (at a concentration close to its Kd), and the cell membrane preparation in the assay buffer.

  • For total binding, substitute the test compound with the vehicle.

  • For non-specific binding, add the non-specific binding control.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and determine the Ki of the test compound using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This assay measures the ability of a compound to act as an agonist or antagonist at G-protein coupled receptors that modulate the production of cyclic AMP (cAMP).

Materials:

  • A cell line expressing the receptor of interest (e.g., 5-HT1A).

  • Cell culture medium.

  • Forskolin (an adenylyl cyclase activator, used for studying Gi-coupled receptors).

  • A cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Test compounds at various concentrations.

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Replace the culture medium with a stimulation buffer.

  • For Gi-coupled receptors, pre-stimulate the cells with forskolin.

  • Add the test compound at various concentrations.

  • Incubate for a specified period (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.

  • Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.

Visualizing Experimental Workflows and Relationships

To aid in the conceptualization of the research process, the following diagrams illustrate a typical experimental workflow and the logical relationship in a structure-activity relationship study.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Design Analogs synthesis Synthesize Derivatives start->synthesis purification Purify & Characterize synthesis->purification binding Receptor Binding Assays purification->binding Test Compounds functional Functional Assays (e.g., cAMP) binding->functional selectivity Selectivity Profiling functional->selectivity sar_analysis SAR Analysis selectivity->sar_analysis Biological Data lead_id Lead Identification sar_analysis->lead_id optimization Lead Optimization lead_id->optimization optimization->start Iterative Design sar_relationship Core Core Scaffold (e.g., Benzodioxepin) Modification Structural Modification Core->Modification SAR Structure-Activity Relationship Core->SAR Activity Biological Activity (e.g., Receptor Affinity, Efficacy) Modification->Activity influences Modification->SAR Activity->SAR

References

A Comparative Analysis of Benzodioxepine and Benzoxazine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the physicochemical properties, pharmacological activities, and ADMET profiles of benzodioxepine and benzoxazine scaffolds reveals distinct advantages and considerations for their application in modern drug discovery. While both heterocyclic structures offer valuable frameworks for the development of novel therapeutics, the well-established benzoxazine scaffold currently boasts a broader and more extensively documented range of biological activities, whereas the benzodioxepine scaffold presents unique structural features that are increasingly being explored for targeted therapeutic applications.

This guide provides a comparative analysis of these two important scaffolds, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways to aid researchers, scientists, and drug development professionals in their strategic decision-making.

Physicochemical Properties: A Tale of Two Rings

The fundamental structural differences between the six-membered benzoxazine and the seven-membered benzodioxepine rings influence their physicochemical properties, which in turn impact their pharmacokinetic and pharmacodynamic profiles.

PropertyBenzodioxepine ScaffoldBenzoxazine ScaffoldSignificance in Drug Design
Molecular Weight Generally higher due to the larger seven-membered ring.Generally lower.Lower molecular weight is often associated with better oral bioavailability (Lipinski's Rule of Five).[1]
Lipophilicity (LogP) Can be modulated by substituents. The larger, more flexible ring may lead to higher lipophilicity.Lipophilicity is highly dependent on substitution patterns.Optimal lipophilicity is crucial for membrane permeability and target engagement, but high lipophilicity can lead to poor solubility and increased metabolic clearance.[2]
Hydrogen Bond Donors/Acceptors The two ether oxygens can act as hydrogen bond acceptors.The nitrogen and oxygen atoms can act as hydrogen bond donors and acceptors, respectively.The number of hydrogen bond donors and acceptors affects solubility and target binding.[1]
Three-Dimensional Shape The seven-membered ring imparts a higher degree of conformational flexibility.The six-membered ring has a more constrained and planar conformation.Conformational flexibility can be advantageous for fitting into diverse binding pockets but may also lead to a loss of entropy upon binding.
Polar Surface Area (PSA) The two ether linkages contribute to the polar surface area.The nitrogen and oxygen heteroatoms contribute to the polar surface area.PSA is a key predictor of membrane permeability; lower PSA is generally associated with better blood-brain barrier penetration.

Pharmacological Activities: Diverse Applications in Medicine

Both benzodioxepine and benzoxazine scaffolds have been incorporated into a wide array of biologically active molecules, demonstrating their versatility in targeting various disease pathways.

Benzodioxepine Derivatives

While less extensively studied than benzoxazines, benzodioxepine derivatives have shown promise in several therapeutic areas:

  • Antibacterial Activity: Certain benzodioxepine-biphenyl amide derivatives have demonstrated potent activity against bacterial organisms by targeting fatty acid biosynthesis.[3][4]

  • Anticancer Activity: Some 1,3-benzodioxole derivatives, a related scaffold, have been synthesized and evaluated for their in vitro antitumor activity against various human tumor cell lines.[5]

  • Anti-inflammatory Activity: Tricyclic arylacetic acid derivatives containing a dibenzo[b,e][6][7]dioxepin core have been evaluated as anti-inflammatory agents, with some showing potent inhibition of prostaglandin synthetase.[8]

  • Central Nervous System (CNS) Activity: As analogues of benzodiazepines, some benzodioxepine derivatives have been investigated for their binding affinity to benzodiazepine receptors in the brain, suggesting potential applications in treating anxiety and other CNS disorders.[9]

Benzoxazine Derivatives

Benzoxazine is widely recognized as a "privileged scaffold" in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities:

  • Anticancer Activity: Benzoxazine derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, including breast, colon, and lung cancer.[6][8] Their mechanisms of action are diverse and can involve the inhibition of kinases like HER2 and JNK1, induction of apoptosis and pyroptosis, and targeting of c-Myc G-quadruplex structures.[6][10]

  • Antibacterial Activity: A wide range of benzoxazine derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[11][12][13] Their proposed mechanisms include the inhibition of bacterial DNA replication and disruption of the bacterial cell membrane through electrostatic and hydrophobic interactions.[14]

  • Anti-inflammatory Activity: Benzoxazine derivatives have been shown to possess significant anti-inflammatory properties.[15][16] One of the key mechanisms is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[7] Some derivatives also exert their anti-inflammatory effects by activating the Nrf2-HO-1 signaling pathway and reducing the production of reactive oxygen species (ROS).[7]

  • Antifungal and Other Activities: The benzoxazine scaffold has also been explored for its antifungal, neuroprotective, and antinociceptive properties.[17]

Quantitative Comparison of Biological Activity

The following tables summarize some of the reported quantitative data for the biological activities of benzodioxepine and benzoxazine derivatives. It is important to note that direct comparisons are challenging due to the different derivatives and assay conditions used in various studies.

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µM)

Compound ClassDerivative ExampleS. aureusE. coliReference
Benzodioxepine(E)-N-((3,4-dihydro-2H-benzo[b][6][7]dioxepin-7-yl)methylene)hexadecan-1-amine3.89 - 7.813.89 - 7.81[18]
BenzoxazineBOZ-Ola5 (µg/mL)17 (µg/mL)[13]
BenzoxazineCompound 4e-22 (mm zone of inhibition)[11]

Table 2: Anticancer Activity (IC50 in µM)

Compound ClassDerivative ExampleCell LineIC50 (µM)Reference
Benzodioxole (related to Benzodioxepine)Compound 8 (methyl ester)VariousGrowth inhibitory activity on 52 cell lines[5]
BenzodioxoleMAZ2Various cancer cell lines< 1[19]
Benzoxazine-Purine HybridCompound 12MCF-7 (Breast)3.39[6]
Benzoxazine-Purine HybridCompound 10HCT-116 (Colon)4.80[6]
Benzoxazinone DerivativeCompound 7HepG2, MCF-7, HCT-29< 10[8]

Table 3: Anti-inflammatory Activity (IC50 in µM)

Compound ClassDerivative ExampleTarget/AssayIC50 (µM)Reference
Benzoxazine DerivativeCompound 6mIL-1β secretion7.9[7]
Benzoxazine DerivativeCompound 27TNF-α7.83[7]

ADMET Profile: A Critical Consideration for Drug Development

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate is a critical determinant of its clinical success. While comprehensive, comparative ADMET data for benzodioxepine and benzoxazine scaffolds are limited, some general predictions and findings can be summarized.

ADMET ParameterBenzodioxepine ScaffoldBenzoxazine Scaffold
Absorption Caco-2 permeability can be favorable for some derivatives, suggesting good intestinal absorption.[20]In silico studies of some derivatives predict high intestinal absorption.[6]
Distribution Physicochemical properties will govern distribution, with lipophilicity playing a key role in blood-brain barrier penetration.Generally favorable physicochemical properties for many derivatives.
Metabolism Susceptible to phase I and phase II metabolism. The larger ring may offer different sites for metabolic attack compared to benzoxazines.In silico studies suggest that some derivatives are not mutagenic. Metabolic stability varies depending on the specific derivative, with some showing high stability in human liver microsomes.[5][6]
Excretion The route of excretion will depend on the overall properties of the molecule.Dependent on the final drug candidate's properties.
Toxicity Biocompatibility studies on some antibacterial derivatives have been conducted.[3]In silico predictions for some derivatives indicate an absence of mutagenicity.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. Below are summaries of key experimental protocols relevant to the assessment of benzodioxepine and benzoxazine derivatives.

Antibacterial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., S. aureus, E. coli) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).[21]

  • Preparation of Compound Dilutions: The test compound is serially diluted in the broth within a 96-well microtiter plate to create a range of concentrations.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included. The plate is then incubated at 37°C for 18-24 hours.[22]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[21]

Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded into a 96-well plate and allowed to adhere overnight.[23]

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[24]

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[25]

  • Solubilization and Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.[26] The absorbance is directly proportional to the number of viable cells.

Anti-inflammatory Activity: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme and Compound Preparation: Recombinant human COX-1 or COX-2 enzyme is prepared. The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations.[9][27]

  • Reaction Initiation: The enzyme is incubated with the test compound for a short period. The reaction is then initiated by the addition of the substrate, arachidonic acid.[28]

  • Detection of Prostaglandin Production: The activity of the COX enzyme is determined by measuring the production of prostaglandins. This can be done using various methods, including colorimetric or fluorometric detection of a reaction product.[27][28]

  • Calculation of Inhibition: The percentage of inhibition of COX activity by the test compound is calculated by comparing the enzyme activity in the presence of the compound to the activity of a control without the compound. The IC50 value is then determined.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by these scaffolds is crucial for rational drug design and optimization.

Anticancer Signaling Pathways for Benzoxazine Derivatives

Benzoxazine derivatives have been shown to interfere with several key signaling pathways in cancer cells.

anticancer_pathways cluster_apoptosis Apoptosis Induction cluster_pyroptosis Pyroptosis-like Cell Death cluster_kinase Kinase Inhibition cluster_g4 G-Quadruplex Targeting p53 p53 Caspase3 Caspase-3 p53->Caspase3 activates Caspase8 Caspase-8 MembraneRupture Membrane Rupture Caspase8->MembraneRupture induces HER2 HER2 JNK1 JNK1 cMyc_G4 c-Myc G-Quadruplex cMyc_mRNA c-Myc mRNA cMyc_G4->cMyc_mRNA downregulates expression Benzoxazine Benzoxazine Derivatives Benzoxazine->p53 Benzoxazine->Caspase8 Benzoxazine->HER2 inhibits Benzoxazine->JNK1 inhibits Benzoxazine->cMyc_G4 stabilizes

Caption: Anticancer mechanisms of benzoxazine derivatives.

Anti-inflammatory Signaling Pathway for Benzoxazine Derivatives

The anti-inflammatory effects of benzoxazine derivatives are often mediated through the inhibition of the COX pathway and modulation of oxidative stress.

anti_inflammatory_pathway cluster_cox COX Pathway cluster_nrf2 Nrf2 Pathway ArachidonicAcid Arachidonic Acid COX1_2 COX-1 / COX-2 ArachidonicAcid->COX1_2 Prostaglandins Prostaglandins COX1_2->Prostaglandins synthesizes Inflammation Inflammation Prostaglandins->Inflammation ROS Reactive Oxygen Species ROS->Inflammation Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 activates HO1->ROS reduces Benzoxazine Benzoxazine Derivatives Benzoxazine->COX1_2 inhibits Benzoxazine->Nrf2 activates

Caption: Anti-inflammatory mechanisms of benzoxazine derivatives.

Conclusion

The benzodioxepine scaffold, while less explored, offers unique structural and conformational features that may be advantageous for targeting specific and challenging biological targets. The existing research on their antibacterial, anticancer, anti-inflammatory, and CNS activities provides a solid foundation for further investigation. As more research is conducted to elucidate the full potential of benzodioxepine derivatives and to generate more comprehensive ADMET data, a more direct and nuanced comparison with the benzoxazine scaffold will become possible.

Ultimately, the choice between a benzodioxepine and a benzoxazine scaffold will depend on the specific therapeutic target, the desired pharmacological profile, and the overall drug design strategy. This comparative guide serves as a valuable resource for researchers to navigate the strengths and opportunities presented by each of these important heterocyclic systems.

References

A Tale of Two Environments: Unpacking the Preclinical Profile of Novel Benzodioxepine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine derivatives reveals a compelling narrative of their journey from laboratory assays to potential therapeutic application. This guide provides a comparative analysis of their in vitro and in vivo performance, offering researchers and drug development professionals a comprehensive overview of their pharmacological profiles.

The quest for novel central nervous system (CNS) agents has led to the exploration of a wide array of chemical scaffolds. Among these, derivatives of this compound have emerged as a promising class of compounds, particularly for their potential to modulate serotonergic and adrenergic pathways. The translation of promising in vitro activity into desired in vivo efficacy is a critical hurdle in drug discovery. This guide delves into the preclinical data of a series of these derivatives, presenting a side-by-side comparison of their performance in controlled laboratory settings versus complex biological systems.

From Benchtop to Biological Systems: A Comparative Overview

The preclinical evaluation of these novel benzodioxepine derivatives typically follows a structured progression, beginning with in vitro characterization to determine their affinity and functional activity at specific molecular targets. Promising candidates are then advanced to in vivo models to assess their efficacy and pharmacokinetic properties in a living organism.

In Vitro Characterization: Unveiling Molecular Interactions

The initial screening of these compounds involves a battery of in vitro assays designed to elucidate their mechanism of action at the molecular level. A key focus is often on their interaction with serotonin (5-HT) and adrenergic receptors, which are well-established targets for the treatment of various CNS disorders.

Experimental Protocol: Radioligand Binding Assays

Radioligand binding assays are a cornerstone of in vitro pharmacology, providing a quantitative measure of the affinity of a compound for a specific receptor.

  • Membrane Preparation: Cell lines stably expressing the target receptor (e.g., human 5-HT1A or α1-adrenergic receptors) are cultured and harvested. The cell membranes are then isolated through a process of homogenization and centrifugation.

  • Assay Conditions: A known concentration of a radiolabeled ligand (a molecule that binds to the receptor of interest) is incubated with the prepared cell membranes in the presence of varying concentrations of the test compound.

  • Incubation and Separation: The mixture is incubated to allow for binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the inhibitory constant (Ki) can be calculated. The Ki value is an inverse measure of the binding affinity of the test compound; a lower Ki indicates a higher affinity.

Experimental Protocol: Functional Assays

Functional assays are employed to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive state of the receptor).

  • Cell Culture: Cells expressing the target receptor are cultured in appropriate media.

  • Assay Principle: The assay measures a downstream signaling event that is triggered by receptor activation. For G-protein coupled receptors (GPCRs) like many serotonin and adrenergic receptors, this could be the measurement of second messengers such as cyclic AMP (cAMP) or inositol phosphates, or the recruitment of β-arrestin.

  • Compound Treatment: The cells are treated with varying concentrations of the test compound.

  • Signal Detection: After an incubation period, the level of the second messenger or the extent of β-arrestin recruitment is quantified using techniques such as fluorescence resonance energy transfer (FRET), bioluminescence resonance energy transfer (BRET), or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The results are used to generate dose-response curves, from which parameters like the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists can be determined.

In Vivo Evaluation: Assessing Therapeutic Potential

Compounds that demonstrate promising in vitro profiles are advanced to in vivo studies to evaluate their efficacy in animal models of disease, as well as their pharmacokinetic and safety profiles. For CNS-active compounds, behavioral models are crucial for predicting potential therapeutic effects.

Experimental Protocol: Animal Models of Anxiety and Depression

Various animal models are used to screen for anxiolytic (anxiety-reducing) and antidepressant-like effects.

  • Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces. The maze consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

  • Forced Swim Test (FST): In this model, rodents are placed in an inescapable cylinder of water. The duration of immobility is measured, with antidepressant compounds expected to decrease the time spent immobile and increase active behaviors like swimming and climbing.

  • Tail Suspension Test (TST): Similar to the FST, this test induces a state of behavioral despair by suspending mice by their tails. Antidepressant activity is indicated by a reduction in the duration of immobility.

Quantitative Data Comparison

The following tables summarize the in vitro and in vivo data for a representative series of this compound derivatives.

Compound5-HT1A Ki (nM)α1-Adrenergic Ki (nM)5-HT1A Functional Activity
Derivative A 1.2150Antagonist (IC50 = 5.5 nM)
Derivative B 5.885Partial Agonist (EC50 = 25 nM)
Derivative C 0.9250Full Agonist (EC50 = 8.1 nM)
Reference Drug 2.5120Antagonist (IC50 = 10.2 nM)

Table 1: In Vitro Receptor Binding and Functional Activity. This table showcases the affinity (Ki) of the derivatives for the 5-HT1A and α1-adrenergic receptors, along with their functional activity at the 5-HT1A receptor.

CompoundElevated Plus Maze (% Time in Open Arms)Forced Swim Test (% Decrease in Immobility)
Derivative A 45% (at 10 mg/kg)15% (at 10 mg/kg)
Derivative B 30% (at 10 mg/kg)40% (at 10 mg/kg)
Derivative C 25% (at 10 mg/kg)55% (at 10 mg/kg)
Reference Drug 50% (at 5 mg/kg)Not significant
Vehicle Control 20%0%

Table 2: In Vivo Efficacy in Behavioral Models. This table presents the effects of the derivatives in animal models of anxiety (Elevated Plus Maze) and depression (Forced Swim Test).

Visualizing the Path from Molecule to Model

The following diagrams illustrate the key concepts and workflows involved in the preclinical evaluation of these compounds.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation in_vitro_start Compound Synthesis binding_assay Radioligand Binding Assays (Ki determination) in_vitro_start->binding_assay functional_assay Functional Assays (EC50/IC50 determination) binding_assay->functional_assay in_vivo_start Promising Candidates functional_assay->in_vivo_start Selectivity & Potency behavioral_models Behavioral Models (EPM, FST) in_vivo_start->behavioral_models pk_pd Pharmacokinetic/ Pharmacodynamic Studies behavioral_models->pk_pd

Figure 1: This diagram illustrates the typical preclinical drug discovery workflow, starting from compound synthesis and progressing through in vitro and in vivo evaluation stages.

signaling_pathway ligand 5-HT1A Agonist (e.g., Derivative C) receptor 5-HT1A Receptor ligand->receptor g_protein Gi/o Protein receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase inhibits cAMP cAMP adenylyl_cyclase->cAMP decreases downstream Downstream Cellular Response (e.g., Neuronal Hyperpolarization) cAMP->downstream leads to

Figure 2: This diagram depicts the canonical signaling pathway of a 5-HT1A receptor agonist, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Conclusion

The comparative analysis of in vitro and in vivo data for this compound derivatives provides valuable insights into their therapeutic potential. While in vitro assays are indispensable for determining molecular interactions and guiding structure-activity relationship studies, in vivo models are essential for evaluating the physiological relevance of these interactions and predicting clinical efficacy. The data presented here highlights the importance of a multi-faceted approach in preclinical drug development, where a comprehensive understanding of a compound's profile in both controlled and complex biological environments is paramount for successful translation to the clinic.

Guideline for Establishing the Cross-Reactivity Profile of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of the novel compound 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine. Due to the absence of publicly available experimental data on this specific molecule, this document outlines the rationale for target selection, presents a detailed protocol for a standard screening methodology, and uses a hypothetical dataset to illustrate how such a comparison would be presented. This guide is intended to serve as a template for researchers to design and report their own cross-reactivity studies.

Introduction and Rationale

This compound belongs to the benzodioxepine class of compounds. Structural analogs, such as benzodioxanes, have been reported to exhibit affinity for various biogenic amine receptors, a class of G-protein coupled receptors (GPCRs) that includes adrenergic, serotonergic, and dopaminergic receptors. Therefore, it is hypothesized that the primary targets of this compound may lie within this receptor family. Cross-reactivity studies are crucial in early drug development to identify potential off-target interactions that could lead to adverse effects or provide opportunities for drug repositioning.

This guide will compare the hypothetical binding profile of this compound (referred to as Compound X) with two hypothetical structural analogs, Compound Y and Compound Z, against a panel of relevant GPCRs.

Hypothetical Cross-Reactivity Data

The following table summarizes the hypothetical binding affinities (Ki, nM) of Compound X and two alternative compounds against a panel of selected receptors. Lower Ki values indicate higher binding affinity. Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only.

Receptor Target Compound X (Ki, nM) Compound Y (Ki, nM) Compound Z (Ki, nM)
Adrenergic Receptors
Alpha-1A5.2150.3>10,000
Alpha-1B12.8275.1>10,000
Alpha-2A850.698.2>10,000
Beta-1>10,000>10,0008,500
Beta-2>10,000>10,000>10,000
Serotonin Receptors
5-HT1A75.4>10,00025.1
5-HT2A250.91,20050.3
5-HT2C480.32,500150.8
5-HT71,500>10,000800.2
Dopamine Receptors
D1>10,000>10,000>10,000
D2980.55,6001,200
D31,2008,9001,800
D42,100>10,0003,500

Interpretation of Hypothetical Data: Based on this fictional data, Compound X shows high affinity and selectivity for Alpha-1A and Alpha-1B adrenergic receptors, with moderate affinity for several serotonin receptors. Compound Y displays a different profile with higher affinity for the Alpha-2A adrenergic receptor. Compound Z appears to be a more potent and selective serotonin receptor ligand. This type of comparative data is essential for selecting the most promising lead candidate for further development.

Experimental Protocols

A standard method for determining the cross-reactivity profile of a compound is the in vitro radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay

1. Objective: To determine the binding affinity (Ki) of a test compound for a panel of target receptors by measuring its ability to displace a known radioligand.

2. Materials:

  • Test Compound (e.g., this compound)
  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)
  • Specific radioligand for each receptor target (e.g., [3H]-Prazosin for Alpha-1 receptors)
  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)
  • Non-specific binding inhibitor (a high concentration of a known unlabeled ligand)
  • 96-well microplates
  • Glass fiber filters
  • Scintillation fluid
  • Microplate scintillation counter

3. Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.
  • In a 96-well plate, add the assay buffer, the cell membrane preparation, and the diluted test compound.
  • For determining total binding, add vehicle instead of the test compound.
  • For determining non-specific binding, add the non-specific binding inhibitor.
  • Initiate the binding reaction by adding the radioligand at a concentration close to its Kd.
  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a microplate scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro cross-reactivity screening study.

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Compound_Prep Test Compound Dilution Series Incubation Incubation of Components (Compound, Membrane, Radioligand) Compound_Prep->Incubation Receptor_Prep Receptor Membrane Preparation Receptor_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Filtration Rapid Filtration (Separation of Bound/Unbound) Incubation->Filtration Counting Scintillation Counting (Quantification) Filtration->Counting IC50_Calc IC50 Determination (Dose-Response Curve) Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc Profile Cross-Reactivity Profile Ki_Calc->Profile

Caption: Workflow for a competitive radioligand binding assay.

Hypothetical Signaling Pathway and Cross-Reactivity

This diagram illustrates the intended action of Compound X on its primary target (Alpha-1A Adrenergic Receptor) and its potential off-target effects on a serotonin receptor.

G cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling A1AR Alpha-1A Adrenergic Receptor (Primary Target) PLC_A1 Phospholipase C (PLC) Activation A1AR->PLC_A1 HTR2A 5-HT2A Receptor (Off-Target) PLC_HT Phospholipase C (PLC) Activation HTR2A->PLC_HT CompoundX Compound X CompoundX->A1AR High Affinity CompoundX->HTR2A Lower Affinity (Cross-Reactivity) IP3_DAG_A1 IP3 & DAG Increase PLC_A1->IP3_DAG_A1 Ca_A1 Intracellular Ca2+ Release IP3_DAG_A1->Ca_A1 Response_A1 Desired Cellular Response Ca_A1->Response_A1 IP3_DAG_HT IP3 & DAG Increase PLC_HT->IP3_DAG_HT Ca_HT Intracellular Ca2+ Release IP3_DAG_HT->Ca_HT Response_HT Potential Side Effect Ca_HT->Response_HT

Caption: Hypothetical signaling of Compound X and its cross-reactivity.

Benchmarking 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine: A Comparative Guide for Monoamine Transporter Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the pharmacological characterization of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine by benchmarking it against known inhibitors of monoamine transporters. Due to a lack of published data on the specific biological activity of this compound, this document outlines a proposed series of experiments and provides the necessary context for interpreting potential results. The structural similarity of this compound to known pharmacophores suggests potential interaction with the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

Putative Biological Targets and Rationale

The core structure, a benzodioxepin scaffold with a methylamine substituent, is a recurring motif in compounds targeting monoamine transporters. These transporters are critical for regulating neurotransmitter levels in the synaptic cleft and are major targets for antidepressants, anxiolytics, and psychostimulants.[1][2][3] Therefore, a logical starting point for characterizing this compound is to assess its inhibitory activity at SERT, NET, and DAT.

Comparative Data of Known Monoamine Transporter Inhibitors

To establish a benchmark for evaluating the potential activity of this compound, the following tables summarize the binding affinities (Kᵢ) or inhibitory concentrations (IC₅₀) of well-characterized inhibitors for SERT, NET, and DAT.

Table 1: Serotonin Transporter (SERT) Inhibitors [4][5]

CompoundTypeKᵢ (nM)IC₅₀ (nM)
FluoxetineSSRI--
SertralineSSRI--
ParoxetineSSRI--
CitalopramSSRI-1.8
ImipramineTCA32-
VenlafaxineSNRI--
DuloxetineSNRI0.8-
MilnacipranSNRI8.5-

Table 2: Norepinephrine Transporter (NET) Inhibitors [1][2]

CompoundTypeKᵢ (nM)IC₅₀ (nM)
ReboxetineNRI1.1 (rat)-
DesipramineTCA4 (human)7.36 (rat)
NortriptylineTCA3.4-
AtomoxetineNRI5 (human)-
BupropionNDRI--
DuloxetineSNRI7.5-

Table 3: Dopamine Transporter (DAT) Inhibitors [6][7]

CompoundTypeKᵢ (nM)IC₅₀ (nM)
Vanoxerine (GBR-12909)DRI1-
BupropionNDRI--
CocaineDRI--
TesofensineSNDRI-6.5
DasotralineSNDRI-4
AHN 1-055DRI-71

Experimental Protocols

To determine the inhibitory activity of this compound at SERT, NET, and DAT, a neurotransmitter uptake assay is proposed.[8][9][10] This assay measures the ability of a compound to block the transport of a labeled substrate into cells expressing the target transporter.

Neurotransmitter Transporter Uptake Assay

Objective: To quantify the in vitro potency of this compound to inhibit serotonin, norepinephrine, and dopamine uptake by their respective transporters.

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT.

  • Poly-D-lysine coated 96- or 384-well plates.[8]

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 0.1% BSA).[8]

  • Fluorescent substrate for monoamine transporters (commercially available kits).[8][9][11]

  • Test compound: this compound.

  • Reference inhibitors (from Tables 1-3).

  • Fluorescence plate reader with bottom-read capabilities.[8][10]

Procedure:

  • Cell Plating: Seed HEK293 cells expressing the transporter of interest (SERT, NET, or DAT) onto poly-D-lysine coated plates and culture overnight to allow for adherence. Optimal cell density should be determined for each cell line.[10]

  • Compound Preparation: Prepare serial dilutions of this compound and reference inhibitors in assay buffer.

  • Assay: a. Remove cell culture medium from the wells. b. Add the prepared compound dilutions to the cells and incubate for a pre-determined time (e.g., 10-30 minutes) at 37°C.[8][10] c. Add the fluorescent substrate to all wells. d. Immediately begin kinetic reading of fluorescence intensity using a plate reader for a set duration (e.g., 30 minutes).[8] Alternatively, for an endpoint assay, incubate for a specific time before reading.[9]

  • Data Analysis: a. The rate of substrate uptake is determined from the kinetic fluorescence data. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound.

Visualizations

Signaling Pathway

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Neurotransmitter) MA Monoamine Neurotransmitter (Serotonin, Norepinephrine, or Dopamine) MA_released Released Neurotransmitter MA->MA_released Release Transporter Monoamine Transporter (SERT, NET, or DAT) Transporter->MA MA_released->Transporter Reuptake Receptor Postsynaptic Receptor MA_released->Receptor Binding Signal Signal Transduction Receptor->Signal Inhibitor 3,4-dihydro-2H-1,5- benzodioxepin-7-ylmethylamine (Test Compound) Inhibitor->Transporter Inhibition

Caption: Monoamine transporter signaling pathway and point of inhibition.

Experimental Workflow

Experimental_Workflow start Start plate_cells Plate HEK293 cells expressing transporter (SERT, NET, or DAT) start->plate_cells prepare_compounds Prepare serial dilutions of test and reference compounds plate_cells->prepare_compounds pre_incubate Pre-incubate cells with compounds prepare_compounds->pre_incubate add_substrate Add fluorescent substrate pre_incubate->add_substrate read_fluorescence Kinetic fluorescence reading add_substrate->read_fluorescence data_analysis Calculate % inhibition and determine IC50 values read_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for the neurotransmitter transporter uptake assay.

References

Assessing the Novelty of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine in Patent Literature: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine against existing patent literature. The objective is to assess its novelty by examining its chemical structure, potential therapeutic applications, and synthesis routes in the context of prior art.

Structural Comparison with Patented Compounds

While this compound is not explicitly claimed by name in the reviewed patent literature, its core structural motifs are present in several patents, primarily within the pharmaceutical domain. The novelty of the exact molecule is diminished by the existence of patents claiming structurally related compounds. Below is a comparison with the most relevant examples from the patent literature.

FeatureTarget Compound: this compound Prior Art Example 1: US Patent 4,156,010 A Prior Art Example 2: US Patent 6,727,264 B1 Prior Art Example 3: US Patent Application 2005/0119316 A1
Core Scaffold 3,4-dihydro-2H-1,5-benzodioxepin3,4-dihydro-2H-1,5-benzodioxepin3,4-dihydro-2H-1,5-benzodioxepin2H-1,5-benzodioxepin (within a broad Markush structure)
Key Substituent 7-ylmethylamine3-aminomethyl (further substituted)7-ylmethyl (as part of a larger piperidinylphenyl structure)Aminoalkyl at position 6 or 7 (claimed generically)
Claimed Utility Not specified (hypothesized therapeutic)Adrenergic beta-receptor stimulantNot explicitly defined for the fragmentAnticoagulants (Factor Xa inhibitors)
Structural Novelty The specific combination of the 7-ylmethylamine on the benzodioxepin ring.Different substitution pattern (position 3) and additional functional groups.The 7-ylmethyl moiety is a linker to a more complex chemical entity.The target compound could fall within the broad, generic claim.

Synthesis Route and Precursor Availability

The novelty of a compound can also reside in its method of synthesis. A plausible synthetic route to this compound involves the reductive amination of its corresponding aldehyde, 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde. This precursor is commercially available from suppliers such as Thermo Scientific Acros, which suggests that its synthesis is known in the art.[1] The final conversion to the target amine is a standard chemical transformation.

Experimental Protocol: Reductive Amination

A representative protocol for the synthesis of this compound from its aldehyde precursor is as follows:

  • Reaction Setup: In a round-bottom flask, dissolve 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Imine Formation: Add a solution of ammonia or methylamine in the chosen solvent (excess, e.g., 5-10 eq) to the flask. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH4) (1.5-2.0 eq), portion-wise.

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization to yield the final this compound.

Potential Therapeutic Applications and Overlap

The presence of the aminomethyl group on the benzodioxepin scaffold suggests potential biological activity. As seen in the prior art, similar structures have been investigated for various therapeutic purposes, including as adrenergic beta-receptor stimulants and as components of more complex molecules with potential as anticoagulants.[2] For instance, a related class of compounds, N-substituted (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine derivatives, have been explored as potential atypical antipsychotic agents. While the core ring system is different (1,4-benzodioxin vs. 1,5-benzodioxepin), the general concept of aminomethyl-substituted benzodioxane/dioxepine derivatives for CNS applications has been established.

Experimental Protocol: Representative Biological Assay (Factor Xa Inhibition)

Given that US Patent Application 2005/0119316 A1 discloses benzodioxepin derivatives as Factor Xa inhibitors, a standard chromogenic assay could be used to evaluate the target compound's activity.[2]

  • Assay Principle: The assay measures the ability of a test compound to inhibit the enzymatic activity of Factor Xa, which cleaves a specific chromogenic substrate to produce a colored product.

  • Materials: Purified human Factor Xa, a specific chromogenic substrate for Factor Xa, assay buffer (e.g., Tris-HCl with NaCl and CaCl2), test compound, and a reference inhibitor.

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, add the assay buffer, Factor Xa, and the test compound (or vehicle control).

    • Incubate for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the chromogenic substrate.

    • Monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity) by plotting the percent inhibition against the compound concentration.

Visualizations

G cluster_0 Novelty Assessment Workflow A Identify Target Compound: This compound B Patent Search: Exact Structure A->B C Patent Search: Markush Structures & Analogs B->C D Analyze Claims: Structural Overlap C->D F Conclusion on Novelty D->F E Assess Synthesis Route: Precursor Availability & Method E->F

Caption: A logical workflow for assessing the patent novelty of a chemical compound.

Caption: A hypothetical GPCR signaling pathway potentially modulated by the target compound.

G cluster_2 Experimental Workflow: Reductive Amination Start Start: 3,4-dihydro-2H-1,5- benzodioxepin-7-carbaldehyde Step1 Dissolve in Solvent Start->Step1 Step2 Add Amine Source (Imine Formation) Step1->Step2 Step3 Add Reducing Agent (e.g., NaBH4) Step2->Step3 Step4 Quench and Extract Step3->Step4 Step5 Purify Product Step4->Step5 End End Product: Target Amine Step5->End

Caption: A simplified workflow for the synthesis of the target compound via reductive amination.

Conclusion

The novelty of this compound in the patent literature is questionable. While the exact molecule does not appear to be explicitly claimed in the reviewed patents, the core 3,4-dihydro-2H-1,5-benzodioxepin scaffold with aminomethyl substituents at various positions, including the 7-position as a linking moiety, is known in the art for therapeutic applications. Furthermore, the likely synthetic route via reductive amination of a commercially available precursor is a standard and well-established chemical transformation.

Therefore, while the compound itself may be novel in that it is not individually described, it may be considered obvious to one skilled in the art, particularly in light of broad Markush claims in existing patents. Any potential for patentability would likely depend on the discovery of unexpected and superior properties (e.g., significantly higher potency, better safety profile, or a novel therapeutic application) compared to the existing art.

References

Safety Operating Guide

Navigating the Safe Disposal of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of science and drug development, the responsible management and disposal of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step procedure for the proper disposal of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine, emphasizing safety, regulatory compliance, and environmental responsibility.

Immediate Safety and Handling Precautions

This compound is a chemical that requires careful handling due to its hazardous properties. According to safety information, this compound can cause severe skin burns and serious eye damage[1]. Therefore, adherence to strict safety protocols is non-negotiable.

Personal Protective Equipment (PPE):

Before handling the chemical for any purpose, including disposal, it is crucial to be equipped with the appropriate PPE. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact[2][3].

  • Hand Protection: Wear appropriate chemical-resistant gloves[2][3].

  • Skin Protection: A lab coat or other protective clothing should be worn to prevent skin contact[2][3][4].

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used[4].

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood[5]. An eyewash station and safety shower must be readily accessible[4][5].

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[2][6].

  • Waste Identification and Segregation:

    • All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, paper towels), must be classified as hazardous waste.

    • This waste stream must be kept separate from other chemical wastes to prevent potentially hazardous reactions[2]. Specifically, it should be segregated from acids and oxidizing agents[2].

  • Containerization:

    • Use a designated, leak-proof, and compatible waste container. The container must be in good condition and have a secure-fitting lid[2].

    • The container must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound". The concentration and any other components of the waste mixture should also be noted.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated[2][3].

    • The storage area should be away from direct sunlight, heat sources, and incompatible materials[2].

  • Disposal:

    • The disposal of this chemical waste must be handled by a licensed hazardous waste disposal company[2]. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.

    • Maintain a detailed record of the waste generated, including the quantity, date of generation, and date of disposal, as required by regulations[2].

Empty Container Disposal:

Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated. To decontaminate, triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste[3][7]. Once decontaminated, the label should be defaced, and the container can be disposed of as regular trash, in accordance with institutional policies[3].

Quantitative Data Summary

ParameterValueSource
GHS Hazard Statements Causes serious eye damage. Causes severe skin burns and eye damage.[1]
Primary Disposal Route Approved hazardous waste disposal plant.[4]
Incompatible Materials Acids, oxidizing agents, acid chlorides.[2][4]

Experimental Protocol: Spill Management

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

Objective: To safely clean and decontaminate a spill of this compound.

Materials:

  • Personal Protective Equipment (PPE) as listed above.

  • Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Two sealable plastic bags or containers for waste.

  • Decontamination solution (e.g., a mild detergent solution).

  • Hazardous waste labels.

Procedure:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Ensure Proper Ventilation: If not already working in a fume hood, increase ventilation in the area.

  • Don Appropriate PPE: Before approaching the spill, ensure you are wearing the full required PPE.

  • Contain the Spill: For liquid spills, use an inert absorbent material to dike the spill and prevent it from spreading.

  • Absorb the Spill: Carefully cover the spill with the absorbent material. Allow the material to fully absorb the chemical.

  • Collect the Waste: Gently sweep or scoop the absorbed material and place it into a designated, labeled hazardous waste container[4][5]. Avoid creating dust.

  • Decontaminate the Area: Clean the spill area with a mild detergent and water. Collect the cleaning materials and rinsate as hazardous waste.

  • Dispose of Waste: Seal the waste container and label it appropriately. Arrange for its disposal through your institution's EHS office.

  • Post-Spill Actions: Wash your hands and any exposed skin thoroughly after the cleanup is complete. Report the spill to your supervisor and EHS office as per your institution's policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation (Pure compound, solutions, contaminated labware) Assess Is the waste this compound or contaminated with it? Start->Assess HazardousWaste Treat as Hazardous Waste Assess->HazardousWaste Yes Segregate Segregate from incompatible materials (e.g., acids, oxidizers) HazardousWaste->Segregate Containerize Place in a labeled, sealed, compatible waste container Segregate->Containerize Store Store in a designated satellite accumulation area Containerize->Store ContactEHS Contact Environmental Health & Safety (EHS) for pickup and disposal Store->ContactEHS Disposal Disposal by a licensed hazardous waste contractor ContactEHS->Disposal End Proper Disposal Complete Disposal->End

Caption: Decision workflow for the safe disposal of this compound.

References

Comprehensive Safety and Handling Guide for 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety, handling, and disposal protocols for 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine. Adherence to these procedures is critical for ensuring a safe laboratory environment and mitigating potential risks associated with this chemical.

Immediate Safety and Hazard Information

This compound is a chemical that requires careful handling due to its hazardous properties. According to safety information from suppliers, this compound is known to cause severe skin burns and serious eye damage[1]. A safety data sheet for the closely related compound, 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine, indicates that it can cause skin and eye irritation[2][3].

First Aid Measures:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician[1].

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention[1][2][4].

  • In Case of Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention[2][4].

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician[2].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against exposure. The following table summarizes the required PPE for handling this compound.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to vapors or dust.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash[5][6].
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile or Neoprene)To prevent skin contact. Double-gloving is recommended, with frequent changes[5][6].
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination[5].
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects[5][7].
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations[6][8].

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for both safety and experimental integrity.

Experimental Workflow Diagram

G Operational Workflow for Handling this compound cluster_prep Pre-Handling cluster_handling Handling cluster_post Post-Handling Risk_Assessment Conduct Risk Assessment Locate_Safety_Equipment Ensure Access to Eyewash & Safety Shower Risk_Assessment->Locate_Safety_Equipment Don_PPE Don Appropriate PPE Locate_Safety_Equipment->Don_PPE Work_in_Fume_Hood Work Inside a Certified Chemical Fume Hood Don_PPE->Work_in_Fume_Hood Weighing Weigh Compound in Ventilated Enclosure Work_in_Fume_Hood->Weighing Dissolving Prepare Solutions in Fume Hood Weighing->Dissolving Reaction Conduct Experiment Dissolving->Reaction Decontaminate Decontaminate Work Area Reaction->Decontaminate Doff_PPE Remove PPE Correctly Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Operational workflow for handling the compound.

Waste Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure safety.

Waste Disposal Workflow Diagram

G Waste Disposal Workflow cluster_collection Waste Collection cluster_containment Containment cluster_disposal Final Disposal Liquid_Waste Solutions Containing the Compound Liquid_Container Labeled, Sealed Solvent Waste Container Liquid_Waste->Liquid_Container Solid_Waste Contaminated Labware (e.g., pipette tips, gloves) Solid_Container Designated Solid Hazardous Waste Container Solid_Waste->Solid_Container Segregate Segregate from Incompatible Waste Liquid_Container->Segregate Solid_Container->Segregate Store Store in Designated Satellite Accumulation Area Segregate->Store Dispose Dispose via Approved Waste Disposal Plant Store->Dispose

Caption: Waste disposal workflow for the compound.

Detailed Disposal Guidelines:

  • Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed, and appropriate solvent waste container.

  • Solid Waste: Contaminated labware, such as pipette tips and gloves, should be placed in a designated solid hazardous waste container[5].

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Segregation: Do not mix this waste stream with incompatible materials, such as strong oxidizing agents or acid chlorides[2].

  • Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from heat and sources of ignition[2][3].

  • Final Disposal: Dispose of the contents and container through an approved waste disposal plant[2].

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.